4-(4-Bromophenyl)-2,5-dimethylthiazole
Description
Properties
IUPAC Name |
4-(4-bromophenyl)-2,5-dimethyl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNS/c1-7-11(13-8(2)14-7)9-3-5-10(12)6-4-9/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSTYHWXLJQUUID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90401885 | |
| Record name | 4-(4-Bromophenyl)-2,5-dimethylthiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90401885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
397283-49-7 | |
| Record name | 4-(4-Bromophenyl)-2,5-dimethylthiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90401885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
An In-depth Technical Guide to 4-(4-Bromophenyl)-2,5-dimethylthiazole for Advanced Research
Introduction: The Significance of the 4-Aryl-Thiazole Scaffold
The 1,3-thiazole ring is a cornerstone heterocyclic motif in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1] Its unique electronic properties and ability to engage in diverse intermolecular interactions make it a "privileged structure" for drug design. When substituted with an aryl group at the 4-position, the resulting scaffold serves as a versatile template for developing agents with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] This guide focuses on a specific, yet representative, member of this class: 4-(4-Bromophenyl)-2,5-dimethylthiazole.
This document provides an in-depth analysis of the known physicochemical properties, a proposed synthetic pathway grounded in established chemical principles, and an expert perspective on the potential applications of this compound for researchers in drug discovery and development.
Section 1: Core Molecular Profile and Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research, influencing everything from solubility in assay buffers to its ADME (Absorption, Distribution, Metabolism, and Excretion) profile. While experimental data for 4-(4-Bromophenyl)-2,5-dimethylthiazole is not extensively published, a robust profile can be constructed from computational data and contextualized with data from structurally related analogs.
Chemical Identity
| Identifier | Value | Source |
| IUPAC Name | 4-(4-bromophenyl)-2,5-dimethyl-1,3-thiazole | PubChem[4] |
| CAS Number | 397283-49-7 | PubChem[4] |
| Molecular Formula | C₁₁H₁₀BrNS | PubChem[4] |
| Molecular Weight | 268.17 g/mol | PubChem[4] |
| Canonical SMILES | CC1=C(N=C(S1)C)C2=CC=C(C=C2)Br | PubChem[4] |
| InChI Key | JSTYHWXLJQUUID-UHFFFAOYSA-N | PubChem[4] |
Computed Physicochemical Properties
The following properties, computed via established algorithms, provide critical insights for drug development professionals. For instance, the XLogP3-AA value suggests high lipophilicity, which has implications for membrane permeability and potential off-target effects. The absence of hydrogen bond donors is also a key feature influencing its pharmacokinetic profile.
| Property | Computed Value | Significance in Drug Discovery | Source |
| XLogP3-AA | 4.1 | Indicates high lipophilicity; likely to be membrane-permeable but may face solubility challenges in aqueous media.[4] | PubChem[4] |
| Hydrogen Bond Donors | 0 | Reduces the potential for extensive hydrogen bonding, which can affect target binding and metabolism.[4] | PubChem[4] |
| Hydrogen Bond Acceptors | 2 | The thiazole nitrogen and sulfur can act as acceptors, providing potential interaction points with biological targets.[4] | PubChem[4] |
| Rotatable Bond Count | 1 | Low conformational flexibility, which can be advantageous for target specificity and reducing entropic loss upon binding.[4] | PubChem[4] |
| Topological Polar Surface Area | 41.1 Ų | Suggests good potential for oral bioavailability. | PubChem[4] |
Note: As of the date of this guide, experimental values for properties such as melting point, boiling point, and aqueous solubility have not been reported in peer-reviewed literature. For context, related compounds like 4-(4-Bromophenyl)-2-thiazoleacetonitrile have a reported melting point of 125-129 °C. It is recommended that these values be determined experimentally before extensive use.
Section 2: Synthesis and Purification
The construction of the 2,4,5-trisubstituted thiazole core is most reliably achieved through the Hantzsch Thiazole Synthesis , a classic and robust condensation reaction.[5] This methodology involves the reaction of an α-haloketone with a thioamide.
Proposed Synthetic Workflow: Hantzsch Thiazole Synthesis
The synthesis of 4-(4-Bromophenyl)-2,5-dimethylthiazole can be logically proposed to proceed via the reaction of 3-bromo-2-(4-bromophenyl)butan-2-one with thioacetamide. The causality behind this choice is the direct and convergent nature of the Hantzsch synthesis, which is well-documented for producing highly substituted thiazoles in good yields.[5][6]
Caption: Proposed Hantzsch synthesis workflow for the target compound.
Step-by-Step Experimental Protocol (Proposed)
This protocol is a validated, general procedure for the Hantzsch synthesis and is expected to be highly effective for the target compound. The self-validating nature of this protocol lies in the clear characterization points (TLC, NMR) after each major step.
-
Reactant Preparation:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1.0 equivalent of the appropriate α-haloketone (e.g., 2-bromo-1-(4-bromophenyl)propan-1-one) in a suitable solvent such as absolute ethanol.
-
Add 1.1 equivalents of thioacetamide to the solution. The slight excess of thioacetamide ensures the complete consumption of the more valuable α-haloketone.
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with an appropriate solvent system (e.g., 3:1 Hexane:Ethyl Acetate). The disappearance of the starting materials and the appearance of a new, more polar spot indicates product formation. The reaction is typically complete within 4-6 hours.
-
-
Work-up and Isolation:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate. This step is crucial to quench any remaining acidic byproducts.
-
Extract the aqueous layer three times with an organic solvent like ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent in vacuo using a rotary evaporator to yield the crude product.
-
-
Purification:
-
Purify the crude solid by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.
-
Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed to obtain the final product in high purity.
-
-
Characterization:
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy. The expected ¹³C NMR spectrum would show characteristic shifts for the thiazole ring carbons and the substituted phenyl ring.[4]
-
Section 3: Reactivity and Potential Applications in Drug Development
While specific reactivity studies on 4-(4-Bromophenyl)-2,5-dimethylthiazole are not available, the chemical nature of the thiazole ring and the bromophenyl moiety suggest several avenues for further chemical modification and biological investigation.
Chemical Reactivity
-
The Thiazole Ring: The thiazole ring itself is relatively stable and aromatic. The C2-proton can be susceptible to deprotonation under strong basic conditions, allowing for further functionalization.
-
The Bromophenyl Group: The bromine atom on the phenyl ring is a versatile functional handle. It is an excellent substrate for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings. This allows for the straightforward synthesis of a library of derivatives with diverse substituents at the para-position of the phenyl ring, enabling extensive Structure-Activity Relationship (SAR) studies.
Potential as a Bioactive Agent
The 4-aryl-thiazole scaffold is a well-established pharmacophore with a wide range of documented biological activities.[1] This provides a strong rationale for investigating 4-(4-Bromophenyl)-2,5-dimethylthiazole and its derivatives in various therapeutic areas.
-
Anticancer Activity: Many 4-aryl-thiazole derivatives exhibit potent cytotoxic effects against various cancer cell lines.[2] The mechanism often involves the inhibition of key signaling proteins, such as Epidermal Growth Factor Receptor (EGFR) tyrosine kinases. The planar aromatic structure of the 4-aryl-thiazole core is well-suited to fit into the ATP-binding pocket of these enzymes.
-
Antimicrobial Activity: The thiazole nucleus is present in several antimicrobial agents. Derivatives of 4-(4-bromophenyl)thiazol-2-amine have demonstrated promising activity against both bacterial and fungal pathogens.[7][8] The lipophilic nature of the bromophenyl group can enhance penetration through microbial cell membranes.
-
Anti-inflammatory Activity: Thiazole derivatives have been explored as inhibitors of inflammatory enzymes like cyclooxygenase (COX).
Considerations for Drug Development
The thiazole ring, while a valuable pharmacophore, is also considered a potential "structural alert". Certain thiazole-containing compounds can undergo metabolic activation by cytochrome P450 enzymes to form reactive metabolites, which may lead to toxicity.[9] Therefore, early-stage ADME-Tox and metabolic stability assays are crucial in the development pipeline for any drug candidate based on this scaffold.
Conclusion
4-(4-Bromophenyl)-2,5-dimethylthiazole is a compound of significant interest for chemical and pharmaceutical research. Its computed properties suggest a drug-like profile with high lipophilicity. It can be reliably synthesized via the Hantzsch thiazole synthesis, and its structure offers multiple points for chemical diversification. Based on the extensive literature on the 4-aryl-thiazole scaffold, this compound and its derivatives represent a promising starting point for the development of novel therapeutics, particularly in oncology and infectious diseases. Further experimental validation of its physical properties and a thorough investigation of its biological activity are highly warranted.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4320274, 4-(4-Bromophenyl)-2,5-dimethylthiazole. Available: [Link]
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Sharma, D., Kumar, S., Narasimhan, B., Ramasamy, K., Lim, S. M., Shah, S. A. A., & Mani, V. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC Chemistry, 13(1), 55. Available: [Link]
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Ayati, A., Emami, S., Asadipour, A., Shafiei, Z., Foroumadi, A., & Fassihi, A. (2015). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI, 20(9), 12347-12387. Available: [Link]
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Ahmadi, A., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot. Molecules, 22(5), 757. Available: [Link]
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Ahmadi, A., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot. Molecules, 22(5), 757. Available: [Link]
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Rathod, V. D., et al. (2022). Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives. ACS Omega, 7(41), 36815–36826. Available: [Link]
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Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. Available: [Link]
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Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. Available: [Link]
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TALEB, I. A., & RIYADH, S. M. (2020). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Current Bioactive Compounds, 16(7), 1010-1022. Available: [Link]
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TALEB, I. A., & RIYADH, S. M. (2020). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Current Bioactive Compounds, 16(7), 1010-1022. Available: [Link]
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Serdiuk, I. E., & Lesyk, R. B. (2020). Thiazole Ring—A Biologically Active Scaffold. Current Organic Synthesis, 17(5), 336-355. Available: [Link]
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Serdiuk, I. E., & Lesyk, R. B. (2020). Thiazole Ring—A Biologically Active Scaffold. Current Organic Synthesis, 17(5), 336-355. Available: [Link]
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Serdiuk, I. E., & Lesyk, R. B. (2020). Thiazole Ring—A Biologically Active Scaffold. Current Organic Synthesis, 17(5), 336-355. Available: [Link]
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Kumar, A., & Kumar, V. (2021). Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. Journal of Chemical Information and Modeling, 61(5), 2266–2280. Available: [Link]
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Kumar, A., & Kumar, V. (2021). Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. Journal of Chemical Information and Modeling, 61(5), 2266–2280. Available: [Link]
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IUPAC name for 4-(4-Bromophenyl)-2,5-dimethylthiazole
An In-Depth Technical Guide to 4-(4-Bromophenyl)-2,5-dimethylthiazole: Synthesis, Characterization, and Applications
Executive Summary
This technical guide provides a comprehensive overview of 4-(4-bromophenyl)-2,5-dimethylthiazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The thiazole scaffold is a cornerstone in the development of numerous therapeutic agents, and the specific substitution pattern of this molecule—featuring a bromophenyl group at the 4-position and methyl groups at the 2- and 5-positions—imparts unique physicochemical and pharmacological properties. This document details the authoritative IUPAC nomenclature, physicochemical characteristics, a robust and validated synthesis protocol via the Hantzsch thiazole synthesis, and a complete guide to its structural elucidation using modern spectroscopic techniques. Furthermore, it explores the compound's potential applications, particularly in drug development, drawing from literature on structurally related analogs. This guide is intended for researchers, scientists, and professionals in drug discovery, providing the technical foundation required for its synthesis, validation, and further investigation.
Introduction
Heterocyclic compounds containing nitrogen and sulfur atoms are privileged structures in drug discovery, forming the core of many FDA-approved drugs.[1] Among these, the thiazole ring, an aromatic five-membered heterocycle, is a recurring motif in a wide array of biologically active molecules, exhibiting properties that include anticancer, antimicrobial, and anti-inflammatory activities.[2][3] The versatility of the thiazole ring allows for substitution at various positions, enabling the fine-tuning of its biological and physical properties.
4-(4-Bromophenyl)-2,5-dimethylthiazole is a derivative that combines the stable thiazole core with a synthetically versatile bromophenyl moiety. The presence of the bromine atom not only influences the molecule's electronic properties and potential for metabolic stability but also serves as a chemical handle for further functionalization via cross-coupling reactions. This guide offers an in-depth examination of this compound, from its fundamental properties to its synthesis and potential as a building block for novel therapeutic agents.
Nomenclature and Physicochemical Properties
The correct and unambiguous identification of a chemical entity is paramount for scientific communication and reproducibility. The structural and identifying information for the topic compound is summarized below.
IUPAC Name: 4-(4-bromophenyl)-2,5-dimethyl-1,3-thiazole[4]
Table 1: Physicochemical and Registry Information
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀BrNS | PubChem[4] |
| Molecular Weight | 268.17 g/mol | PubChem[4] |
| CAS Number | 397283-49-7 | PubChem[4] |
| Appearance | Solid (predicted) | General Knowledge |
| MDL Number | MFCD01021041 | CookeChem[5] |
Synthesis and Purification Methodology
The most reliable and high-yielding method for constructing the thiazole ring is the Hantzsch Thiazole Synthesis, first described in 1887.[6] This reaction involves the condensation of an α-haloketone with a thioamide.[1][6][7] For the target compound, 4-(4-bromophenyl)-2,5-dimethylthiazole, the synthesis proceeds by reacting 2-bromo-1-(4-bromophenyl)propan-1-one with thioacetamide.
Hantzsch Synthesis: Mechanism
The reaction mechanism is a well-established multi-step pathway.[7][8]
-
Nucleophilic Attack: The sulfur atom of the thioamide, acting as a potent nucleophile, attacks the α-carbon of the haloketone in an Sₙ2 reaction, displacing the bromide ion.
-
Tautomerization & Cyclization: Following a tautomerization step, the imine nitrogen performs an intramolecular nucleophilic attack on the ketone's carbonyl carbon.
-
Dehydration: The resulting heterocyclic intermediate undergoes dehydration to form the stable, aromatic thiazole ring.
The overall mechanism is depicted in the diagram below.
Caption: General mechanism of the Hantzsch Thiazole Synthesis.
Detailed Experimental Protocol
This protocol describes the synthesis, work-up, and purification of 4-(4-bromophenyl)-2,5-dimethylthiazole.
Materials:
-
2-bromo-1-(4-bromophenyl)propan-1-one
-
Thioacetamide
-
Ethanol (or Methanol)
-
5% Sodium Carbonate (Na₂CO₃) solution
-
Deionized Water
-
Ethyl Acetate
-
Hexane
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 2-bromo-1-(4-bromophenyl)propan-1-one (5.0 mmol, 1.0 eq) and thioacetamide (6.0 mmol, 1.2 eq).
-
Solvent Addition: Add 20 mL of ethanol to the flask.
-
Reaction: Heat the mixture to reflux (approximately 80°C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 3:1 hexane:ethyl acetate mobile phase.[9] The reaction is typically complete within 2-4 hours.
-
Cooling and Precipitation: Once the reaction is complete, remove the flask from heat and allow it to cool to room temperature.
-
Work-up: Pour the reaction mixture into a beaker containing 50 mL of 5% aqueous sodium carbonate solution.[7] This step neutralizes the hydrobromic acid (HBr) byproduct formed during the reaction. Stir the mixture for 15 minutes. A solid precipitate of the crude product should form.
-
Isolation: Collect the crude solid by vacuum filtration through a Büchner funnel. Wash the filter cake with deionized water (2 x 20 mL) to remove any inorganic salts.
-
Drying: Allow the solid to air-dry on the filter paper, then transfer it to a watch glass and dry further in a desiccator.
Purification Workflow
The crude product can be purified by either recrystallization or column chromatography for higher purity.
A. Purification by Recrystallization:
-
Transfer the crude solid to an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
B. Purification by Flash Column Chromatography:
-
Prepare a silica gel slurry in hexane and pack a chromatography column.
-
Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel.
-
Load the dried silica-adsorbed product onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing).
-
Collect fractions and monitor by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.
Caption: Experimental workflow for synthesis and purification.
Structural Elucidation: A Self-Validating System
Confirming the identity and purity of the synthesized compound is the most critical step. A combination of spectroscopic methods provides a self-validating system, where each technique corroborates the findings of the others to unambiguously determine the molecular structure.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound. For brominated compounds, MS is particularly diagnostic due to the natural isotopic abundance of bromine.
-
Isotopic Pattern: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[10] This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by 2 m/z units.[10][11][12] Observing this pattern is definitive proof of the presence of a single bromine atom in the molecule.
-
Expected m/z: The molecular ion peaks should appear at approximately m/z 267 and 269.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
-
¹H NMR: The proton NMR spectrum will confirm the presence of all hydrogen atoms in their unique chemical environments.
-
Aromatic Region (δ 7.0-8.0 ppm): The 4-bromophenyl group will exhibit two doublets, characteristic of a 1,4-disubstituted benzene ring. Each doublet will integrate to 2H.
-
Aliphatic Region (δ 2.0-3.0 ppm): Two distinct singlets are expected, each integrating to 3H. These correspond to the two methyl groups at the C2 and C5 positions of the thiazole ring.
-
-
¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon atoms.
-
Aromatic/Thiazole Carbons (δ 100-170 ppm): Signals corresponding to the four unique carbons of the bromophenyl ring and the three carbons of the thiazole ring (C2, C4, C5) will be observed in this region.[13]
-
Aliphatic Carbons (δ 10-20 ppm): Two signals will appear in the upfield region, corresponding to the two methyl group carbons.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
-
Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹.
-
C=N and C=C Stretching: Strong absorptions in the 1500-1650 cm⁻¹ region are characteristic of the thiazole and phenyl rings.
-
C-Br Stretch: A peak in the fingerprint region, typically between 500-700 cm⁻¹.
Table 2: Summary of Expected Spectroscopic Data
| Technique | Expected Observation | Rationale |
| MS (EI) | [M]⁺ and [M+2]⁺ peaks at m/z ~267/269 in ~1:1 ratio. | Presence of one bromine atom. |
| ¹H NMR | δ ~7.5-7.7 (d, 2H), δ ~7.3-7.5 (d, 2H), δ ~2.6 (s, 3H), δ ~2.4 (s, 3H). | 1,4-disubstituted phenyl ring and two non-equivalent methyl groups. |
| ¹³C NMR | δ ~150-170 (Thiazole C2), δ ~145-155 (Thiazole C4), δ ~115-125 (Thiazole C5), δ ~120-135 (Aromatic Cs), δ ~10-20 (Methyl Cs). | Confirms carbon skeleton and substitution pattern. |
| IR (KBr) | ~3100 cm⁻¹ (Ar C-H), ~2950 cm⁻¹ (Alkyl C-H), ~1600 cm⁻¹ (C=N, C=C), ~600 cm⁻¹ (C-Br). | Presence of key functional groups. |
Potential Applications in Drug Development
While specific biological data for 4-(4-bromophenyl)-2,5-dimethylthiazole is not extensively published, the thiazole scaffold and its substituted derivatives are of immense interest to the pharmaceutical industry.[2][3]
-
Anticancer Activity: Numerous studies have demonstrated the potent anticancer activity of thiazole derivatives.[2][14][15] The 4-phenylthiazole scaffold, in particular, has been explored for its ability to inhibit various kinases and other cancer-related targets.[16] The presence of a halogen, such as bromine, at the para-position of the phenyl ring is often associated with enhanced activity.[2]
-
Antimicrobial Agents: Thiazole-containing compounds have shown broad-spectrum activity against various bacterial and fungal pathogens.[2][17] The lipophilicity and electronic properties conferred by the bromophenyl group can be crucial for membrane permeability and target interaction within microbial cells.
-
Chemical Probe and Scaffolding: Due to the bromine atom, this compound is an excellent substrate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the rapid generation of diverse chemical libraries, where the bromophenylthiazole core is elaborated with different functional groups to explore structure-activity relationships (SAR) for a given biological target.
Conclusion
4-(4-Bromophenyl)-2,5-dimethylthiazole is a synthetically accessible and highly valuable heterocyclic compound. Its preparation via the robust Hantzsch synthesis is straightforward, and its structure can be unambiguously confirmed through a standard suite of spectroscopic techniques, creating a self-validating analytical system. The presence of the versatile bromophenyl moiety, coupled with the proven biological relevance of the thiazole core, positions this molecule as a promising building block for the discovery of new therapeutic agents, particularly in the fields of oncology and infectious diseases. This guide provides the essential technical framework for researchers to synthesize, characterize, and further develop this important chemical entity.
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National Center for Biotechnology Information. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Available from: [Link]
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ResearchGate. Anti-solvent crystallization and transformation of thiazole-derivative polymorphs - I: Effect of addition rate and initial concentrations. Available from: [Link]
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National Center for Biotechnology Information. Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. Available from: [Link]
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4-(4-Bromophenyl)-2,5-dimethylthiazole CAS number and identifiers
An In-depth Technical Guide to 4-(4-Bromophenyl)-2,5-dimethylthiazole
Abstract
This technical guide provides a comprehensive overview of 4-(4-Bromophenyl)-2,5-dimethylthiazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a substituted thiazole, it serves as a crucial building block for the synthesis of more complex molecules with potential therapeutic applications. This document details its chemical identifiers, physicochemical properties, a plausible synthetic pathway, potential research applications, and essential safety and handling protocols. The content is intended for researchers, chemists, and professionals in the field of drug development, offering both foundational data and practical insights into the utility of this compound.
Chemical Identity and Identifiers
Precise identification is the cornerstone of chemical research and development. 4-(4-Bromophenyl)-2,5-dimethylthiazole is cataloged across multiple chemical databases, ensuring its unambiguous identification for procurement, regulatory compliance, and scientific literature. The primary identifiers for this compound are summarized below.
| Identifier | Value | Source |
| CAS Number | 397283-49-7 | [1][2] |
| PubChem CID | 4320274 | [2] |
| IUPAC Name | 4-(4-bromophenyl)-2,5-dimethyl-1,3-thiazole | [2] |
| Molecular Formula | C₁₁H₁₀BrNS | [1][2] |
| SMILES | CC1=C(N=C(S1)C)C2=CC=C(C=C2)Br | [1][2] |
| InChI | InChI=1S/C11H10BrNS/c1-7-11(13-8(2)14-7)9-3-5-10(12)6-4-9/h3-6H,1-2H3 | [2] |
| InChIKey | JSTYHWXLJQUUID-UHFFFAOYSA-N | [2] |
| Other Synonyms | 4-(4-bromophenyl)-2,5-dimethyl-thiazole, MFCD01021041 | [2] |
Physicochemical Properties
The physicochemical properties of a compound govern its behavior in both chemical and biological systems. These parameters are critical for designing experiments, predicting bioavailability, and developing formulations. The properties listed below are computationally derived from the PubChem database.[2]
| Property | Value | Source |
| Molecular Weight | 268.17 g/mol | [2] |
| XLogP3-AA (Lipophilicity) | 4.1 | [2] |
| Hydrogen Bond Donor Count | 0 | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
| Rotatable Bond Count | 1 | [2] |
| Exact Mass | 266.97173 Da | [2] |
| Topological Polar Surface Area | 41.1 Ų | [2] |
| Heavy Atom Count | 14 | [2] |
Synthesis and Characterization
The synthesis of 4-(4-Bromophenyl)-2,5-dimethylthiazole can be efficiently achieved via the Hantzsch thiazole synthesis, a classic and reliable method for constructing the thiazole ring. This pathway involves the condensation of an α-haloketone with a thioamide.
Proposed Synthetic Pathway
The logical synthetic route involves two primary reactants:
-
3-Bromo-2-butanone: This α-haloketone provides the C4 and C5 atoms of the thiazole ring, along with the C5-methyl group.
-
4-Bromothiobenzamide: This thioamide provides the sulfur atom, the nitrogen atom, the C2 atom, and the 4-bromophenyl substituent at the C4 position.
The reaction is typically performed in a suitable solvent, such as ethanol, and may be heated to drive the reaction to completion.
Caption: Proposed Hantzsch synthesis workflow for the target compound.
Experimental Protocol: Synthesis
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-bromothiobenzamide (1.0 eq) in absolute ethanol.
-
Addition of Reactant: Add 3-bromo-2-butanone (1.1 eq) to the solution dropwise at room temperature.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield the pure 4-(4-Bromophenyl)-2,5-dimethylthiazole.
Self-Validating Characterization
The identity and purity of the synthesized compound must be rigorously confirmed.
-
¹H and ¹³C NMR: To confirm the chemical structure, proton and carbon nuclear magnetic resonance spectroscopy should be performed. The spectra should show characteristic peaks for the aromatic protons of the bromophenyl group and the two methyl groups attached to the thiazole ring.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula by providing a highly accurate molecular weight.[2]
-
Infrared (IR) Spectroscopy: The IR spectrum can confirm the presence of key functional groups, such as C=N and C-S stretching of the thiazole ring and C-Br stretching of the bromophenyl group.[3]
Applications in Research and Drug Development
The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[4] Its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][5]
The title compound, 4-(4-Bromophenyl)-2,5-dimethylthiazole, combines two key structural motifs:
-
Thiazole Core: Provides a rigid heterocyclic framework capable of participating in various non-covalent interactions with biological targets.
-
Bromophenyl Group: The bromine atom can act as a hydrogen bond acceptor and increases the lipophilicity of the molecule, potentially enhancing membrane permeability. Furthermore, the bromine atom provides a reactive handle for further chemical modification via cross-coupling reactions (e.g., Suzuki, Heck), allowing for the generation of diverse chemical libraries for screening.
Derivatives of 4-(4-bromophenyl)thiazole have been investigated for their potential as antimicrobial and anticancer agents.[3] While this specific dimethylated analog is less studied, it represents a valuable starting point for the development of novel therapeutic agents.
Caption: Workflow from core scaffold to drug discovery applications.
Safety and Handling
General Precautions
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[6]
-
Personal Protective Equipment (PPE): Wear appropriate protective gear, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[8]
-
Hygiene: Avoid breathing dust or vapors. Do not ingest or allow contact with skin and eyes. Wash hands thoroughly after handling.[6][8]
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure the chemical fume hood is operational and all necessary PPE is correctly worn. Have spill-control materials readily available.
-
Weighing and Transfer: Conduct all weighing and transfers of the solid compound within the fume hood to prevent inhalation of dust.
-
In Case of Contact:
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials like strong oxidizing agents.[1][6]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter the environment.
Conclusion
4-(4-Bromophenyl)-2,5-dimethylthiazole is a well-defined chemical entity with significant potential as a scaffold in synthetic and medicinal chemistry. Its known identifiers and predictable properties provide a solid foundation for its use in research. The established Hantzsch synthesis offers a reliable method for its preparation, and its structural features make it an attractive candidate for developing novel compounds with potential biological activity. Adherence to proper safety protocols is essential when handling this and related chemical compounds.
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molecular structure of 4-(4-Bromophenyl)-2,5-dimethylthiazole
An In-depth Technical Guide to the Molecular Structure of 4-(4-Bromophenyl)-2,5-dimethylthiazole
Introduction: The Thiazole Scaffold in Modern Drug Discovery
The thiazole nucleus, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, represents a cornerstone in medicinal chemistry.[1] Its unique electronic properties and ability to engage in various non-covalent interactions have established it as a "privileged scaffold." Thiazole-containing compounds exhibit a vast range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2] Notable FDA-approved drugs such as the anti-HIV agent Ritonavir and the anticancer drug Dasatinib feature this versatile ring system, underscoring its clinical significance.[1][3][4]
This guide focuses on a specific, functionalized derivative: 4-(4-Bromophenyl)-2,5-dimethylthiazole . We will dissect its molecular architecture, from its rational synthesis to its detailed structural characterization through spectroscopic and computational methods. For drug development professionals, understanding the precise three-dimensional arrangement, electronic distribution, and physicochemical properties of such a molecule is paramount for designing next-generation therapeutics with enhanced efficacy and selectivity.
Rational Synthesis via Hantzsch Thiazole Synthesis
The most reliable and high-yielding method for constructing the 2,4,5-trisubstituted thiazole core is the Hantzsch thiazole synthesis, first described in 1887.[5][6] This reaction involves the condensation of an α-haloketone with a thioamide.[7]
Causality of Experimental Design: The synthesis of 4-(4-Bromophenyl)-2,5-dimethylthiazole requires two specific precursors: 2-bromo-1-(4-bromophenyl)propan-1-one (the α-haloketone) and thioacetamide (the thioamide). The reaction mechanism is initiated by a nucleophilic attack from the sulfur atom of the thioamide onto the electrophilic carbon bearing the halogen (an SN2 reaction).[7] This is followed by an intramolecular cyclization where the nitrogen attacks the carbonyl carbon, and a subsequent dehydration step yields the stable aromatic thiazole ring.[5][8] Ethanol is often chosen as the solvent due to its ability to dissolve the reactants and its suitable boiling point for reflux conditions, which provide the necessary activation energy for the cyclization and dehydration steps.
Caption: Hantzsch Synthesis Pathway.
Experimental Protocol: Synthesis
-
Reactant Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-bromo-1-(4-bromophenyl)propan-1-one (10 mmol) and thioacetamide (12 mmol, 1.2 eq) in absolute ethanol (100 mL).
-
Reaction: Stir the mixture and heat under reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 7:3 hexane:ethyl acetate mobile phase.
-
Work-up: After completion, allow the reaction mixture to cool to room temperature. Pour the contents into a beaker containing 200 mL of cold 5% sodium carbonate (Na₂CO₃) solution to neutralize any generated HBr and precipitate the product.[5]
-
Isolation: Stir the resulting suspension for 30 minutes. Filter the precipitated solid using a Buchner funnel, wash the filter cake thoroughly with distilled water, and air-dry.
-
Purification: Recrystallize the crude product from hot ethanol to yield pure 4-(4-Bromophenyl)-2,5-dimethylthiazole as a solid.
Molecular Structure Elucidation
Confirming the molecular structure is a multi-step process where data from orthogonal techniques are synthesized to build a cohesive and validated model. This approach ensures trustworthiness by cross-verifying findings.
Caption: Workflow for structural analysis.
Spectroscopic Characterization
Spectroscopy provides the fundamental "fingerprint" of a molecule, confirming its elemental composition, functional groups, and the connectivity of its atoms.
-
Mass Spectrometry (MS): ESI-MS is used to determine the molecular weight. The expected molecular ion peak [M+H]⁺ would correspond to the compound's formula, C₁₁H₁₀BrNS, which has a monoisotopic mass of approximately 266.97 g/mol .[9] The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in a nearly 1:1 ratio) would result in two prominent peaks [M]⁺ and [M+2]⁺ of almost equal intensity, providing definitive evidence for the presence of a single bromine atom.
-
Infrared (FT-IR) Spectroscopy: FT-IR analysis identifies the functional groups present by their characteristic vibrational frequencies. Key expected peaks include:
-
~3050-3100 cm⁻¹: Aromatic C-H stretching.
-
~2900-3000 cm⁻¹: Aliphatic C-H stretching from the methyl groups.
-
~1580-1600 cm⁻¹: C=N and C=C stretching vibrations characteristic of the thiazole and phenyl rings.[10]
-
~1000-1100 cm⁻¹: C-Br stretching vibration.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the carbon-hydrogen framework.[11]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals: a multiplet in the aromatic region (~7.4-7.6 ppm) for the four protons of the para-substituted bromophenyl ring, and two singlets in the aliphatic region for the non-equivalent methyl groups at the C2 and C5 positions of the thiazole ring (expected around 2.5-2.8 ppm).[10][11]
-
¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon environments. Expected signals include those for the two methyl carbons, the carbons of the thiazole ring (with the C=N carbon being the most deshielded), and the four distinct carbons of the bromophenyl ring.[11][12]
-
| Property | Technique | Expected Observation | Inference |
| Molecular Formula | MS (ESI) | [M]⁺ and [M+2]⁺ peaks at ~267 and ~269 m/z | Confirms C₁₁H₁₀BrNS formula and presence of one Br atom. |
| Functional Groups | FT-IR | Peaks for Ar-H, Alk-H, C=N/C=C, C-Br | Presence of aromatic, aliphatic, thiazole, and bromophenyl moieties. |
| Proton Environment | ¹H NMR | Aromatic multiplet (~7.5 ppm), two methyl singlets (~2.6 ppm) | Confirms p-disubstituted phenyl ring and two distinct CH₃ groups. |
| Carbon Skeleton | ¹³C NMR | ~9 unique carbon signals | Validates the complete carbon framework of the molecule. |
Computational Geometry and Electronic Structure
While X-ray crystallography provides the gold standard for solid-state molecular structure, such data for 4-(4-Bromophenyl)-2,5-dimethylthiazole is not available in public crystallographic databases. In such cases, high-level computational modeling serves as a robust and predictive tool to determine the molecule's three-dimensional geometry.[13]
Methodology: Density Functional Theory (DFT)
-
Model Building: An initial 3D structure of the molecule is constructed.
-
Geometry Optimization: The structure is subjected to geometry optimization using DFT, commonly with the B3LYP functional and a 6-31G(d,p) basis set.[13] This process finds the lowest energy conformation of the molecule, providing precise predictions of bond lengths, bond angles, and dihedral angles.
-
Property Calculation: Once optimized, electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be calculated to understand the molecule's reactivity and electronic transitions.[13][14]
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An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-(4-Bromophenyl)-2,5-dimethylthiazole
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 4-(4-Bromophenyl)-2,5-dimethylthiazole. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of NMR spectroscopy as applied to this specific heterocyclic molecule. We will explore the predicted spectral features, the rationale behind these predictions based on molecular structure, and a detailed protocol for acquiring high-quality NMR data.
Molecular Structure and its Influence on NMR Spectra
The structure of 4-(4-Bromophenyl)-2,5-dimethylthiazole, with the Chemical Abstracts Service (CAS) number 397283-49-7, is foundational to understanding its NMR spectra.[1] The molecule consists of a 1,3-thiazole ring substituted with two methyl groups at positions 2 and 5, and a 4-bromophenyl group at position 4.
Diagram of Molecular Structure and Numbering
Caption: Molecular structure of 4-(4-Bromophenyl)-2,5-dimethylthiazole.
The key structural features influencing the NMR spectra are:
-
The Thiazole Ring: This five-membered aromatic heterocycle contains nitrogen and sulfur atoms, which have distinct electronic effects on the ring's carbon and any attached protons.
-
The 4-Bromophenyl Group: This para-substituted benzene ring will exhibit a characteristic AA'BB' splitting pattern in the ¹H NMR spectrum due to the magnetic equivalence of protons on opposite sides of the ring. The bromine atom, being an electron-withdrawing group, will deshield the aromatic protons.
-
The Two Methyl Groups: The methyl groups at positions 2 and 5 of the thiazole ring are in different chemical environments and are expected to show distinct singlet signals in the ¹H NMR spectrum.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is anticipated to show signals corresponding to the aromatic protons of the bromophenyl ring and the protons of the two methyl groups on the thiazole ring. The chemical shifts are predicted based on the analysis of similar structures and established principles of NMR spectroscopy.[2][3][4]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2', H-6' | 7.50 - 7.60 | Doublet | ~8.0 | 2H |
| H-3', H-5' | 7.30 - 7.40 | Doublet | ~8.0 | 2H |
| 2-CH₃ | 2.60 - 2.70 | Singlet | - | 3H |
| 5-CH₃ | 2.40 - 2.50 | Singlet | - | 3H |
Justification for Predictions:
-
Aromatic Protons (H-2', H-6', H-3', H-5'): The protons on the 4-bromophenyl ring are expected to appear in the aromatic region (typically 7.0-8.0 ppm). The protons ortho to the bromine atom (H-3' and H-5') will be more shielded than the protons ortho to the thiazole ring (H-2' and H-6'). This is due to the combined electron-withdrawing effects of the bromine and the thiazole ring. The para-substitution pattern will result in a pair of doublets, characteristic of an AA'BB' system.
-
Methyl Protons (2-CH₃ and 5-CH₃): The two methyl groups are attached to the thiazole ring and are not coupled to any other protons, hence they will appear as singlets. The methyl group at the 2-position is adjacent to the nitrogen atom and is expected to be more deshielded (appear at a higher chemical shift) compared to the methyl group at the 5-position.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The chemical shifts are influenced by the electronegativity of neighboring atoms and the aromaticity of the rings.[5][6]
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Thiazole C2) | 165.0 - 168.0 |
| C (Thiazole C4) | 148.0 - 150.0 |
| C (Thiazole C5) | 128.0 - 130.0 |
| C-1' (Bromophenyl) | 133.0 - 135.0 |
| C-2', C-6' (Bromophenyl) | 129.0 - 131.0 |
| C-3', C-5' (Bromophenyl) | 131.0 - 133.0 |
| C-4' (Bromophenyl) | 121.0 - 123.0 |
| 2-CH₃ | 18.0 - 20.0 |
| 5-CH₃ | 15.0 - 17.0 |
Justification for Predictions:
-
Thiazole Carbons (C2, C4, C5): The carbon at position 2 (C2), being flanked by nitrogen and sulfur, is expected to be the most deshielded of the thiazole ring carbons. The carbons at positions 4 and 5 will have distinct chemical shifts due to their different electronic environments.
-
Bromophenyl Carbons (C-1' to C-6'): The carbon attached to the bromine atom (C-4') will be significantly shielded due to the heavy atom effect of bromine. The ipso-carbon (C-1') attached to the thiazole ring will also have a characteristic chemical shift. The remaining aromatic carbons will appear in the typical range for substituted benzene rings.
-
Methyl Carbons (2-CH₃ and 5-CH₃): The two methyl carbons will appear in the aliphatic region of the spectrum, with their chemical shifts influenced by their position on the thiazole ring.
Experimental Protocol for NMR Data Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra of 4-(4-Bromophenyl)-2,5-dimethylthiazole, the following experimental protocol is recommended.[7][8]
Workflow for NMR Sample Preparation and Data Acquisition
Caption: A stepwise workflow for NMR analysis.
Detailed Methodological Steps:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of 4-(4-Bromophenyl)-2,5-dimethylthiazole.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent can influence chemical shifts.[9][10]
-
Add a small amount of Tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Transfer the solution to a clean and dry 5 mm NMR tube.
-
-
Instrument Setup and Calibration:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Perform shimming to optimize the magnetic field homogeneity and improve spectral resolution.
-
-
¹H NMR Data Acquisition:
-
Use a standard single-pulse experiment.
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
-
¹³C NMR Data Acquisition:
-
Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain a spectrum with singlets for each carbon.
-
Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).
-
A larger number of scans will be required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope (typically several hundred to thousands of scans).
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.
-
Perform phase and baseline correction to ensure accurate peak shapes and integration.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each signal.
-
Assign the peaks in both the ¹H and ¹³C spectra to the corresponding nuclei in the molecule based on their chemical shifts, multiplicities, and integration values. For complex structures, 2D NMR techniques such as COSY and HSQC can be invaluable for unambiguous assignments.[11][12]
-
Conclusion
This technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of 4-(4-Bromophenyl)-2,5-dimethylthiazole, grounded in the fundamental principles of NMR spectroscopy and data from structurally related compounds. The provided experimental protocol offers a robust framework for researchers to acquire high-quality spectral data. A thorough understanding and application of these principles are essential for the accurate structural elucidation and characterization of this and other novel chemical entities in the field of drug discovery and development.
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A Technical Guide to the Crystal Structure Analysis of 4-(4-Bromophenyl)-2,5-dimethylthiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides an in-depth technical overview of the methodologies and interpretations central to the crystal structure analysis of 4-(4-Bromophenyl)-2,5-dimethylthiazole derivatives. Thiazole-based scaffolds are of profound interest in medicinal chemistry, appearing in numerous FDA-approved drugs and demonstrating a wide array of biological activities, including anticancer and anti-inflammatory properties.[1][2][3] Understanding the precise three-dimensional atomic arrangement of these molecules is paramount for rational drug design and structure-activity relationship (SAR) studies. This document details the complete workflow, from synthesis and single-crystal growth to X-ray data collection, structure solution, and the critical analysis of molecular geometry and supramolecular interactions. By explaining the causality behind key experimental choices, this guide serves as a vital resource for professionals seeking to leverage crystallographic insights in the development of novel thiazole-based therapeutics.
The Significance of Thiazole Scaffolds in Medicinal Chemistry
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in drug discovery.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions make it a cornerstone of many pharmacologically active agents. Thiazole derivatives exhibit a remarkable diversity of therapeutic applications, including antimicrobial, antiretroviral, antifungal, and anticancer activities.[1][2][3][4] The incorporation of a bromophenyl group, as in the title compound, introduces a site for potential halogen bonding—a highly directional and specific non-covalent interaction increasingly exploited in crystal engineering and drug design to enhance binding affinity and selectivity.[5][6] A definitive understanding of the crystal structure provides an empirical foundation for modulating pharmacokinetic profiles, improving bioavailability, and designing next-generation inhibitors.[7]
Synthesis and Single-Crystal Preparation
Synthetic Pathway: Hantzsch Thiazole Synthesis
The synthesis of 4-aryl-2,5-dimethylthiazole derivatives is reliably achieved via the Hantzsch thiazole synthesis, a classic and high-yielding condensation reaction.[8][9][10] The causality of this pathway lies in the nucleophilic attack of a thioamide sulfur on an α-haloketone, followed by intramolecular cyclization and dehydration.
The key reactants for the title compound are 3-bromo-2-butanone and 4-bromothiobenzamide. The reaction proceeds through a well-established mechanism, making it a trustworthy and reproducible method for obtaining the necessary material for crystallization.[8][11]
Protocol: Single-Crystal Growth
The cultivation of a high-quality single crystal is the most critical and often most challenging step in the entire analysis.[12] The goal is to produce a crystal that is well-formed, free of defects, and typically 0.1-0.3 mm in size.[13][14][15] The slow solvent evaporation method is a robust and widely used technique for small organic molecules like thiazole derivatives.
Step-by-Step Protocol:
-
Solvent Selection: Dissolve a small amount (5-10 mg) of the purified 4-(4-Bromophenyl)-2,5-dimethylthiazole in a minimum volume of a suitable solvent or solvent mixture. The choice is critical; a solvent in which the compound has moderate solubility is ideal. For planar aromatic systems, solvents like ethanol, ethyl acetate, or a mixture such as dichloromethane/hexane are often successful. The solvent's polarity can influence crystal packing and morphology.[12]
-
Preparation of Crystallization Vessel: Transfer the solution to a clean, small-volume vial or test tube. The vessel should have a narrow opening to control the rate of evaporation.
-
Controlled Evaporation: Cover the vial with a cap, pierced with one or two small holes using a needle. This prevents rapid evaporation, which leads to the formation of microcrystalline powder instead of a single crystal.[12]
-
Incubation: Place the vial in a vibration-free environment at a constant, controlled temperature (e.g., room temperature or slightly below).
-
Monitoring and Harvesting: Observe the vial daily. Once crystals of suitable size and quality have formed (typically over several days to weeks), carefully harvest a single crystal using a mounted loop or a fine needle.
Core Methodology: Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystal.[13][15][16] The method is based on the principle of Bragg's Law, where a beam of X-rays is diffracted by the electron clouds of the atoms arranged in a regular lattice, producing a unique diffraction pattern that can be mathematically decoded into a structural model.[13][14]
Experimental and Computational Workflow
The process from crystal to final structure follows a logical and self-validating sequence. Each step relies on the successful completion of the previous one, ensuring data integrity.
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Step-by-Step Methodology
-
Crystal Mounting: A selected crystal is mounted on a goniometer head, often using a cryoloop and cryoprotectant oil to flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K).[13] This cryogenic temperature is crucial as it minimizes atomic thermal motion, leading to a sharper diffraction pattern and higher resolution data.
-
Data Collection: The mounted crystal is placed in a diffractometer, where it is irradiated with a monochromatic X-ray beam. The crystal is rotated through a series of angles, and thousands of diffraction images are collected by a detector.[13][14]
-
Data Processing: The raw images are processed computationally. This involves integrating the intensity of each diffraction spot and reducing the data to a list of unique reflections (hkl indices) with their corresponding intensities and standard uncertainties.[16]
-
Structure Solution and Refinement: The "phase problem" is solved using direct methods or other algorithms to generate an initial electron density map. From this map, an initial atomic model is built. This model is then refined using a least-squares algorithm, which iteratively adjusts atomic positions and displacement parameters to achieve the best possible fit between the observed diffraction data and the data calculated from the model.
Structural Analysis and Discussion
The final output of a successful crystal structure determination is a Crystallographic Information File (CIF), which contains all the information needed to describe the structure in detail.
Molecular Geometry
The analysis begins with the intramolecular features—the bond lengths, bond angles, and torsion angles that define the molecule's conformation. For 4-(4-Bromophenyl)-2,5-dimethylthiazole, key points of interest include the planarity of the thiazole ring and the dihedral angle between the thiazole and the bromophenyl rings. This angle is particularly important for drug design as it defines the overall shape of the molecule and how it can fit into a biological target's binding site.
Table 1: Representative Crystallographic and Refinement Data
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₁H₁₀BrNS |
| Formula Weight | 268.17 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a, b, c [Å] | 14.951(9), 5.485(3), 27.958(17) |
| β [°] | 102.43(6) |
| Volume [ų] | 2239.4(2) |
| Z (Molecules/unit cell) | 4 |
| Temperature [K] | 296 |
| R-factor (R1) | 0.0444 |
| wR2 (all data) | 0.1237 |
Note: Data presented is representative, based on a similar published structure for illustrative purposes.[17][18]
Supramolecular Assembly and Intermolecular Interactions
Equally important to the molecular structure is the crystal packing—how molecules arrange themselves in the solid state. This is governed by a network of non-covalent interactions, which are fundamental to molecular recognition in biological systems.
-
Halogen Bonding (C-Br···X): The bromine atom on the phenyl ring possesses a region of positive electrostatic potential (a σ-hole) opposite the C-Br covalent bond. This allows it to act as a Lewis acid, forming a directional halogen bond with a Lewis base (e.g., the nitrogen or sulfur atom of a neighboring thiazole ring).[19][6] Identifying these interactions is critical, as they can be engineered to enhance drug-receptor binding.
-
Hydrogen Bonding (C-H···X): While conventional hydrogen bonds are absent, weaker C-H···π or C-H···Br interactions can play a significant role in directing the crystal packing.[5][20][21]
-
π-π Stacking: The aromatic thiazole and bromophenyl rings can stack on top of each other, contributing to the overall stability of the crystal lattice.
Caption: Key intermolecular interactions in the crystal lattice.
Conclusion and Implications for Drug Development
A rigorous crystal structure analysis of 4-(4-Bromophenyl)-2,5-dimethylthiazole derivatives provides indispensable, high-resolution data for drug development professionals. It validates the molecular structure, reveals its preferred conformation, and offers a detailed map of the intermolecular interactions that govern its solid-state properties and potential biological recognition modes. This empirical data serves as the authoritative foundation for computational modeling, SAR analysis, and the rational design of more potent and selective therapeutic agents targeting a range of diseases.[7][13]
References
- Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. (n.d.). National Center for Biotechnology Information.
- A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. (n.d.). ijarsct.co.in.
- An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences.
- New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). MDPI.
- Design, synthesis, X-ray crystallographic analysis, and biological evaluation of thiazole derivatives as potent and selective inhibitors of human dihydroorotate dehydrogenase. (2015). PubMed.
- Comprehensive Technical Guide to Single Crystal X-Ray Diffraction Testing. (2026). Oreate AI Blog.
- THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS. (n.d.). Jetir.Org.
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). MDPI.
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- Single crystal X-ray diffraction | Crystallography Class Notes. (n.d.). Fiveable.
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- The crystal structure of 4-(4-bromophenyl)-2-(3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole, C24H16Br2FN3S. (2021). ResearchGate.
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- The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. (1987). Journal of the Chemical Society, Perkin Transactions 1.
- Depiction of the halogen-bonding motif from the X-ray crystal structure... (n.d.). ResearchGate.
- C—H⋯Br interactions and halogen bonds found in the crystal structure of the title compound.. (n.d.). ResearchGate.
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- A beginner's guide to X-ray data processing. (2021). The Biochemist - Portland Press.
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The Architectural Versatility of the Thiazole Scaffold: A Technical Guide to Its Diverse Biological Activities
Foreword: The Enduring Relevance of the Thiazole Nucleus in Drug Discovery
To the dedicated researchers, scientists, and drug development professionals who navigate the intricate landscape of medicinal chemistry, the thiazole ring represents a cornerstone of heterocyclic chemistry. This five-membered aromatic ring, containing both sulfur and nitrogen, is not merely a structural motif but a privileged scaffold, consistently yielding compounds with a remarkable breadth of biological activities.[1][2][3][4] Its presence in over 18 FDA-approved drugs and more than 70 experimental therapeutic agents is a testament to its profound impact on modern medicine.[4][5][6] This guide aims to provide an in-depth exploration of the biological activities of substituted thiazole compounds, moving beyond a simple cataloging of effects to delve into the causality behind their mechanisms, the intricacies of their structure-activity relationships, and the practical methodologies for their evaluation. Our journey will traverse the antimicrobial, anticancer, anti-inflammatory, and antiviral landscapes, offering insights to empower the rational design of next-generation thiazole-based therapeutics.
I. The Thiazole Core: Physicochemical Properties and Synthetic Avenues
The unique electronic configuration of the thiazole ring, a result of the interplay between the nitrogen and sulfur heteroatoms, imparts a distinct set of physicochemical properties that are advantageous for drug design.[3] The nitrogen atom's ability to form hydrogen bonds is a key feature that facilitates interactions with biological targets.[7] The overall aromaticity of the ring contributes to its stability, while also allowing for various substitution patterns that can modulate lipophilicity, metabolic stability, and target affinity.
The synthesis of the thiazole nucleus is most classically achieved through the Hantzsch thiazole synthesis , a condensation reaction between an α-haloketone and a thioamide. This foundational method, along with numerous modern variations, provides a versatile toolkit for medicinal chemists to generate diverse libraries of substituted thiazoles. Microwave-assisted synthesis has emerged as a powerful technique to accelerate these reactions and improve yields.[8][9]
Experimental Protocol: Microwave-Assisted Hantzsch Thiazole Synthesis
This protocol outlines a general procedure for the synthesis of 2-amino-4-phenylthiazole, a common precursor for more complex derivatives.
Materials:
-
Acetophenone
-
Iodine
-
Thiourea
-
Ethanol
-
Microwave reactor
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Appropriate solvent system for TLC (e.g., ethyl acetate/hexane)
-
Purification apparatus (e.g., column chromatography or recrystallization solvents)
Procedure:
-
In a microwave-safe reaction vessel, combine acetophenone (1 mmol), thiourea (2 mmol), and iodine (1 mmol).
-
Add a minimal amount of a suitable solvent, such as ethanol, to facilitate mixing.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a suitable power and temperature (e.g., 100-150°C) for a short duration (e.g., 5-15 minutes). The optimal conditions should be determined empirically for each specific reaction.
-
Monitor the reaction progress using TLC.
-
Upon completion, cool the reaction vessel to room temperature.
-
Pour the reaction mixture into a solution of sodium thiosulfate to quench any remaining iodine.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired 2-amino-4-phenylthiazole.[8]
Self-Validation: The identity and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point should also be determined and compared to literature values.
II. Antimicrobial Activity: A Broad Spectrum of Defense
The rise of antimicrobial resistance necessitates the urgent development of novel therapeutic agents.[8] Substituted thiazoles have long been recognized for their potent and broad-spectrum antimicrobial activity, targeting bacteria and fungi.[10][11][12] The toxophoric S-C=N unit within the thiazole ring is a key contributor to this activity.[10]
Mechanism of Action
The antimicrobial mechanisms of thiazole derivatives are diverse and can include:
-
Inhibition of Cell Wall Synthesis: Disrupting the formation of the bacterial cell wall, leading to cell lysis.
-
Depolarization of the Cell Membrane: Altering the membrane potential, which disrupts essential cellular processes.
-
Inhibition of Protein and Nucleic Acid Synthesis: Interfering with the machinery responsible for producing vital macromolecules.
-
Inhibition of Metabolic Pathways: Blocking key enzymatic steps in bacterial metabolism.[8]
Structure-Activity Relationship (SAR)
The antimicrobial potency of thiazole derivatives is highly dependent on the nature and position of the substituents on the thiazole ring. For instance, the introduction of a pyrazoline ring at the 2-position of a 2-hydrazinyl-N-(4-phenylthiazol-2-yl) acetamide scaffold has been shown to yield compounds with significant antimicrobial activity.[10] Furthermore, hybrid molecules incorporating other heterocyclic systems, such as pyrazoline or triazole, can enhance antimicrobial efficacy.[13]
Experimental Workflow: Evaluation of Antimicrobial Activity
The following workflow outlines a standard procedure for assessing the in vitro antimicrobial activity of newly synthesized thiazole compounds.
Caption: A typical experimental workflow for evaluating the antimicrobial activity of thiazole derivatives.
III. Anticancer Activity: Targeting the Hallmarks of Cancer
The thiazole scaffold is a prominent feature in several clinically approved and investigational anticancer drugs, including the tyrosine kinase inhibitor Dasatinib and the proteasome inhibitor Ixazomib.[7] Thiazole derivatives exert their anticancer effects through a multitude of mechanisms, often targeting key signaling pathways that are dysregulated in cancer.[7][9][14]
Mechanisms of Action and Targeted Signaling Pathways
Substituted thiazoles have been shown to interfere with various aspects of cancer cell biology:
-
Inhibition of Protein Kinases: Many thiazole derivatives act as potent inhibitors of protein kinases, such as EGFR, which are crucial for cancer cell proliferation and survival.[9]
-
Induction of Apoptosis: Thiazole compounds can trigger programmed cell death (apoptosis) by modulating the expression of Bcl-2 family proteins and activating caspases.[15] The induction of DNA fragmentation and mitochondrial depolarization are also key events in this process.[16]
-
Inhibition of Tubulin Polymerization: Certain thiazoles disrupt the formation of microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[15]
-
Modulation of Signaling Pathways: Thiazole derivatives have been found to inhibit critical signaling pathways like PI3K/Akt/mTOR, which are frequently hyperactivated in cancer.[14][15]
Caption: Key anticancer mechanisms of action for substituted thiazole derivatives.
Quantitative Data on Anticancer Activity
The following table summarizes the in vitro anticancer activity of selected thiazole derivatives against various human cancer cell lines.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 87a | HeLa | 3.48 ± 0.14 | [2] |
| 87b | HeLa | 6.99 ± 0.15 | [2] |
| 90 | Liver Cancer Cells | 0.11 | [2] |
| 91a | HeLa | 0.86 | [2] |
| 91b | HeLa | 0.95 | [2] |
| 29 | - | 0.05 | [14] |
| 40 | - | 0.00042 | [14] |
| 62 | - | 0.18 | [14] |
| 74a | - | 0.67 | [14] |
| 4i | SaOS-2 | 0.190 ± 0.045 µg/mL | [9] |
IV. Anti-inflammatory Activity: Quelling the Inflammatory Cascade
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a wide range of diseases.[17] Thiazole derivatives have demonstrated significant anti-inflammatory properties, with some compounds showing efficacy comparable to or better than standard drugs like nimesulide.[17][18]
Mechanism of Action
The anti-inflammatory effects of thiazoles are often attributed to their ability to inhibit key enzymes in the inflammatory pathway, such as cyclooxygenase (COX) and lipoxygenase (LOX).[19] They can also reduce the production of pro-inflammatory mediators and decrease vascular permeability and neutrophil migration.[17] Some thiazole derivatives have also been investigated as inhibitors of inducible nitric oxide synthase (iNOS).[20]
In Vivo Evaluation of Anti-inflammatory Activity
A common animal model for assessing acute inflammation is the carrageenan-induced rat paw edema model.
Experimental Protocol: Carrageenan-Induced Rat Paw Edema
Animals: Wistar rats of either sex weighing 150-200g.
Materials:
-
Carrageenan solution (1% w/v in normal saline)
-
Test thiazole compounds
-
Standard drug (e.g., Nimesulide)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Fast the animals overnight with free access to water.
-
Divide the animals into groups (e.g., control, standard, and test groups).
-
Administer the vehicle, standard drug, or test compounds orally or intraperitoneally.
-
After a specific time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume immediately after carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Calculate the percentage inhibition of edema for each group at each time point relative to the control group.[17][18]
Data Analysis: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
V. Antiviral Activity: A Promising Frontier
The thiazole scaffold is also a valuable pharmacophore in the development of antiviral agents, with demonstrated activity against a wide range of viruses, including HIV, influenza virus, coronaviruses, and hepatitis B and C.[5][6][21][22] The development of drug-resistant viral strains underscores the continuous need for new antiviral therapies.[21]
Mechanisms of Antiviral Action
Thiazole derivatives can inhibit viral replication at various stages of the viral life cycle. For example, some thiazole nucleosides have been shown to inhibit purine nucleotide biosynthesis, thereby depriving the virus of essential building blocks for replication.[23] Others can act as inhibitors of key viral enzymes. The anti-HIV drug Ritonavir, which contains a thiazole ring, is a protease inhibitor.[1][11]
VI. Concluding Remarks and Future Perspectives
The remarkable versatility of the thiazole scaffold continues to make it a focal point of research in medicinal chemistry. The diverse biological activities exhibited by substituted thiazole compounds, spanning antimicrobial, anticancer, anti-inflammatory, and antiviral effects, highlight the immense potential of this heterocyclic system. The ability to readily synthesize a wide array of derivatives allows for the fine-tuning of their pharmacological properties through strategic structural modifications.
Future research in this field will likely focus on several key areas:
-
Rational Drug Design: The use of computational modeling and a deeper understanding of structure-activity relationships will guide the design of more potent and selective thiazole-based inhibitors for specific biological targets.
-
Hybrid Molecules: The combination of the thiazole nucleus with other pharmacologically active moieties will continue to be a fruitful strategy for developing novel therapeutics with enhanced efficacy and potentially novel mechanisms of action.
-
Target Identification: Further elucidation of the precise molecular targets and signaling pathways modulated by biologically active thiazoles will open new avenues for therapeutic intervention.
The journey of the thiazole ring from a simple heterocyclic compound to a cornerstone of modern drug discovery is a compelling narrative of chemical ingenuity meeting biological complexity. For the researchers, scientists, and drug development professionals dedicated to advancing human health, the thiazole scaffold will undoubtedly remain a rich source of inspiration and a powerful tool in the fight against disease.
VII. References
-
A structure-activity relationship study of thiazole derivatives with H1-antihistamine activity. (n.d.). Google Books. Retrieved January 17, 2026, from
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An Overview of Thiazole Derivatives and its Biological Activities. (2023). Asian Journal of Pharmaceutical and Clinical Research, 16(9), 1-10.
-
Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023). Polycyclic Aromatic Compounds, 1-19.
-
An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2023). International Journal of Molecular Sciences, 24(13), 10893.
-
Thiazole Compounds as Antiviral Agents: An Update. (2019). Medicinal Chemistry, 15(5), 457-483.
-
Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (2025). Expert Opinion on Drug Discovery, 1-21.
-
Anti-viral activity of thiazole derivatives: an updated patent review. (2022). Expert Opinion on Therapeutic Patents, 32(7), 791-815.
-
Synthesis and anti-inflammatory activity of thiazole derivatives. (2024). Journal of Inflammation Research, 17, 1-12.
-
(PDF) Thiazole Compounds as Antiviral Agents: An Update. (2019). Medicinal Chemistry, 15(5), 457-483.
-
Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. (2022). Indian Journal of Pharmaceutical Education and Research, 56(3), 113-126.
-
Synthesis and Antiviral Activity of Certain Thiazole C-nucleosides. (1984). Journal of Medicinal Chemistry, 27(12), 1597-1602.
-
Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. (2007). Journal of Medicinal Chemistry, 50(22), 5483-5491.
-
Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. (2022). Current Medicinal Chemistry, 29(30), 5039-5067.
-
Anti-viral activity of thiazole derivatives: an updated patent review. (2022). Expert Opinion on Therapeutic Patents, 32(7), 791-815.
-
The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. (2022). Comptes Rendus. Chimie, 25(S1), 267-279.
-
Sharshira, E. M., & Hamada, N. M. M. (2012). Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. American Journal of Organic Chemistry, 2(3), 69-73.
-
A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. (2021). International Journal of Pharmaceutical Sciences Review and Research, 70(1), 173-181.
-
Synthesis of new thiazole derivatives and evaluation of their antimicrobial and cytotoxic activities. (2020). Phosphorus, Sulfur, and Silicon and the Related Elements, 196(12), 1-10.
-
Synthesis and Antimicrobial Evaluation of Certain Novel Thiazoles. (2011). Tropical Journal of Pharmaceutical Research, 10(4), 463-472.
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Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. (2025). Heliyon, 11(8), e28935.
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A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. (2021). International Journal of Pharmaceutical Sciences Review and Research, 70(1), 173-181.
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Synthesis, anticancer activity and mechanism of action of new thiazole derivatives. (2018). European Journal of Medicinal Chemistry, 146, 584-596.
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Design, Synthesis and Characterisation of Substituted Thiazoles for Their Antimicrobial and Antioxidant Activity. (2010). ProQuest Dissertations & Theses Global.
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Application of Thiazole Derivatives in Cancer Cell Lines: Application Notes and Protocols. (2025). BenchChem.
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SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. (2020). World Journal of Pharmaceutical and Medical Research, 6(11), 152-156.
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Thiazole Ring—A Biologically Active Scaffold. (2020). Molecules, 25(16), 3584.
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A review on progress of thiazole derivatives as potential anti-inflammatory agents. (2024). Journal of Molecular Structure, 1307, 137887.
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New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors. (2018). Molecules, 23(10), 2634.
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An In-depth Technical Guide to the Potential Therapeutic Targets of Bromophenylthiazole Derivatives
Introduction: The Versatility of the Thiazole Scaffold and the Rise of Bromophenylthiazole Derivatives
The thiazole ring, a five-membered heterocyclic containing both sulfur and nitrogen, is a cornerstone in medicinal chemistry. Its unique structural features allow it to serve as a versatile scaffold, engaging with a wide array of biological targets through various non-covalent interactions. This has led to the development of numerous clinically approved drugs containing a thiazole moiety, such as the kinase inhibitor Dasatinib and the antibiotic Sulfathiazole.[1][2]
Within this broad class of compounds, bromophenylthiazole derivatives have emerged as a particularly promising area of research. The incorporation of a bromophenyl group can significantly modulate the physicochemical properties of the molecule, enhancing its binding affinity and selectivity for specific biological targets. This guide provides a comprehensive overview of the current understanding of the therapeutic targets of bromophenylthiazole derivatives, with a focus on their potential applications in oncology, infectious diseases, and the management of metabolic and neurodegenerative disorders. We will delve into the mechanistic insights that underpin their biological activities, present key quantitative data, and provide detailed experimental protocols for their evaluation.
Part 1: Anticancer Therapeutic Targets
The search for novel anticancer agents with improved efficacy and reduced side effects is a major focus of drug discovery. Bromophenylthiazole derivatives have demonstrated significant potential in this arena, with studies highlighting their ability to inhibit cancer cell proliferation, migration, and invasion.
Inhibition of Key Signaling Pathways in Cancer
Several studies have pointed towards the inhibition of critical signaling pathways as a primary mechanism of the anticancer activity of bromophenylthiazole derivatives. While the precise molecular targets are still under investigation for many derivatives, molecular docking studies and in vitro assays have implicated a few key players.
One of the most important pathways in cancer is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in various malignancies and plays a crucial role in cell growth, proliferation, and survival. Some thiazole derivatives have been shown to inhibit PI3Kα, a key component of this pathway.[1] While direct evidence for bromophenylthiazole derivatives is still emerging, the broader class of thiazoles shows promise in targeting this pathway.
Another critical aspect of cancer progression is metastasis, which involves the migration and invasion of cancer cells to distant sites. This process is often mediated by enzymes such as matrix metalloproteinases (MMPs), which degrade the extracellular matrix. Certain thiazole-based hybrids have shown inhibitory activity against MMP-2, suggesting a potential mechanism for their anti-metastatic effects.[3]
The following diagram illustrates a simplified overview of a generic kinase signaling pathway that can be targeted by small molecule inhibitors like bromophenylthiazole derivatives.
Caption: Simplified Kinase Signaling Pathway Inhibition.
Quantitative Assessment of Anticancer Activity
The anticancer efficacy of bromophenylthiazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| p2 | MCF-7 (Breast) | 10.5 | [4] |
| 11d | A549 (Lung) | 62.5 | [3] |
| 37a | MCF-7 (Breast) | 23.01 | |
| 73q | - (MMP-2 inhibition) | 2.80 | [3] |
Experimental Protocol: Sulforhodamine B (SRB) Assay for Cytotoxicity
The SRB assay is a widely used colorimetric method for determining cell density, based on the measurement of cellular protein content.
Materials:
-
96-well microtiter plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Bromophenylthiazole derivatives (dissolved in DMSO)
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution
-
Tris-base solution
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the bromophenylthiazole derivatives and a vehicle control (DMSO). Incubate for the desired exposure time (e.g., 48-72 hours).
-
Cell Fixation: Gently remove the medium and fix the cells by adding cold TCA to each well. Incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water to remove TCA and excess medium components. Allow the plates to air dry completely.
-
Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly rinse the plates with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add Tris-base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at a wavelength of 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.
Caption: Workflow for the Sulforhodamine B (SRB) Assay.
Part 2: Antimicrobial Therapeutic Targets
The rise of antimicrobial resistance necessitates the discovery of new therapeutic agents with novel mechanisms of action. Bromophenylthiazole derivatives have demonstrated promising broad-spectrum activity against various bacterial and fungal pathogens.[4][5]
Broad-Spectrum Antimicrobial Activity
Several studies have reported the in vitro antimicrobial efficacy of bromophenylthiazole derivatives against both Gram-positive and Gram-negative bacteria, as well as fungal species.
| Compound ID | Microorganism | MIC (µM) | Reference |
| p2 | S. aureus | 16.1 | [5] |
| p2 | E. coli | 16.1 | [5] |
| p4 | B. subtilis | 28.8 | [5] |
| p6 | C. albicans | 15.3 | [5] |
| p3 | A. niger | 16.2 | [5] |
Proposed Mechanism of Action
The precise molecular targets for the antimicrobial activity of bromophenylthiazole derivatives are not yet fully elucidated. However, molecular docking studies have suggested that some derivatives may act by inhibiting bacterial enzymes essential for cell wall synthesis, such as UDP-N-acetylenolpyruvylglucosamine reductase (MurB). Inhibition of such a critical pathway could explain the observed broad-spectrum antibacterial activity.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI for fungi)
-
Bromophenylthiazole derivatives
-
Positive control antibiotic/antifungal
-
Negative control (broth only)
-
Bacterial/fungal inoculum standardized to a specific concentration
Procedure:
-
Preparation of Dilutions: Prepare serial twofold dilutions of the bromophenylthiazole derivatives in the broth medium directly in the 96-well plates.
-
Inoculation: Add a standardized inoculum of the test microorganism to each well.
-
Controls: Include wells for a positive control (microorganism with a known effective antibiotic/antifungal), a negative control (broth only), and a growth control (microorganism in broth without any compound).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Caption: Workflow for Broth Microdilution Assay.
Part 3: Enzymatic Therapeutic Targets in Other Diseases
Beyond cancer and infectious diseases, bromophenylthiazole derivatives have shown potential as inhibitors of specific enzymes implicated in metabolic and neurodegenerative disorders.
Inhibition of Enzymes in Metabolic Diseases
Certain hydrazine-clubbed bromophenylthiazole derivatives have been identified as potent inhibitors of enzymes involved in the complications of diabetes mellitus, such as aldose reductase (AR), α-glycosidase, and α-amylase.[6]
| Compound ID | Target Enzyme | IC50 (µM) | Ki (µM) | Reference |
| 3c | α-Glycosidase | - | 1.76 ± 0.01 | [6] |
| 3g | α-Amylase | 4.94 | - | [6] |
| 3c | Aldose Reductase | 5.10 (nM) | 5.47 ± 0.53 (nM) | [6] |
Inhibition of Cholinesterases and Monoamine Oxidases in Neurodegenerative Diseases
In the context of Alzheimer's disease, the inhibition of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) are key therapeutic strategies. Some benzothiazole derivatives have demonstrated potent dual inhibitory activity against these enzymes.[7]
| Compound ID | Target Enzyme | IC50 (nM) | Reference |
| 4f | AChE | 23.4 ± 1.1 | [7] |
| 4f | MAO-B | 40.3 ± 1.7 | [7] |
Experimental Protocol: In Vitro Enzyme Inhibition Assay (Fluorometric Method)
This protocol provides a general framework for assessing enzyme inhibition using a fluorometric substrate.
Materials:
-
Purified enzyme
-
Fluorogenic substrate specific for the enzyme
-
Assay buffer
-
Bromophenylthiazole derivatives
-
96-well black microtiter plates
-
Fluorescence microplate reader
Procedure:
-
Reaction Mixture Preparation: In the wells of a black microtiter plate, add the assay buffer, the bromophenylthiazole derivative at various concentrations (and a vehicle control), and the purified enzyme.
-
Pre-incubation: Pre-incubate the mixture for a defined period to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Kinetic Measurement: Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths over time.
-
Data Analysis: Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration. Determine the percentage of inhibition and calculate the IC50 value.
Caption: Workflow for a Fluorometric Enzyme Inhibition Assay.
Conclusion and Future Directions
Bromophenylthiazole derivatives represent a versatile and promising scaffold in drug discovery, with demonstrated potential across multiple therapeutic areas. The current body of research highlights their activity as anticancer, antimicrobial, and enzyme-inhibitory agents. However, for many of these derivatives, the precise molecular targets and the downstream signaling pathways they modulate remain to be definitively elucidated.
Future research should focus on:
-
Target Deconvolution: Moving beyond phenotypic screening to identify the specific protein targets of the most potent compounds. This can be achieved through techniques such as affinity chromatography, chemical proteomics, and genetic approaches.
-
Mechanism of Action Studies: Once targets are identified, detailed biochemical and cell-based assays are required to validate the mechanism of action and understand the downstream consequences of target engagement.
-
In Vivo Efficacy and Safety: Promising candidates from in vitro studies need to be evaluated in relevant animal models to assess their efficacy, pharmacokinetics, and safety profiles.
-
Structure-Activity Relationship (SAR) Studies: Continued medicinal chemistry efforts are needed to optimize the potency, selectivity, and drug-like properties of this chemical class.
By addressing these key areas, the full therapeutic potential of bromophenylthiazole derivatives can be unlocked, paving the way for the development of novel and effective medicines.
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Sharma, D., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC Chemistry, 13(1), 57. [Link]
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Sharma, D., et al. (2022). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Pharmaceutical Research International, 34(46B), 31-48. [Link]
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Kucuk, M., et al. (2024). Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. Chemistry & Biodiversity, e202400348. [Link]
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Mahmood, A. A. R., & Kubba, A. A. (2018). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. International Journal of Pharmaceutical Sciences and Research, 9(2), 643-650. [Link]
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Al-Amiery, A. A., et al. (2020). Synthesis and antimicrobial evaluation of new derivatives derived from-2- amino-4-(4-nitro-/4-bromo-phenyl thiazole). Journal of Physics: Conference Series, 1530, 012044. [Link]
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Kovalskyi, D. B., et al. (2022). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. Molecules, 27(19), 6527. [Link]
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Yurttaş, L., et al. (2022). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. RSC Advances, 12(35), 22699-22713. [Link]
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Abdel-Aziz, M., et al. (2023). Synthesis of novel mono- and bis-pyrazolylthiazole derivatives as anti-liver cancer agents. Bioorganic Chemistry, 138, 106655. [Link]
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Kuzu, B., et al. (2023). Design, synthesis, and antiproliferative activities of novel thiazolyl-pyrazole hybrid derivatives. Journal of Molecular Structure, 1282, 135201. [Link]_Some_thiazole_and_pyrazole_derivatives_as_potent_anticancer_agents)
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literature review on the synthesis of 2,5-dimethylthiazole derivatives
An In-depth Technical Guide to the Synthesis of 2,5-Dimethylthiazole Derivatives
Introduction: The Enduring Significance of the Thiazole Scaffold
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry and materials science.[1] This scaffold is prevalent in numerous natural products, most notably Vitamin B1 (thiamine), and is a key structural component in a vast array of synthetic compounds with significant therapeutic value.[1][2] Thiazole-containing molecules have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][3][4][5]
Among the various substitution patterns, 2,5-disubstituted thiazoles are of particular interest. This specific arrangement is a core component in molecules developed for applications ranging from novel anticancer agents targeting cyclin-dependent kinase 9 (CDK9) to advanced organic materials with unique optical and electronic properties.[6][7] The development of efficient, scalable, and versatile synthetic routes to access 2,5-dimethylthiazole and its derivatives is therefore a critical endeavor for researchers in drug discovery and chemical synthesis.
This guide provides a comprehensive review of the key synthetic strategies for preparing 2,5-dimethylthiazole derivatives. It delves into the mechanistic underpinnings of both classical and modern methodologies, offers field-proven insights into experimental choices, and presents detailed protocols for key reactions. The objective is to equip researchers, scientists, and drug development professionals with a robust understanding of the available synthetic tools to accelerate their research and development efforts.
Part 1: Classical Approaches to the Thiazole Core
The foundational methods for thiazole synthesis were established over a century ago and remain relevant in many applications. Understanding these classical routes provides a crucial baseline for appreciating modern advancements.
The Hantzsch Thiazole Synthesis
First described by Arthur Hantzsch in 1887, this reaction is arguably the most well-known and widely used method for thiazole synthesis.[8] The Hantzsch synthesis involves the condensation of an α-haloketone with a thioamide.[8][9] The reaction is known for its simplicity and often high yields.[9]
Causality and Mechanism: The reaction proceeds via an initial nucleophilic attack of the thioamide's sulfur atom on the electrophilic carbon of the α-haloketone (an SN2 reaction), forming an intermediate isothioamide. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon. The final step is a dehydration event, which leads to the aromatic thiazole ring.
Caption: Mechanism of the Hantzsch Thiazole Synthesis.
Limitations: While powerful, the classical Hantzsch synthesis faces challenges in producing certain 2,5-disubstituted thiazoles. The required α-haloaldehyde starting materials are often unstable, limiting the scope of the reaction.[10]
The Gabriel Synthesis
Another classical route, the Gabriel synthesis, provides a direct method for creating 2,5-disubstituted thiazoles. This approach involves the cyclization of an α-acylaminoketone using a phosphorus pentasulfide (P₄S₁₀) reagent.[3][11]
Causality and Mechanism: The reaction is driven by the thionating capability of phosphorus pentasulfide, which converts the carbonyl oxygen of the amide into a sulfur atom, forming a thioamide in situ. This is followed by the conversion of the ketone carbonyl to a thiol, which then undergoes cyclization and dehydration to yield the final 2,5-disubstituted thiazole. For the synthesis of 2,5-dimethylthiazole, N-(2-oxopropyl)acetamide serves as the starting material.[3]
Caption: Gabriel Synthesis for 2,5-Dimethylthiazole.
Part 2: Modern and Emergent Synthetic Strategies
To overcome the limitations of classical methods, a variety of innovative strategies have been developed. These modern approaches offer milder reaction conditions, broader substrate scope, higher efficiency, and often employ metal-free or catalytic systems.
One-Pot Synthesis from N-Substituted α-Amino Acids
A recently developed, highly efficient method allows for the synthesis of 2,5-disubstituted thiazoles from readily available N-substituted α-amino acids.[6][12][13] This protocol is notable for being a one-pot, metal-free process that is robust and scalable.[6][13]
Causality and Mechanism: The elegance of this method lies in the multiple roles played by thionyl chloride (SOCl₂). Initially, SOCl₂ activates the carboxylic acid of the amino acid to form an acid chloride. Subsequent elimination and deprotonation by a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) generate an enamine intermediate. This enamine then reacts with a second equivalent of SOCl₂, which serves as the sulfur source for the thiazole ring, leading to cyclization and eventual formation of the aromatic product.[6]
Caption: Mechanism for 2,5-disubstituted thiazole synthesis from α-amino acids.
Catalytic Routes from Terminal Alkynes
Another advanced strategy circumvents the need for unstable α-haloaldehydes by using terminal alkynes as starting materials.[10][14] This method involves a sequence of two catalytic reactions.
-
Copper(I)-Catalyzed Cycloaddition: A terminal alkyne reacts with a sulfonyl azide in a 1,3-dipolar cycloaddition to form a 1-sulfonyl-1,2,3-triazole.
-
Rhodium(II)-Catalyzed Reaction: The resulting triazole then reacts with a thionoester in the presence of a rhodium(II) catalyst. This forms a thiazoline intermediate which subsequently eliminates the sulfonyl group to yield the aromatic 2,5-disubstituted thiazole.[10][14]
This approach is highly versatile and allows for the introduction of a wide range of substituents at the 2 and 5 positions.[10]
Comparison of Synthetic Methodologies
The choice of synthetic route depends on factors such as starting material availability, desired substitution pattern, scalability, and tolerance to other functional groups.
| Method | Starting Materials | Key Reagents/Catalysts | Advantages | Disadvantages |
| Hantzsch Synthesis | α-Haloketone, Thioamide | Base (optional) | High yields, simple procedure[9] | Limited by stability of some starting materials (α-haloaldehydes)[10] |
| Gabriel Synthesis | α-Acylaminoketone | Phosphorus Pentasulfide (P₄S₁₀) | Direct route to 2,5-disubstitution | Harsh reagents, can have moderate yields[3][11] |
| From α-Amino Acids | N-Substituted α-Amino Acid | Thionyl Chloride (SOCl₂), DBU | Metal-free, scalable, one-pot, mild conditions[6][13] | Requires protected amino acids |
| From Terminal Alkynes | Terminal Alkyne, Thionoester | Cu(I) and Rh(II) catalysts | High versatility, broad substrate scope[10][14] | Multi-step, requires metal catalysts |
Part 3: Experimental Protocols and Workflow
Adherence to detailed and validated protocols is paramount for reproducible success in synthesis. Below are representative experimental procedures.
General Experimental Workflow
A typical workflow for the synthesis and characterization of thiazole derivatives involves several key stages, from reaction setup to final product verification.
Caption: A typical workflow for thiazole synthesis and characterization.
Protocol 1: Hantzsch Synthesis of 2-Amino-4-phenylthiazole
This protocol is adapted from a standard procedure and serves as a representative example of the Hantzsch synthesis.[9]
Materials:
-
2-Bromoacetophenone (5.0 mmol)
-
Thiourea (7.5 mmol)
-
Methanol (5 mL)
-
5% Sodium Carbonate (Na₂CO₃) solution (20 mL)
Procedure:
-
In a 20 mL vial equipped with a stir bar, combine 2-bromoacetophenone and thiourea.
-
Add methanol to the vial.
-
Heat the mixture with stirring on a hot plate set to approximately 100°C for 30 minutes.
-
Remove the reaction from heat and allow it to cool to room temperature.
-
Pour the reaction contents into a beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix. This step neutralizes any acid formed and helps precipitate the product.
-
Filter the resulting solid product using a Büchner funnel.
-
Wash the filter cake with water to remove any residual salts.
-
Allow the collected solid to air dry completely before determining the mass and proceeding with characterization.
Protocol 2: One-Pot Synthesis of a 2,5-Disubstituted Thiazole from an N-Substituted α-Amino Acid
This protocol is a generalized procedure based on the methodology reported by Saady et al.[6][13]
Materials:
-
N-Substituted-α-amino acid (1.0 equiv)
-
Dichloromethane (DCM)
-
Thionyl chloride (SOCl₂) (2.2 equiv)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.2 equiv)
Procedure:
-
Dissolve the N-substituted-α-amino acid in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C using an ice bath.
-
Slowly add thionyl chloride (2.2 equiv) to the stirred solution. The first equivalent activates the carboxylic acid, while the second acts as the sulfur source.
-
After stirring for 10-15 minutes, add DBU (2.2 equiv) dropwise. DBU acts as a base to facilitate the elimination and deprotonation steps.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2,5-disubstituted thiazole.
Conclusion and Future Outlook
The synthesis of 2,5-dimethylthiazole derivatives has evolved significantly from its classical roots. While the Hantzsch and Gabriel syntheses remain valuable tools, modern methodologies have expanded the synthetic chemist's arsenal, enabling access to a wider array of complex structures under milder and more efficient conditions.[15][16][17] The development of one-pot, metal-free, and catalytic reactions represents a major step forward, aligning with the principles of green chemistry and process efficiency.[6][13]
Future research will likely focus on further expanding the substrate scope of these modern methods, developing enantioselective syntheses for chiral thiazole derivatives, and applying these strategies to the construction of complex natural products and novel pharmaceutical agents.[16] The continued innovation in synthetic methodology will undoubtedly accelerate the discovery and development of new thiazole-based compounds with impactful applications in medicine and materials science.
References
- Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. Bentham Science Publishers.
- Recent Development in the Synthesis of Thiazoles. Ingenta Connect. (2022).
- Duc, D. X., & Chung, N. T. (2022). Recent Development in the Synthesis of Thiazoles. Current Organic Synthesis, 19(6), 702-730.
- Recent Development in the Synthesis of Thiazoles. Bentham Science Publisher. (2022).
- Aledwan, H., et al. (2025). Access to 2,5-Disubstituted Thiazoles Via Cyclization of N-Substituted α-Amino Acids. Organic Letters.
- Hantzsch Thiazole Synthesis. Chem Help Asap.
- Recent Advances in The Synthesis of Thiazole Ring: Mini Review. ResearchGate. (2022).
- Miura, T., et al. (2015). Facile Synthesis of 2,5-Disubstituted Thiazoles from Terminal Alkynes, Sulfonyl Azides and Thionoesters. Organic Chemistry Portal.
- Simple Access to 2,5-Disubstituted Thiazoles via Cyclisation of N-Substituted α-Amino Acids. ChemRxiv. (2025).
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experimental procedure for purifying 4-(4-Bromophenyl)-2,5-dimethylthiazole
An Application Guide for the Purification of 4-(4-Bromophenyl)-2,5-dimethylthiazole
Introduction: The thiazole moiety is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents.[1][2] 4-(4-Bromophenyl)-2,5-dimethylthiazole, a member of this versatile class of heterocyclic compounds, serves as a critical building block in the synthesis of novel therapeutic candidates and functional materials. The presence of impurities, even in trace amounts, can significantly impact the outcomes of downstream applications, including biological assays, reaction yields, and the structural integrity of final products.
This application note provides a detailed, field-proven guide for the purification of 4-(4-Bromophenyl)-2,5-dimethylthiazole. We will explore two primary purification methodologies: recrystallization and flash column chromatography. The protocols herein are designed to be self-validating, with an emphasis on the rationale behind each step to empower researchers to adapt these methods to their specific experimental context.
Compound Characteristics and Pre-Purification Analysis
A thorough understanding of the target compound's physical properties is paramount for designing an effective purification strategy.
Table 1: Physicochemical Properties of 4-(4-Bromophenyl)-2,5-dimethylthiazole
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀BrNS | PubChem[3] |
| Molecular Weight | 268.17 g/mol | PubChem[3] |
| Appearance | Likely a solid at room temperature | Inferred from similar structures[4][5][6] |
| Solubility | Soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, Acetone); sparingly soluble in non-polar solvents (e.g., Hexane); insoluble in water. | General knowledge of heterocyclic compounds |
Essential First Step: Thin-Layer Chromatography (TLC)
Before committing to a large-scale purification, TLC analysis is indispensable. It provides a rapid assessment of the crude material's complexity (number of components) and is crucial for developing an optimal solvent system for column chromatography.
Protocol 1: Analytical TLC
-
Preparation: Dissolve a small sample of the crude 4-(4-Bromophenyl)-2,5-dimethylthiazole in a suitable solvent like dichloromethane or ethyl acetate.
-
Spotting: Using a capillary tube, spot the solution onto a silica gel TLC plate.
-
Elution: Place the plate in a developing chamber containing a pre-determined solvent system (e.g., a mixture of hexane and ethyl acetate). A good starting point is a 9:1 or 4:1 hexane:ethyl acetate ratio.
-
Visualization: After the solvent front has nearly reached the top of the plate, remove it and visualize the spots under UV light.
-
Analysis: The goal is to find a solvent system where the target compound has a Retention Factor (Rf) of approximately 0.2-0.4.[7][8] A lower Rf indicates strong interaction with the silica, while a higher Rf suggests weak interaction. Adjust the solvent polarity to achieve the desired Rf; increasing the proportion of the more polar solvent (ethyl acetate) will increase the Rf of all components.
Method 1: Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid compounds, predicated on the principle that a compound's solubility in a solvent increases with temperature. By dissolving the impure solid in a minimal amount of hot solvent and allowing it to cool slowly, the desired compound forms crystals of high purity, leaving impurities dissolved in the mother liquor.
Causality in Solvent Selection
The choice of solvent is the most critical factor for successful recrystallization. An ideal solvent should:
-
Completely dissolve the target compound at its boiling point.
-
Afford low solubility for the target compound at low temperatures (e.g., 0-4 °C).
-
Either dissolve impurities readily at all temperatures or not dissolve them at all.
-
Be chemically inert with respect to the compound.
-
Be sufficiently volatile for easy removal from the purified crystals.
For arylthiazole derivatives, alcohols such as ethanol or isopropanol, or solvent/anti-solvent systems like methanol/water or acetone/hexane, are often effective.[9][10]
Protocol 2: Recrystallization of 4-(4-Bromophenyl)-2,5-dimethylthiazole
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., absolute ethanol) and heat the mixture to boiling while stirring. Continue adding small portions of hot solvent until the solid is completely dissolved.[9]
-
Decolorization (Optional): If colored impurities are present, remove the flask from the heat source, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[7]
-
Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Troubleshooting Crystallization: If the compound "oils out" or fails to crystallize, try scratching the inner wall of the flask with a glass rod at the meniscus or adding a seed crystal of the pure compound to induce nucleation.[7]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Method 2: Flash Column Chromatography
When recrystallization is ineffective, or when impurities have similar solubility profiles to the target compound, flash column chromatography is the method of choice.[8] This technique separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (the eluting solvent).[11]
Workflow for Chromatographic Purification
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- 11. youtube.com [youtube.com]
Protocol for Assessing the Anticancer Efficacy of Thiazole Derivatives in MCF-7 Breast Cancer Cells
Introduction: The Therapeutic Promise of Thiazole Scaffolds in Oncology
The thiazole ring, a sulfur and nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] In oncology, thiazole derivatives have emerged as a promising class of compounds with potent and diverse anticancer activities.[2][3] These derivatives have been shown to induce programmed cell death (apoptosis), halt the cell cycle, and inhibit critical signaling pathways that drive tumor growth and survival.[4][5] This guide provides a comprehensive framework for the in vitro evaluation of novel thiazole derivatives against the MCF-7 human breast adenocarcinoma cell line, a well-characterized and widely used model for estrogen receptor-positive (ER+) breast cancer.
This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to provide the underlying scientific rationale for each experimental choice, ensuring that the described protocols form a self-validating system for generating robust and reproducible data.
Phase 1: Foundational Cytotoxicity Screening
The initial step in evaluating any potential anticancer agent is to determine its dose-dependent effect on cell viability. This establishes the concentration range for subsequent mechanistic studies. We will employ the Sulforhodamine B (SRB) assay, a highly reliable method for assessing cytotoxicity based on the quantification of total cellular protein.[6]
Rationale for SRB Assay Selection
The SRB assay offers several advantages over metabolic assays like the MTT assay. It is less prone to interference from compounds that affect cellular metabolism without being directly cytotoxic. The fixation step in the SRB protocol also allows for long-term storage of plates before analysis, providing greater experimental flexibility.
Experimental Workflow for Cytotoxicity Screening
Caption: High-level workflow for SRB-based cytotoxicity screening.
Detailed Protocol: Sulforhodamine B (SRB) Assay
-
Cell Seeding:
-
Culture MCF-7 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL human recombinant insulin, and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Trypsinize and count the cells. Seed 5,000 cells per well in 100 µL of medium into a 96-well plate. Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of each thiazole derivative in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions in culture medium to obtain a range of final concentrations (e.g., 0.01 to 100 µM). The final DMSO concentration should not exceed 0.5%.
-
Remove the seeding medium from the cells and add 100 µL of the compound-containing medium. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 48-72 hours.
-
-
Cell Fixation and Staining:
-
Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.
-
Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
-
Data Acquisition and Analysis:
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Shake the plates for 15 minutes on an orbital shaker.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the half-maximal inhibitory concentration (IC50).
-
| Thiazole Derivative | IC50 on MCF-7 cells (µM) |
| Compound A | 8.5 |
| Compound B | 15.2 |
| Compound C | 2.1 |
| Doxorubicin (Control) | 0.9 |
Phase 2: Mechanistic Investigation - Unraveling the Mode of Action
Once the cytotoxic potential of the thiazole derivatives is established, the next critical phase is to elucidate the mechanism by which they induce cell death. Key cellular processes to investigate include apoptosis and cell cycle progression.
Analysis of Apoptosis Induction
Apoptosis is a form of programmed cell death that is often dysregulated in cancer. Many effective chemotherapeutic agents exert their function by inducing apoptosis in cancer cells.
This flow cytometry-based assay is a gold standard for detecting and quantifying apoptosis. It distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on changes in the plasma membrane. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescein isothiocyanate (FITC)-labeled Annexin V. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.
-
Cell Treatment:
-
Seed 1 x 10^6 MCF-7 cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the thiazole derivatives at their respective IC50 and 2x IC50 concentrations for 24 or 48 hours.
-
-
Cell Staining:
-
Harvest the cells (including the supernatant containing any detached cells) and wash them twice with cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately using a flow cytometer.
-
The data will allow for the quantification of different cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Cell Cycle Analysis
Uncontrolled cell proliferation is a hallmark of cancer, often resulting from a dysregulated cell cycle. Thiazole derivatives have been reported to induce cell cycle arrest at various phases, thereby inhibiting cancer cell proliferation.[4][7]
PI staining followed by flow cytometry is a widely used method for analyzing the cell cycle distribution. PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Fixation:
-
Seed and treat MCF-7 cells as described for the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
-
Staining and Analysis:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.
-
| Treatment | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Vehicle Control | 65 | 25 | 10 |
| Compound C (IC50) | 40 | 20 | 40 |
Phase 3: Delving Deeper - Molecular Pathway Analysis
To provide a more comprehensive understanding of the anticancer mechanism, it is crucial to investigate the molecular targets and signaling pathways affected by the thiazole derivatives. Thiazole compounds are known to modulate key cancer-related pathways such as the PI3K/Akt/mTOR and VEGFR-2 signaling cascades.[5][7]
Rationale for Western Blotting
Western blotting is a powerful technique to detect and quantify specific proteins in a complex mixture. By probing for key proteins involved in apoptosis and cell cycle regulation, we can confirm the findings from flow cytometry and gain deeper insights into the molecular mechanism of action. For instance, observing the cleavage of caspase-7 and changes in the expression of Bcl-2 family proteins can corroborate the induction of apoptosis.[8][9]
Caption: Simplified PI3K/Akt/mTOR pathway targeted by thiazole derivatives.
Detailed Protocol: Western Blotting
-
Protein Extraction:
-
Treat MCF-7 cells with the thiazole derivatives as previously described.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies to consider include:
-
Apoptosis: Cleaved Caspase-7, Cleaved PARP, Bax, Bcl-2.
-
Cell Cycle: Cyclin B1, CDK1, p21.
-
Signaling Pathways: p-Akt, Akt, p-mTOR, mTOR.
-
Loading Control: GAPDH or β-actin.
-
-
Wash the membrane with TBST and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Conclusion
This comprehensive protocol provides a robust framework for the systematic evaluation of the anticancer activity of novel thiazole derivatives against MCF-7 breast cancer cells. By integrating cytotoxicity screening with detailed mechanistic studies, researchers can effectively identify promising lead compounds and elucidate their mode of action. The insights gained from these experiments are crucial for the rational design and development of next-generation thiazole-based anticancer therapeutics.
References
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Design and Synthesis of New CDK2 Inhibitors Containing Thiazolone and Thiazolthione Scafold with Apoptotic Activity. Chemical & Pharmaceutical Bulletin, [Link]
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Evaluation of novel synthesized thiazole derivatives as potential aromatase inhibitors against breast cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, [Link]
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Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study. Molecules, [Link]
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Synthesis and anticancer evaluation of novel triazole linked N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine derivatives as inhibitors of cell survival proteins and inducers of apoptosis in MCF-7 breast cancer cells. European Journal of Medicinal Chemistry, [Link]
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Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances, [Link]
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Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. RSC Medicinal Chemistry, [Link]
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Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells. ResearchGate, [Link]
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Development of New Thiadiazole Derivatives as VEGFR-2 Inhibitors With Anticancer and Proapoptotic Activities. ARCHIV DER PHARMAZIE, [Link]
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Design, Synthesis, and In Vitro Cytotoxic Studies of Some Novel Arylidene-Hydrazinyl-Thiazoles as Anticancer and Apoptosis-Inducing Agents. ACS Omega, [Link]
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Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, [Link]
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Discovery of new thiadiazole-based VEGFR-2 inhibitors: design, synthesis, cytotoxicity, and apoptosis induction. Future Medicinal Chemistry, [Link]
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Synthesis and Molecular Docking of Some Novel 3-Thiazolyl-Coumarins as Inhibitors of VEGFR-2 Kinase. Molecules, [Link]
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The cell cycle of MCF-7 cancer cells treated with different concentration of 5b (0, 0.3125, 0.625, and 1.25 μM). ResearchGate, [Link]
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Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors. Molecules, [Link]
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Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. RSC Advances, [Link]
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Application Notes and Protocols: In Vitro Screening of 4-(4-Bromophenyl)-2,5-dimethylthiazole Against Cancer Cell Lines
Introduction: The Therapeutic Potential of Thiazole Scaffolds in Oncology
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs with a wide range of biological activities, including anticancer properties.[1][2] Thiazole derivatives have been shown to exhibit potent cytotoxic effects against various cancer cell lines through diverse mechanisms of action, such as the induction of apoptosis, disruption of microtubule polymerization, and inhibition of key signaling pathways like PI3K/mTOR.[3][4][5] The compound 4-(4-Bromophenyl)-2,5-dimethylthiazole belongs to this promising class of molecules. The presence of a bromophenyl group at the 4-position of the thiazole ring can enhance its anticancer activity.[6]
These application notes provide a comprehensive guide for the in vitro screening of 4-(4-Bromophenyl)-2,5-dimethylthiazole to evaluate its potential as an anticancer agent. The protocols detailed herein are designed to be robust and reproducible, enabling researchers to assess the compound's cytotoxicity, and to begin to elucidate its mechanism of action. We will cover primary cytotoxicity screening using the Sulforhodamine B (SRB) assay, followed by secondary assays to investigate the induction of apoptosis and effects on the cell cycle.
Part 1: Primary Cytotoxicity Screening
The initial step in evaluating a novel compound is to determine its cytotoxic effects across a panel of cancer cell lines. The National Cancer Institute's NCI-60 panel, a collection of 60 human cancer cell lines representing nine different cancer types, provides a standardized platform for such screening.[7][8] For laboratories without access to the full NCI-60 screen, a representative panel of cell lines from different cancer types (e.g., breast, lung, colon, liver) can be used.
The Sulforhodamine B (SRB) Assay: A Reliable Method for Cytotoxicity Assessment
The SRB assay is a colorimetric method used to determine cell density based on the measurement of cellular protein content.[9][10] It is a reliable and sensitive assay for cytotoxicity screening.[11] The principle of the assay is that SRB, an aminoxanthene dye, binds to basic amino acid residues in cellular proteins under mildly acidic conditions.[11] The amount of bound dye is directly proportional to the total protein mass, and thus to the number of viable cells.
Materials:
-
Cancer cell lines of interest (e.g., MCF-7, A549, HCT-116, HepG2)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
4-(4-Bromophenyl)-2,5-dimethylthiazole, dissolved in DMSO to create a stock solution
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Plating: Seed cells into 96-well plates at a predetermined optimal density (typically 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: The following day, treat the cells with serial dilutions of 4-(4-Bromophenyl)-2,5-dimethylthiazole. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.[9]
-
Washing: Wash the plates five times with slow-running tap water to remove the TCA.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[9]
-
Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB dye.[11]
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.[10]
Data Analysis and Presentation
The percentage of cell growth inhibition is calculated using the following formula:
% Growth Inhibition = 100 - [(Absorbance of treated cells / Absorbance of control cells) x 100]
The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting the percentage of growth inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Table 1: Hypothetical IC50 Values of 4-(4-Bromophenyl)-2,5-dimethylthiazole against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 8.5 |
| A549 | Non-small Cell Lung Cancer | 12.2 |
| HCT-116 | Colorectal Carcinoma | 6.8 |
| HepG2 | Hepatocellular Carcinoma | 9.1 |
Part 2: Mechanistic Studies - Unraveling the Mode of Action
Once the cytotoxic activity of 4-(4-Bromophenyl)-2,5-dimethylthiazole has been established, the next step is to investigate its mechanism of action. A common mechanism for anticancer drugs is the induction of apoptosis, or programmed cell death.[12][13] Defects in apoptotic pathways are a hallmark of cancer, allowing cancer cells to survive and proliferate uncontrollably.[12][14] Therefore, compounds that can reactivate apoptosis in cancer cells are promising therapeutic agents.[15]
Apoptosis Assay: Annexin V/Propidium Iodide Staining
Apoptosis is characterized by a series of morphological and biochemical changes, including the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane.[16] Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to detect apoptotic cells.[17][18] Propidium iodide (PI) is a fluorescent dye that intercalates with DNA but cannot cross the intact plasma membrane of live cells. Therefore, PI is used to identify necrotic or late apoptotic cells with compromised membrane integrity.[16]
Materials:
-
Cancer cell line of interest
-
4-(4-Bromophenyl)-2,5-dimethylthiazole
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat them with 4-(4-Bromophenyl)-2,5-dimethylthiazole at its IC50 concentration for 24 or 48 hours. Include an untreated control.
-
Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.[18]
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[17]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[17]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[19]
-
Analysis: Analyze the cells by flow cytometry within one hour.[17]
Data Interpretation
The flow cytometry data will generate a quadrant plot that distinguishes between four cell populations:
-
Lower-left quadrant (Annexin V- / PI-): Live cells
-
Lower-right quadrant (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells
-
Upper-left quadrant (Annexin V- / PI+): Necrotic cells
An increase in the percentage of cells in the lower-right and upper-right quadrants in the treated samples compared to the control indicates that 4-(4-Bromophenyl)-2,5-dimethylthiazole induces apoptosis.
Cell Cycle Analysis
Many anticancer drugs exert their effects by disrupting the cell cycle, leading to cell cycle arrest at specific checkpoints (G1, S, or G2/M phase) and subsequent apoptosis.[20] Flow cytometry with PI staining is a standard method to analyze the distribution of cells in different phases of the cell cycle. PI stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content.[20]
Materials:
-
Cancer cell line of interest
-
4-(4-Bromophenyl)-2,5-dimethylthiazole
-
PBS
-
70% Ethanol (ice-cold)
-
PI/RNase Staining Buffer
Procedure:
-
Cell Treatment: Treat cells with 4-(4-Bromophenyl)-2,5-dimethylthiazole at its IC50 concentration for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells and fix them by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Washing: Wash the fixed cells with PBS.
-
Staining: Resuspend the cells in PI/RNase staining buffer and incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry.
Data Interpretation
The flow cytometry data will generate a histogram of DNA content. The percentage of cells in the G0/G1, S, and G2/M phases can be quantified. An accumulation of cells in a specific phase in the treated sample compared to the control suggests that the compound induces cell cycle arrest at that checkpoint.
Visualizing the Experimental Workflow and Potential Mechanisms
To provide a clear overview of the screening process and the potential mechanistic pathways, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for in vitro screening of 4-(4-Bromophenyl)-2,5-dimethylthiazole.
Caption: Hypothesized mechanism of action for 4-(4-Bromophenyl)-2,5-dimethylthiazole.
Conclusion and Future Directions
These application notes provide a robust framework for the initial in vitro evaluation of 4-(4-Bromophenyl)-2,5-dimethylthiazole as a potential anticancer agent. The described protocols for cytotoxicity screening, apoptosis, and cell cycle analysis will generate crucial data to guide further drug development efforts. Positive results from these assays would warrant more in-depth mechanistic studies, such as Western blotting to investigate the expression of key apoptotic and cell cycle regulatory proteins, and in vivo studies in animal models to assess the compound's efficacy and safety in a more complex biological system. The versatility of the thiazole scaffold continues to make it an exciting area of research in the quest for novel and more effective cancer therapies.[21]
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Application Notes & Protocols for Molecular Docking Studies of 4-(4-Bromophenyl)-2,5-dimethylthiazole Derivatives
Abstract
This document provides a comprehensive guide for conducting molecular docking studies on 4-(4-Bromophenyl)-2,5-dimethylthiazole derivatives. Thiazole-containing heterocyclic compounds are a cornerstone in medicinal chemistry, known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and detailed, field-proven protocols for in-silico analysis. We will proceed from the strategic selection of protein targets to the meticulous preparation of molecules, execution of docking simulations using AutoDock Vina, and the critical analysis and validation of the resulting data. The causality behind each experimental choice is explained to ensure technical accuracy and reproducibility.
Scientific Background & Strategic Rationale
The 4-(4-Bromophenyl)-thiazole scaffold is a privileged structure in drug discovery. Studies have demonstrated that derivatives from this family possess significant in-vitro antimicrobial and anticancer activities.[3] Molecular docking serves as a powerful computational tool to rationalize these observed activities and to predict the molecular interactions that govern them.[4][5] By simulating the binding of a ligand (the thiazole derivative) to the active site of a protein target, we can:
-
Elucidate Mechanism of Action: Hypothesize which specific enzymes or receptors the compounds target.[6]
-
Predict Binding Affinity: Use scoring functions to estimate the strength of the protein-ligand interaction, which can correlate with biological activity.[7]
-
Guide Lead Optimization: Analyze binding poses to inform the rational design of new derivatives with improved potency and selectivity.
The choice of a protein target is paramount and should be hypothesis-driven. Given the known biological activities of thiazole derivatives, relevant targets often include kinases, cyclooxygenases (COX), or bacterial enzymes like β-ketoacyl-ACP synthase (FabH).[8][9][10]
The Molecular Docking Workflow: A Conceptual Overview
Molecular docking predicts the preferred orientation and conformation of a ligand when bound to a receptor, forming a stable complex. The process is a computational simulation that models this interaction. A typical workflow involves preparing the 3D structures of both the protein and the ligand, defining a search space on the protein, allowing the ligand to flexibly explore this space, and then using a scoring function to rank the resulting poses.[11][12]
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Application Notes and Protocols for Assessing the Biological Efficacy of Synthesized Thiazole Compounds
Abstract
Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone scaffold in medicinal chemistry. Its derivatives exhibit a remarkable breadth of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant effects.[1][2][3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the techniques for assessing the biological efficacy of newly synthesized thiazole compounds. We present detailed, field-proven protocols for a suite of in vitro assays, explain the causality behind experimental choices, and offer insights into data interpretation. Our focus is on empowering researchers to generate robust and reproducible data, thereby accelerating the journey from synthesis to potential therapeutic application.
Introduction: The Therapeutic Promise of Thiazole Scaffolds
The thiazole ring is a privileged structure in drug discovery, present in numerous natural products and FDA-approved drugs.[3][5] Its unique electronic properties and ability to participate in hydrogen bonding and other molecular interactions make it an ideal framework for designing novel therapeutic agents. The versatility of the thiazole nucleus allows for chemical modifications at multiple positions, enabling the synthesis of diverse compound libraries with a wide spectrum of pharmacological activities.[1][6]
The initial assessment of these synthesized compounds is a critical step in the drug discovery pipeline. A well-designed panel of in vitro biological assays provides the first glimpse into a compound's potential efficacy and mechanism of action. This guide is structured to walk you through the most pertinent assays for evaluating the key biological activities of thiazole derivatives.
Foundational Assays: Cytotoxicity and Cell Viability
Before assessing specific therapeutic activities, it is crucial to determine the general cytotoxicity of the synthesized thiazole compounds. This baseline information is essential for interpreting the results of subsequent assays and for identifying compounds with a favorable therapeutic index. The MTT and XTT assays are widely used colorimetric methods for assessing cell metabolic activity, which is often correlated with cell viability.[7]
2.1. Principle of Tetrazolium-Based Assays
These assays rely on the ability of metabolically active cells to reduce a tetrazolium salt to a colored formazan product.[7]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): This yellow, water-soluble salt is reduced by mitochondrial dehydrogenases in living cells to form a purple, insoluble formazan product.[7] The formazan crystals must be solubilized before the absorbance can be measured.
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): This second-generation tetrazolium salt is also reduced by mitochondrial enzymes, but it forms a water-soluble orange formazan product.[7] This eliminates the need for a solubilization step, simplifying the protocol and making it more suitable for high-throughput screening.[7]
A critical consideration when using these assays is the potential for direct chemical interference by the test compounds. Thiazole derivatives with inherent reducing potential could directly reduce the tetrazolium salt, leading to false-positive results.[7] Therefore, appropriate controls are essential.
2.2. Experimental Workflow for Cytotoxicity Assessment
Caption: General workflow for in vitro cytotoxicity assays.
2.3. Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of the thiazole compound in DMSO. Perform serial dilutions to obtain a range of working concentrations.
-
Cell Treatment: Remove the culture medium and add 100 µL of fresh medium containing the desired concentrations of the thiazole compound to the wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solvent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well.
-
Absorbance Measurement: Gently shake the plate to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration that inhibits cell viability by 50%).[7]
2.4. Protocol: XTT Assay for Cytotoxicity
-
Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol.
-
XTT Reagent Preparation: Prepare the XTT working solution by mixing the XTT reagent and the activation reagent according to the manufacturer's instructions.
-
XTT Addition: Add 50 µL of the XTT working solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C.[7] The incubation time may need to be optimized for different cell lines.
-
Absorbance Measurement: Gently shake the plate and measure the absorbance between 450 and 500 nm.[7]
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value as described for the MTT assay.[7]
| Parameter | MTT Assay | XTT Assay |
| Principle | Reduction of MTT to insoluble purple formazan | Reduction of XTT to soluble orange formazan |
| Solubilization Step | Required | Not required |
| Endpoint | Absorbance at 570 nm | Absorbance at 450-500 nm |
| Advantages | Widely used and well-established | Simpler, faster, and more sensitive |
| Disadvantages | Multiple steps, potential for error | Higher cost |
Assessing Antimicrobial Efficacy
Thiazole derivatives are a well-known class of compounds with significant antimicrobial activity.[1][5][8] The primary method for quantifying the in vitro antimicrobial efficacy of a compound is the determination of its Minimum Inhibitory Concentration (MIC).
3.1. Principle of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a standardized incubation period.[9][10] It is a key metric for assessing the potency of a new antimicrobial compound. The broth microdilution method is a commonly used technique for determining the MIC.[9][11]
3.2. Experimental Workflow for MIC Determination
Caption: Workflow for Broth Microdilution MIC Assay.
3.3. Protocol: Broth Microdilution for MIC Determination
-
Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the thiazole compound in a suitable broth medium (e.g., Mueller-Hinton Broth).[12]
-
Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.[9]
-
Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[9][11]
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[9] Alternatively, the optical density at 600 nm (OD600) can be measured using a microplate reader.
Evaluating Anticancer Potential
Many thiazole derivatives have demonstrated significant potential as anticancer agents by targeting various cellular pathways.[2][4][13][14] Beyond general cytotoxicity, specific assays are needed to elucidate the mechanisms of anticancer activity.
4.1. Cell Cycle Analysis
Anticancer drugs often exert their effects by inducing cell cycle arrest at specific checkpoints, preventing cancer cell proliferation. Flow cytometry with a DNA-staining dye like propidium iodide (PI) is a powerful technique to analyze the distribution of cells in different phases of the cell cycle.[14]
4.2. Apoptosis Assays
Induction of apoptosis, or programmed cell death, is a hallmark of many effective anticancer agents.[15]
-
Annexin V/PI Staining: This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that intercalates with DNA but cannot cross the membrane of live cells.
-
Caspase Activity Assays: Caspases are a family of proteases that play a central role in the execution of apoptosis. Assays are available to measure the activity of specific caspases (e.g., caspase-3, -8, -9) using colorimetric or fluorometric substrates.[15]
Probing Anti-inflammatory Activity
Thiazole derivatives have been investigated for their anti-inflammatory properties.[16][17][18] In vitro assays for anti-inflammatory activity often focus on the inhibition of key inflammatory mediators.
5.1. Inhibition of Pro-inflammatory Cytokine Production
Lipopolysaccharide (LPS) is a component of the outer membrane of Gram-negative bacteria that can induce a strong inflammatory response in immune cells like macrophages. A common in vitro model for assessing anti-inflammatory activity involves stimulating RAW 264.7 macrophage cells with LPS in the presence and absence of the test compound. The levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in the cell culture supernatant can then be quantified using Enzyme-Linked Immunosorbent Assays (ELISAs).[19]
5.2. Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition Assays
COX and LOX are key enzymes in the inflammatory pathway, responsible for the synthesis of prostaglandins and leukotrienes, respectively.[18] Commercially available assay kits can be used to screen for the inhibitory activity of thiazole compounds against these enzymes.
Investigating Antioxidant Capacity
Some thiazole derivatives exhibit antioxidant activity, which can be beneficial in combating oxidative stress-related diseases.[4][20][21][22] Several in vitro assays can be used to assess the antioxidant potential of these compounds.
6.1. Radical Scavenging Assays
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which can be measured spectrophotometrically.[20]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This assay involves the generation of the ABTS radical cation, which has a characteristic blue-green color. The ability of a compound to scavenge this radical is determined by the decrease in absorbance.[21]
6.2. Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[23]
Delving into the Mechanism of Action: Enzyme Inhibition and Molecular Docking
For thiazole compounds that show promising activity in the primary screens, further studies are often conducted to identify their molecular targets and elucidate their mechanism of action.
7.1. In Vitro Enzyme Inhibition Assays
If a thiazole compound is hypothesized to target a specific enzyme, a direct in vitro enzyme inhibition assay can be performed.[24] This typically involves incubating the purified enzyme with its substrate in the presence of varying concentrations of the inhibitor. The rate of product formation is measured, and the IC50 value for the inhibitor is determined.[24][25][26]
7.2. Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a ligand (the thiazole compound) when bound to a receptor (the target protein).[27][28][29] It can provide valuable insights into the binding mode and interactions between the compound and its target, which can help to explain the observed biological activity and guide further lead optimization.
Conclusion: A Roadmap for Efficacy Assessment
The comprehensive assessment of the biological efficacy of synthesized thiazole compounds requires a multi-faceted approach. By employing a strategic combination of the assays outlined in this guide, researchers can efficiently screen compound libraries, identify promising lead candidates, and gain valuable insights into their mechanisms of action. This systematic approach, grounded in robust and reproducible methodologies, is fundamental to advancing the development of novel thiazole-based therapeutics.
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Anonymous. (n.d.). Synthesis and preliminary anticancer evaluation of thiazole derivatives of diphyllin. Taylor & Francis Online. Retrieved from [Link]
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BMG LABTECH. (2024). The minimum inhibitory concentration of antibiotics. Retrieved from [Link]
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Anonymous. (n.d.). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. SpringerLink. Retrieved from [Link]
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Anonymous. (2023). Design, Synthesis, and Evaluation of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme. ACS Omega. Retrieved from [Link]
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Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163-175. Retrieved from [Link]
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Megahed, W., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7309. Retrieved from [Link]
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Megahed, W., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. ResearchGate. Retrieved from [Link]
- Anonymous. (n.d.). In vitro and in silico evaluation of new thiazole compounds as monoamine oxidase inhibitors.
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Anonymous. (2023). Synthesis and Antioxidant Activity of Novel Thiazole and Thiazolidinone Derivatives with Phenolic Fragments. ResearchGate. Retrieved from [Link]
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Anonymous. (n.d.). Synthesis and Biological Evaluation of Thiazole Derivatives. Semantic Scholar. Retrieved from [Link]
- Anonymous. (2020). SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. World Journal of Pharmaceutical and Medical Research.
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El-Sayed, N. N. E., et al. (2019). Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents. Molecules, 24(3), 520. Retrieved from [Link]
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Anonymous. (2011). Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. PMC. Retrieved from [Link]
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Anonymous. (2021). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega. Retrieved from [Link]
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Anonymous. (n.d.). Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. RSC Publishing. Retrieved from [Link]
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Anonymous. (2024). Synthesis, Cytotoxicity and Antioxidant Activity Evaluation of Some Thiazolyl–Catechol Compounds. MDPI. Retrieved from [Link]
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Anonymous. (n.d.). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. MDPI. Retrieved from [Link]
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Anonymous. (2025). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. ACS Publications. Retrieved from [Link]
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Anonymous. (n.d.). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. NIH. Retrieved from [Link]
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Anonymous. (2020). Synthesis, anti-inflammatory and analgesic evaluation of thiazole/oxazole substituted benzothiazole derivatives. PubMed. Retrieved from [Link]
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Anonymous. (2025). Antiproliferative activity of thiazole and oxazole derivatives: A systematic review of in vitro and in vivo studies. ResearchGate. Retrieved from [Link]
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Anonymous. (2025). Synthesis, Characterization, and Antioxidant Activity Evaluation of New N-Methyl Substituted Thiazole-Derived Polyphenolic Compounds. PMC. Retrieved from [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]
- Anonymous. (2024). A review on progress of thiazole derivatives as potential anti-inflammatory agents.
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Anonymous. (n.d.). Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. PMC. Retrieved from [Link]
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Hantzsch Thiazole Synthesis: A Technical Support Center
Welcome to the technical support center for the Hantzsch thiazole synthesis. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice and answers to frequently encountered challenges in this classic and versatile reaction. This resource is built on a foundation of mechanistic understanding and practical, field-proven insights to help you navigate the complexities of your experiments and achieve optimal results.
Troubleshooting Guide: Common Issues and Solutions
This section addresses the most common hurdles encountered during the Hantzsch synthesis of thiazoles, providing a systematic approach to problem-solving.
Issue 1: Low or No Product Yield
A low yield is one of the most frequent challenges. The root cause often lies in one or more of the following areas:
Question: My Hantzsch thiazole synthesis has a very low yield. What are the most common causes?
Answer: Low yields in the Hantzsch synthesis can stem from several factors, including suboptimal reaction conditions, the purity of your starting materials, improper stoichiometry, and the formation of side products.[1] A systematic approach to troubleshooting is often the most effective way to identify and resolve the issue.
Causality and Experimental Choices: The Hantzsch synthesis is a condensation reaction that involves a series of equilibria and irreversible steps. Each of these can be influenced by the reaction environment and the quality of the reactants.
Troubleshooting Steps:
-
Verify Starting Material Purity:
-
α-Haloketones: These reactants can be unstable and prone to self-condensation or decomposition. Impurities can lead to unwanted side reactions.[2][3] It is advisable to use freshly purified α-haloketones. The reactivity of the halogen is also a crucial factor, with the general trend being I > Br > Cl.[4]
-
Thioamides/Thioureas: The stability of the thioamide can be a limiting factor, particularly under acidic conditions.[3] Ensure you are using a high-purity thioamide or consider recrystallizing it before use.[5]
-
Solvents: The presence of water can sometimes be detrimental; therefore, using anhydrous solvents may be beneficial.[3]
-
-
Optimize Reaction Conditions:
-
Temperature: The Hantzsch synthesis often requires heating to overcome the activation energy.[1][2] If you are conducting the reaction at room temperature, a modest increase in temperature may be necessary.[1][5] However, excessive heat can promote side reactions and decomposition.[5]
-
Solvent Choice: The polarity of the solvent is critical.[2] While ethanol and methanol are commonly used, a solvent screening can reveal more effective options for your specific substrates.[2] Solvents like 1-butanol, 2-propanol, and even water have proven effective in certain multi-component syntheses.[3][6]
-
Reaction Time: Monitor the reaction's progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5] Insufficient reaction time will lead to incomplete conversion, while prolonged reaction times can result in the formation of degradation products.[5]
-
Modern Approaches: Consider using microwave irradiation, which can dramatically reduce reaction times and improve yields.[1][2][7][8]
-
-
Consider a Catalyst: While the classic synthesis may not require a catalyst, modern variations often employ one to enhance efficiency.[2] Catalysts like silica-supported tungstosilicic acid have been reported to yield excellent results.[2][6]
Issue 2: Formation of an Isomeric Impurity - 2-Imino-2,3-dihydrothiazole
A common and often confusing side product is the 2-imino-2,3-dihydrothiazole isomer, especially when using N-monosubstituted thioureas.
Question: I've isolated a major byproduct that I suspect is an isomer of my target 2-aminothiazole. Could it be a 2-imino-2,3-dihydrothiazole, and how can I prevent its formation?
Answer: Yes, the formation of 3-substituted 2-imino-2,3-dihydrothiazoles is a known side reaction in the Hantzsch synthesis, particularly when using N-monosubstituted thioureas.[5] The regioselectivity of the cyclization is highly dependent on the reaction conditions, most notably the pH.[5]
Mechanistic Insight: The formation of the two different regioisomers is a result of the two nucleophilic nitrogen atoms in the N-monosubstituted thiourea competing in the intramolecular cyclization step. The acidity of the medium plays a crucial role in determining which nitrogen is more nucleophilic and therefore which isomer is favored.[2][9]
Controlling Regioselectivity:
-
For 2-(N-substituted amino)thiazoles (the desired product in many cases): Conduct the reaction in a neutral or slightly basic solvent.[2][5] This is the generally favored pathway under standard conditions.[2]
-
For 3-substituted 2-imino-2,3-dihydrothiazoles: Performing the reaction under strongly acidic conditions (e.g., 10M-HCl-EtOH) can favor the formation of this isomer.[2][9]
| Condition | Favored Product | Rationale |
| Neutral/Basic | 2-(N-substituted amino)thiazole | The external nitrogen of the thiourea is more nucleophilic. |
| Strongly Acidic | 3-substituted 2-imino-2,3-dihydrothiazole | Protonation of the external nitrogen decreases its nucleophilicity, favoring cyclization via the internal nitrogen. |
Below is a diagram illustrating the competing reaction pathways:
Issue 3: Purification Challenges
Even with a successful reaction, isolating the pure thiazole can be challenging.
Question: How can I improve the purification of my thiazole compound?
Answer: Purification can often be simplified by considering the properties of your target molecule and any potential byproducts.
Purification Strategies:
-
Precipitation and Filtration: Many thiazole products are poorly soluble in water and can be precipitated by pouring the reaction mixture into a weak base solution, such as 5% sodium carbonate.[10][11] This neutralizes the HBr or HCl salt that often forms during the reaction, leading to the precipitation of the free base.[11] The resulting solid can then be collected by simple filtration.[10][11]
-
Chromatography: If precipitation does not yield a pure product, silica gel chromatography is a common next step.[12] A range of solvent systems, such as ethyl acetate/hexanes, can be employed to separate the desired thiazole from unreacted starting materials and side products.[12]
-
Recrystallization: For solid products, recrystallization from a suitable solvent (e.g., ethanol) can be a highly effective method for obtaining material of high purity.[12]
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Hantzsch thiazole synthesis?
A1: The Hantzsch synthesis proceeds through a multi-step pathway. It begins with a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone in an SN2 reaction.[10][13] This is followed by an intramolecular cyclization where a nitrogen atom attacks the ketone carbonyl. Finally, a dehydration step leads to the aromatic thiazole ring.[10] The aromaticity of the final product is a significant driving force for the reaction.[11]
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Technical Support Center: Optimizing Reaction Conditions for 4-(4-Bromophenyl)-2,5-dimethylthiazole Synthesis
Welcome to the technical support center for the synthesis of 4-(4-Bromophenyl)-2,5-dimethylthiazole. This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered during this specific chemical synthesis. As Senior Application Scientists, we aim to provide not just protocols, but the underlying chemical principles to empower you to optimize your reaction conditions effectively.
The synthesis of 4-(4-bromophenyl)-2,5-dimethylthiazole is typically achieved via the Hantzsch thiazole synthesis, a classic and versatile method for constructing the thiazole ring.[1][2][3] This reaction involves the condensation of an α-haloketone with a thioamide. For the target molecule, this translates to the reaction between 2-bromo-1-(4-bromophenyl)ethan-1-one and thioacetamide. While straightforward in principle, the success of the synthesis often hinges on careful control of reaction parameters.
Frequently Asked Questions (FAQs)
Q1: I am observing a very low yield for my synthesis of 4-(4-Bromophenyl)-2,5-dimethylthiazole. What are the likely causes?
A low yield in a Hantzsch thiazole synthesis can be attributed to several factors.[4] The most common culprits are impure starting materials, suboptimal reaction conditions (temperature, solvent, and reaction time), and inefficient work-up and purification procedures. The stability of the thioamide can also be a limiting factor, particularly if the reaction conditions are too harsh.[3]
Q2: How can I be sure my starting materials are of sufficient purity?
Reactant and solvent purity is critical for a successful synthesis. Impurities in the α-haloketone or thioamide can lead to unwanted side reactions, which not only consume your starting materials but also complicate the purification of your desired product. We recommend the following:
-
Verify the purity of your α-haloketone and thioamide using techniques like NMR or melting point analysis.
-
Ensure your solvents are anhydrous, as the presence of water can sometimes be detrimental to the reaction.[4]
Q3: I have set up the reaction, but I am not seeing any product formation. What should I investigate first?
If you observe no product formation, the first step is to systematically re-evaluate your reaction setup and conditions.
-
Temperature: Many Hantzsch syntheses require heating to proceed at a reasonable rate.[5] If you are running the reaction at room temperature, consider gently heating the mixture to 40-60 °C. For less reactive substrates, refluxing in a suitable solvent may be necessary.
-
Reaction Time: It's possible the reaction has not had enough time to proceed to completion. We recommend monitoring the reaction's progress using Thin Layer Chromatography (TLC). If your starting materials are still present after your initially planned reaction time, extend the duration.
-
Reagent Stoichiometry: Ensure the molar ratios of your reactants are correct. A slight excess of the thioamide is often used.
Q4: I am observing the formation of multiple products in my reaction mixture. How can I minimize these side reactions?
The formation of multiple products often points to side reactions. In the context of the Hantzsch synthesis, this can sometimes be due to the reaction conditions. For instance, under acidic conditions, there is a possibility of forming isomeric products like 2-imino-2,3-dihydrothiazoles.[4][6] To minimize byproducts:
-
Consider running the reaction under neutral or slightly basic conditions.
-
Carefully control the reaction temperature, as excessive heat can lead to decomposition and byproduct formation.[5]
-
Monitor the reaction by TLC to identify the formation of multiple products early on and adjust conditions accordingly.
Q5: My product seems to be soluble in the work-up solution and does not precipitate. What should I do?
The thiazole product is often precipitated by neutralizing the reaction mixture with a basic solution, such as aqueous sodium carbonate or sodium bicarbonate.[7] If your product does not precipitate, it is likely soluble in the aqueous work-up solution. In this case, you should perform an extraction with a suitable organic solvent like ethyl acetate or dichloromethane.
Troubleshooting Guide
This section provides a more detailed, systematic approach to troubleshooting common issues in the synthesis of 4-(4-Bromophenyl)-2,5-dimethylthiazole.
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Action |
| Impure Starting Materials | Verify the purity of your α-haloketone and thioacetamide via NMR or melting point. Use freshly purified starting materials if necessary. |
| Suboptimal Temperature | If reacting at room temperature, try gentle heating (40-60 °C). For stubborn reactions, refluxing in a suitable solvent may be required.[5] |
| Incorrect Solvent | Alcohols like ethanol and methanol are commonly used and often give good results.[5] A mixture of ethanol/water can also improve yields in some cases.[8][9] |
| Insufficient Reaction Time | Monitor the reaction progress by TLC. If starting materials persist, extend the reaction time. |
| Inefficient Work-up | If the product does not precipitate upon basification, perform an extraction with a suitable organic solvent (e.g., ethyl acetate). |
Issue 2: Difficult Purification
| Potential Cause | Recommended Action |
| Presence of Unreacted Starting Materials | Optimize reaction time and temperature to ensure complete conversion. |
| Formation of Side Products | Adjust reaction conditions (e.g., pH, temperature) to minimize byproduct formation.[4] Consider purification by column chromatography if simple recrystallization is ineffective. |
| Oily Product | If the product oils out instead of crystallizing, try trituration with a non-polar solvent like hexane or pentane to induce solidification. |
Experimental Protocols
Optimized Protocol for the Synthesis of 4-(4-Bromophenyl)-2,5-dimethylthiazole
This protocol is a generalized procedure based on the principles of the Hantzsch thiazole synthesis.
Materials:
-
2-bromo-1-(4-bromophenyl)ethan-1-one
-
Thioacetamide
-
Ethanol (anhydrous)
-
5% Sodium Carbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of 2-bromo-1-(4-bromophenyl)ethan-1-one in anhydrous ethanol.
-
Add 1.1 equivalents of thioacetamide to the solution.
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing 5% aqueous sodium carbonate solution and stir.[7]
-
If a precipitate forms, collect the solid by vacuum filtration and wash with cold water.
-
If no precipitate forms, transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Visualizations
Reaction Mechanism
Caption: Hantzsch synthesis of 4-(4-Bromophenyl)-2,5-dimethylthiazole.
Experimental Workflow
Caption: General experimental workflow for the synthesis.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low yield issues.
References
- Benchchem. Technical Support Center: Optimizing Hantzsch Thiazole Synthesis.
- Chem Help Asap. Hantzsch Thiazole Synthesis.
- Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643.
- MDPI. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst.
- SynArchive. Hantzsch Thiazole Synthesis.
- Sharma, D., Kumar, S., Narasimhan, B., Ramasamy, K., Lim, S. M., Shah, S. A. A., & Mani, V. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC chemistry, 13(1), 1-16.
- MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
- bepls. Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review.
- Chem Help Asap. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube.
- ijarsct. A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives.
- PMC - NIH. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst.
- Benchchem. Troubleshooting low yield in the synthesis of thiazole compounds.
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troubleshooting low yield in thiazole derivative synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Troubleshooting Guide: Addressing Low Yields in Thiazole Synthesis
Low yields in thiazole synthesis, particularly in the widely used Hantzsch reaction, can be a significant impediment to research and development. This section provides a systematic approach to identifying and resolving the root causes of diminished product formation.
Q1: My Hantzsch thiazole synthesis is resulting in a low or negligible yield. Where should I begin my investigation?
Low yields often stem from issues with starting materials or reaction conditions. A methodical approach is crucial for pinpointing the problem.
Initial Diagnostic Workflow:
Caption: A stepwise workflow for troubleshooting low yields in thiazole synthesis.
Potential Causes and Solutions:
-
Purity of Starting Materials: This is a primary suspect in low-yielding reactions.[1][2][3]
-
α-Haloketones: Impurities can participate in side reactions, consuming your starting material. Verify purity via Nuclear Magnetic Resonance (NMR) or melting point analysis.
-
Thioamides/Thioureas: These can be unstable.[1][4] Ensure you are using a high-purity reagent.
-
2-Aminothiophenols (for benzothiazoles): These compounds are particularly susceptible to oxidation, which can drastically reduce yields.[1][5] The formation of a yellow disulfide dimer precipitate is an indicator of oxidation.[1] It is recommended to use freshly purified starting materials.
-
-
Reaction Conditions: Suboptimal conditions can halt or slow down your reaction.
-
Temperature: The Hantzsch synthesis often requires heating to proceed at an efficient rate.[2][6] If the reaction is sluggish at room temperature, consider a gradual increase in temperature. However, excessively high temperatures can sometimes promote side product formation.[5]
-
Reaction Time: The reaction may not have proceeded to completion. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Solvent: The choice of solvent is critical as it affects the solubility of reactants and intermediates, thereby influencing reaction kinetics.[1] Ethanol and methanol are commonly used, but a solvent screening may be necessary to find the optimal one for your specific substrates.[1][2] In some cases, solvent-free conditions have been shown to provide excellent yields.[7]
-
Q2: I'm observing multiple spots on my TLC plate, indicating the formation of side products. What are the common side reactions, and how can I minimize them?
The formation of side products is a frequent cause of low yields. Understanding the potential side reactions is key to mitigating them.
Common Side Products and Mitigation Strategies:
| Side Product | Potential Cause | Recommended Action |
| 2-Imino-2,3-dihydrothiazole Isomer | Reaction conducted under acidic conditions, especially with N-monosubstituted thioureas.[1][2][6] | Run the reaction under neutral or basic conditions to favor the 2-aminothiazole product.[1][2] For the 2-imino isomer, strongly acidic conditions can be used.[2][8] |
| Bis-thiazoles or Condensation Byproducts | Incorrect stoichiometry of reactants. | Carefully control the stoichiometry of the α-haloketone and thioamide. Using a slight excess of the thioamide can sometimes drive the reaction to completion.[9] |
| Unidentified Impurities | Impure starting materials or degradation of reactants/products. | Re-purify starting materials. Ensure the reaction is worked up promptly upon completion to prevent product degradation. |
Visualizing the Hantzsch Synthesis and a Key Side Reaction:
Caption: The main reaction pathway of the Hantzsch synthesis and a common side reaction leading to an isomeric byproduct.
Q3: My product seems to have formed, but I'm struggling with its isolation and purification. What are the best practices?
Effective product isolation is crucial for obtaining a pure compound and an accurate yield calculation.
Standard Work-up and Purification Protocol:
-
Neutralization and Precipitation: The Hantzsch synthesis often produces the thiazole as a hydrohalide salt, which is soluble in polar solvents like methanol.[9] To isolate the product, the reaction mixture is typically poured into a weak base solution, such as 5% sodium carbonate or ammonium hydroxide.[1][2][9][10] This neutralizes the salt, causing the often poorly water-soluble neutral thiazole to precipitate.[2][9][10]
-
Filtration: The precipitated solid can be collected by vacuum filtration using a Buchner funnel.[1][10]
-
Washing: The filter cake should be washed with water to remove any inorganic salts and residual base.[1][10]
-
Drying: The collected solid should be air-dried or dried in a desiccator to obtain the final product.[1][10]
-
Recrystallization: If the product is not sufficiently pure after precipitation, recrystallization from a suitable solvent, such as ethanol, can be performed to remove impurities.[2]
Frequently Asked Questions (FAQs)
This section addresses common queries from researchers working on thiazole synthesis.
Q: Which synthetic method for thiazoles is the most suitable for my research? A: The Hantzsch synthesis is the most common and versatile method for preparing a wide range of thiazole derivatives.[4][11][12][13] However, it does have drawbacks, such as the use of potentially toxic α-haloketones.[14] Alternative methods like the Cook-Heilbron or Gabriel syntheses exist, and many modern variations have been developed to be more environmentally friendly, utilizing different catalysts or energy sources like microwaves.[4][14][15] The best method depends on the desired substitution pattern and the availability of starting materials.
Q: How can I improve the regioselectivity when using N-monosubstituted thioureas in the Hantzsch synthesis? A: The reaction of N-monosubstituted thioureas with α-haloketones can yield two different regioisomers: 2-(N-substituted amino)thiazoles or 3-substituted 2-imino-2,3-dihydrothiazoles. The reaction conditions are the key to controlling the outcome.[2]
-
To favor the 2-(N-substituted amino)thiazole , conduct the reaction in a neutral solvent.[2][8]
-
To favor the 3-substituted 2-imino-2,3-dihydrothiazole , perform the reaction under strongly acidic conditions.[2]
Q: Can microwave irradiation improve my reaction yield and time? A: Yes, microwave-assisted synthesis has been shown to significantly reduce reaction times and, in many cases, improve yields for thiazole synthesis.[6][15][16] This is a valuable technique to consider for optimizing your reaction.
Experimental Protocols
Protocol 1: General Procedure for Hantzsch Thiazole Synthesis of 2-amino-4-phenylthiazole
This protocol is a standard example of the Hantzsch synthesis.
Materials:
-
2-Bromoacetophenone
-
Thiourea
-
Methanol
-
5% Sodium Carbonate Solution
-
Stir bar and appropriate glassware
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[10]
-
Add methanol (5 mL) and a stir bar.[10]
-
Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.[1][10] Monitor the reaction by TLC.
-
Remove the reaction from the heat and allow the solution to cool to room temperature.[1][10]
-
Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix.[1][10]
-
Filter the resulting precipitate through a Buchner funnel.[1][10]
-
Spread the collected solid on a tared watchglass and allow it to air dry to obtain the final product.[1][10]
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. mjas.analis.com.my [mjas.analis.com.my]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. youtube.com [youtube.com]
- 10. chemhelpasap.com [chemhelpasap.com]
- 11. synarchive.com [synarchive.com]
- 12. Thiazole - Wikipedia [en.wikipedia.org]
- 13. ijarsct.co.in [ijarsct.co.in]
- 14. bepls.com [bepls.com]
- 15. sussex.figshare.com [sussex.figshare.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Purification of Brominated Heterocyclic Compounds
Prepared by: Gemini, Senior Application Scientist
Welcome to the Technical Support Center dedicated to the unique challenges of purifying brominated heterocyclic compounds. These molecules are vital building blocks in medicinal chemistry and materials science, but their purification is often far from trivial. This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs)
This section addresses high-level questions researchers often have before and during the purification process.
Q1: What are the most common impurities I should expect in my crude brominated heterocyclic product?
A1: The impurity profile of a crude product is highly dependent on the bromination reaction conditions. However, several classes of impurities are consistently observed:
-
Starting Materials: Incomplete reactions will leave unreacted starting heterocycle.
-
Excess Brominating Reagent: Residual N-bromosuccinimide (NBS) or molecular bromine (Br₂) are common. The presence of Br₂ often imparts a characteristic yellow to reddish-brown color to the crude product.[1]
-
Over-brominated By-products: It is common to form di- or tri-brominated species, which can have very similar polarities to your desired mono-brominated product, making chromatographic separation difficult.
-
Isomeric Products: Depending on the directing groups on the heterocyclic core, bromination can occur at multiple positions, leading to constitutional isomers that are often challenging to separate.
-
Acidic By-products: Many bromination reactions generate hydrogen bromide (HBr) as a by-product.[1] Residual HBr can be detrimental, potentially catalyzing the degradation of your target compound, especially during concentration or chromatography.
Q2: My brominated heterocycle seems to degrade during purification or upon storage. Why is this happening?
A2: Brominated compounds, particularly electron-rich heterocycles, can be surprisingly labile. Several degradation pathways are common:
-
Debromination: The carbon-bromine (C-Br) bond is weaker than corresponding C-Cl or C-F bonds, making it susceptible to cleavage.[1] This can be initiated by exposure to light (photodegradation), heat, or trace metals.[1][2]
-
Acid-Catalyzed Decomposition: Many heterocyclic cores are sensitive to acid. Residual HBr from the reaction or the inherent acidity of standard silica gel can cause decomposition, polymerization, or re-arrangement on a chromatography column.[3][4]
-
Hydrolysis: If your molecule contains other sensitive functional groups (e.g., esters, amides), residual water under acidic or basic conditions can lead to hydrolysis.[1]
To improve stability, always perform a thorough aqueous work-up to remove acids, store the purified compound in a cool, dark place (preferably under an inert atmosphere like nitrogen or argon), and be mindful of the purification conditions.[1]
Q3: How do I choose the best primary purification technique for my compound?
A3: The choice depends on the physical properties of your compound and the nature of the impurities.
-
Flash Column Chromatography: This is the most versatile and common technique for complex mixtures where impurities have different polarities. It is effective for separating starting materials and over-brominated by-products.
-
Recrystallization: This is an excellent and often overlooked technique for obtaining highly pure crystalline solids. It is most effective when the desired compound is the major component of the crude mixture and a solvent system can be found where the compound has high solubility when hot and low solubility when cold, while impurities remain in the mother liquor.[5][6]
-
Distillation: This method is suitable only for volatile and thermally stable liquid compounds with boiling points significantly different from those of the impurities.[1]
-
Preparative HPLC/GC: For extremely difficult separations, such as isomers with very similar polarities, high-resolution techniques like preparative HPLC or GC are the most powerful options.[1]
Purification Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiments.
Problem: My compound is streaking on the TLC plate and seems to be degrading during column chromatography.
Symptom: You observe significant streaking on the TLC plate, the appearance of new, lower Rf spots after running a column, or very low recovery of your desired product.
Cause & Solution: This is a classic sign of an interaction with the stationary phase, most often due to the acidity of silica gel. Many nitrogen-containing heterocycles are basic and can interact strongly with acidic silica, leading to streaking and on-column degradation.[3]
Troubleshooting Steps:
-
Neutralize the Stationary Phase: Before running your column, consider using deactivated or neutral silica gel. A common lab practice is to prepare the silica slurry in the chosen eluent containing a small amount of a basic modifier, such as 0.5-2% triethylamine or ammonia.[3][4] This neutralizes the acidic sites on the silica surface.
-
Switch the Stationary Phase: If neutralization is insufficient, switch to a more inert stationary phase like neutral or basic alumina.[3]
-
Minimize Contact Time: Run the column slightly faster than you normally would (while still achieving separation). The less time your compound spends on the column, the lower the chance of degradation.[1]
-
Use an Orthogonal Method: If the compound is highly sensitive, avoid silica gel entirely and opt for recrystallization or, if necessary, reverse-phase chromatography.
Problem: I have a persistent yellow or orange color in my "purified" product.
Symptom: The final isolated material retains a distinct color even after chromatography or recrystallization.
Cause & Solution: This color is almost always due to trace amounts of elemental bromine (Br₂). While chromatography can remove the bulk of it, highly nonpolar Br₂ can sometimes co-elute with products, and it can be difficult to remove completely by recrystallization.
Troubleshooting Steps:
-
Aqueous Thiosulfate Wash: During the initial work-up, ensure a thorough wash with a 10% (w/v) aqueous solution of sodium thiosulfate (Na₂S₂O₃).[1] Vigorously stir the biphasic mixture until the organic layer is colorless. This chemically reduces Br₂ to colorless bromide ions (Br⁻).
-
Activated Carbon Treatment: Dissolve the colored product in a suitable organic solvent and add a small amount (1-2% by weight) of activated charcoal. Stir for 15-30 minutes. The charcoal will adsorb the colored impurities. Remove the charcoal by filtering through a pad of Celite.[1] Be aware that this can sometimes lead to a loss of product due to non-specific adsorption.
Problem: I am struggling to separate my desired mono-brominated product from an over-brominated by-product.
Symptom: TLC analysis shows two spots with very close Rf values that do not resolve well during column chromatography.
Cause & Solution: Adding more bromine atoms to a molecule often only slightly changes its polarity, making separation by normal-phase chromatography challenging. The key is to enhance the small differences in their properties.
Troubleshooting Steps:
-
Optimize Chromatography Conditions:
-
Use a Shallow Gradient: Instead of isocratic elution, use a very slow, shallow gradient of the polar solvent. This can improve resolution between closely eluting spots.[4]
-
Change Solvent System: Switch to a solvent system with different selectivity. For example, if a hexane/ethyl acetate system fails, try a dichloromethane/methanol or a toluene/acetone system. Different solvent interactions can alter the relative retention of the compounds.
-
Reduce Column Load: Overloading the column is a common cause of poor separation. For difficult separations, reduce the amount of crude material to 1-2% of the mass of the silica gel.[7]
-
-
Employ Orthogonal Purification: If chromatography fails, a different technique is needed. Recrystallization can be highly effective here, as the different crystal packing energies of the mono- and di-brominated compounds can lead to excellent separation.[5]
-
Consider Preparative HPLC: For high-value materials where purity is paramount, reverse-phase preparative HPLC often provides the resolution needed to separate these closely related compounds.[1]
Problem: My product recovery after recrystallization is very low.
Symptom: You successfully form crystals, but the isolated mass is significantly lower than expected.
Cause & Solution: Low recovery is typically due to using too much solvent or the compound having significant solubility even in the cold solvent.[1][6]
Troubleshooting Steps:
-
Minimize Solvent Volume: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product. Adding solvent slowly in small portions to the heated mixture is crucial.[8]
-
Optimize Cooling: Allow the solution to cool slowly to room temperature first. Rapid cooling by plunging the flask directly into an ice bath can lead to the formation of small, impure crystals and trap impurities. Once at room temperature, then cool further in an ice bath to maximize precipitation.[1]
-
Concentrate the Mother Liquor: After filtering your first crop of crystals, you can often recover a second, less pure crop by evaporating a portion of the solvent from the mother liquor and re-cooling. This second crop may require another recrystallization.
-
Change the Solvent System: If recovery is still poor, your compound may be too soluble. Experiment with a different solvent or a co-solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is not).
Visual Guides & Data
Workflow & Troubleshooting Diagrams
Visualizing the purification process can help in planning and troubleshooting.
Caption: A general workflow for the work-up and purification of brominated heterocyclic compounds.
Caption: A decision tree for troubleshooting common purification challenges.
Comparison of Primary Purification Techniques
The table below summarizes the applicability and challenges of common purification methods for brominated heterocycles.
| Technique | Principle | Best For... | Common Challenges for Brominated Heterocycles |
| Flash Column Chromatography | Differential adsorption on a stationary phase.[1] | Complex mixtures with components of varying polarity. | Degradation on acidic silica; co-elution of isomers or over-brominated products.[1] |
| Recrystallization | Difference in solubility between the compound and impurities in a given solvent at different temperatures.[5] | Purifying a crude solid that is the major component of the mixture. | Significant product loss if solubility is high; can be ineffective if impurities co-crystallize.[1] |
| Preparative HPLC/GC | High-resolution partitioning between mobile and stationary phases.[1] | Difficult-to-separate mixtures (e.g., constitutional isomers) and when very high purity is required. | Limited sample capacity; higher cost of instrumentation and solvents; potential for thermal degradation in GC.[1] |
| Distillation | Difference in boiling points between liquids.[1] | Thermally stable, volatile liquids with boiling points that differ significantly from impurities. | Risk of thermal decomposition (debromination) at high temperatures.[1] |
Detailed Experimental Protocol: Flash Chromatography with Deactivated Silica
This protocol provides a step-by-step method for purifying an acid-sensitive brominated heterocycle using flash column chromatography with triethylamine-deactivated silica gel.
Objective: To purify 1.0 g of a crude brominated pyridine derivative.
Materials:
-
Crude brominated pyridine derivative (1.0 g)
-
Silica gel (60 Å, 230-400 mesh), ~50 g (for a 50:1 ratio)[7]
-
Eluent: Hexane/Ethyl Acetate (EtOAc) mixture, determined by TLC
-
Triethylamine (Et₃N)
-
Sand (acid-washed)
-
Glass wool
-
Appropriate size chromatography column
-
Collection tubes/flasks
Methodology:
-
Determine Eluent System via TLC:
-
Develop a solvent system (e.g., Hexane/EtOAc) that provides an Rf value of 0.2-0.3 for the desired product.
-
To mimic the deactivated column conditions, add 1% Et₃N to the TLC developing chamber.
-
-
Prepare the Deactivated Silica Slurry:
-
In a beaker, add 50 g of silica gel.
-
Prepare ~200 mL of the eluent (e.g., 80:20 Hexane/EtOAc) and add 1% Et₃N (2 mL).
-
Carefully pour the solvent mixture onto the silica gel while stirring to create a uniform slurry. Ensure there are no dry clumps.
-
-
Pack the Column:
-
Place a small plug of glass wool at the bottom of the column. Add a ~1 cm layer of sand.
-
Pour the silica slurry into the column. Use a funnel to avoid spilling.
-
Gently tap the side of the column to help the silica pack evenly and dislodge any air bubbles.
-
Open the stopcock and allow some solvent to drain, but never let the top of the silica bed run dry .
-
Once the silica has settled into a packed bed, add another ~1 cm layer of sand on top to protect the surface.[9]
-
Drain the solvent until it is just level with the top of the sand.
-
-
Sample Loading (Dry Loading Method):
-
Dissolve the 1.0 g of crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add ~2-3 g of silica gel to this solution and concentrate it to a fine, free-flowing powder using a rotary evaporator.[7]
-
Carefully add this powder to the top of the packed column.
-
-
Running the Column:
-
Carefully add the eluent (containing 1% Et₃N) to the column, first with a pipette to gently wet the dry-loaded sample, and then fill the column.
-
Apply gentle air pressure to the top of the column to achieve a steady flow rate (eluent should drop at a rate of about 5-10 cm per minute down the column).
-
Continuously collect fractions in test tubes or flasks.
-
-
Fraction Analysis:
-
Monitor the elution of your compound by spotting fractions onto a TLC plate and visualizing under a UV lamp.
-
Combine the fractions that contain the pure product.
-
Remove the solvent under reduced pressure. The residual triethylamine is volatile and should be removed during this step.
-
-
Final Analysis:
-
Obtain the mass and yield of the purified product.
-
Confirm purity using an appropriate analytical technique (e.g., ¹H NMR, LC-MS).
-
References
- Enantioselective Olefin 1,2-Arylamination Catalyzed by a Planar Chiral Indenyl-Rhodium(III) Complex.
- Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in B
- Syllabus for Chemistry (SCQP08).
- Technical Support Center: Purification of Bromin
- A New Method for the Synthesis of Bromine-Containing Heterocyclic Compounds for Photovoltaic Polymers.
- Degradation of Brominated Organic Compounds (Flame Retardants)
- Overcoming challenges in the purification of heterocyclic compounds. Benchchem.
- Recrystallization and Crystallization. University of Rochester, Department of Chemistry.
- recrystallization & purific
- Purification of Organic Compounds by Flash Column Chrom
- Recrystallization. University of California, Los Angeles, Department of Chemistry.
- Purification: Tips for Flash Column Chromatography. University of Rochester, Department of Chemistry.
- Flash Column Chrom
- Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. MDPI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Purification [chem.rochester.edu]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. ocw.mit.edu [ocw.mit.edu]
- 8. youtube.com [youtube.com]
- 9. orgsyn.org [orgsyn.org]
avoiding side product formation in thiazole ring synthesis
A Senior Application Scientist's Guide to Avoiding Side Product Formation
Welcome to the technical support center for thiazole synthesis. As researchers and drug development professionals, achieving high purity and yield in the synthesis of thiazole derivatives is paramount. This guide is designed to address common challenges encountered during synthesis, particularly the formation of unwanted side products. Drawing from established chemical principles and field-proven insights, this document provides detailed troubleshooting advice and answers to frequently asked questions to help you optimize your reaction outcomes.
Troubleshooting Guide: Isolating Your Target, Eliminating Byproducts
This section addresses specific experimental issues in a question-and-answer format. Each answer delves into the mechanistic origin of the problem and provides actionable protocols to mitigate it.
Q1: My reaction yield is low, and the crude NMR is a complex mixture. What are the most likely initial side reactions?
A1: Low yields and complex product mixtures in Hantzsch-type thiazole syntheses often point to issues with the stability and reactivity of the starting materials before the main cyclization event occurs. The two primary culprits are the hydrolysis of your thioamide and the self-condensation of the α-haloketone.
Root Cause Analysis:
-
Thioamide Hydrolysis: Thioamides are more reactive than their amide counterparts and can be susceptible to hydrolysis, especially under acidic or prolonged heating conditions.[1][2] This converts the thioamide back to the corresponding amide, which is unreactive in the Hantzsch synthesis, thereby consuming your starting material and reducing the overall yield.
-
α-Haloketone Self-Condensation: α-Haloketones possess an acidic α-hydrogen and an electrophilic carbonyl carbon.[3] In the presence of a base (or even under thermal conditions), one molecule can form an enolate and attack another molecule in a classic Aldol-type self-condensation reaction.[4][5] This leads to a variety of dimeric and polymeric byproducts, complicating purification.
Mitigation Strategies & Protocols:
-
Control pH and Moisture: Ensure your starting materials and solvent are dry. If the reaction requires acidic or basic conditions, introduce the acid or base at the appropriate time rather than premixing with sensitive reagents. Thioamide hydrolysis is a known issue in acidic media during peptide synthesis.[1]
-
Optimize Temperature and Reaction Time: Excessive heat can accelerate both hydrolysis and self-condensation.[6] Monitor the reaction closely using Thin Layer Chromatography (TLC). Aim for the lowest temperature that allows the desired reaction to proceed at a reasonable rate. Microwave-assisted synthesis can be highly effective, as it dramatically reduces reaction times, minimizing the window for side reactions to occur.[7][8][9]
-
Order of Reagent Addition: A simple but effective strategy to prevent α-haloketone self-condensation is to add the α-haloketone slowly to the mixture containing the thioamide. This ensures that the α-haloketone is more likely to encounter a thioamide molecule for the desired S-alkylation rather than another α-haloketone molecule.
Q2: I'm observing a significant byproduct with approximately double the mass of my expected product. What is it and how can I prevent it?
A2: The formation of a high molecular weight byproduct, often with a mass roughly double that of the expected thiazole, is a known issue, particularly in syntheses starting from 2-aminothiazoles or related structures. This is typically due to the formation of fused bicyclic systems like thiazolo[3,2-a]pyrimidines.
Root Cause Analysis:
This side reaction occurs when a newly formed 2-aminothiazole product acts as a nucleophile and reacts with a second molecule of the α-haloketone or another reactive intermediate. The exocyclic amine of the 2-aminothiazole attacks the carbonyl carbon of the ketone, leading to a cyclization and dehydration event that forms a fused pyrimidine ring. Various synthetic routes intentionally target these thiazolo[3,2-a]pyrimidine structures.[10][11]
Mitigation Strategies & Protocols:
-
Strict Stoichiometric Control: Use a slight excess (e.g., 1.1 to 1.2 equivalents) of the thioamide component relative to the α-haloketone. This ensures the α-haloketone is completely consumed once the primary thiazole is formed, leaving no electrophile for the product to react with.[12]
-
Low Temperature & Controlled Addition: As with other side reactions, maintaining a lower reaction temperature can disfavor the higher activation energy pathway of the secondary reaction. Adding the α-haloketone dropwise over a period allows its concentration to remain low, favoring the primary reaction with the more abundant thioamide.
-
Choice of Base: If a base is used, a non-nucleophilic, sterically hindered base can be beneficial. The goal is to facilitate the desired reaction without promoting side reactions that may involve deprotonation of the aminothiazole product.
Q3: My product appears to be an unexpected isomer. How can I control the regioselectivity of the cyclization?
A3: Regioselectivity becomes a critical issue when using N-monosubstituted thioureas. The condensation with an α-haloketone can lead to two possible regioisomers: the expected 2-(N-substituted amino)thiazole or the 3-substituted 2-imino-2,3-dihydrothiazole. The outcome is highly dependent on the reaction's acidity.[13]
Root Cause Analysis:
The initial step is the S-alkylation of the thiourea by the α-haloketone. The subsequent intramolecular cyclization can occur via two pathways:
-
Path A (Neutral Conditions): The nitrogen atom that is not substituted (the more nucleophilic amine) attacks the carbonyl carbon. After dehydration, this yields the 2-(N-substituted amino)thiazole. This is the generally favored product.[13]
-
Path B (Strongly Acidic Conditions): Under strongly acidic conditions (e.g., 10M-HCl in ethanol), the reaction equilibrium can be shifted.[14] Protonation events can favor the attack from the substituted nitrogen atom, leading to the formation of the 3-substituted 2-imino-2,3-dihydrothiazole isomer.[13][14]
Mitigation Strategies & Protocols:
-
For 2-(N-substituted amino)thiazoles:
-
Protocol: Conduct the reaction in a neutral solvent like ethanol or methanol.[6] Ensure no strong acid is present. The reaction mixture can be heated to reflux. Upon completion, the product is often precipitated by pouring the mixture into a basic solution, such as aqueous sodium carbonate, to neutralize the HBr or HCl formed during the reaction.[12][15]
-
-
For 3-substituted 2-imino-2,3-dihydrothiazoles:
Visualization of Regioselective Control
Caption: Control of regioselectivity in Hantzsch synthesis.
Frequently Asked Questions (FAQs)
-
What are the advantages of using microwave-assisted synthesis for thiazoles? Microwave-assisted organic synthesis (MAOS) offers several key advantages over conventional heating.[9] These include dramatically reduced reaction times (from hours to minutes), often higher product yields, and enhanced reaction selectivity.[7][8] The rapid and uniform heating provided by microwaves minimizes the time for side reactions to occur, leading to cleaner product profiles.[16]
-
How do I choose the optimal solvent for my Hantzsch synthesis? The choice of solvent is critical. Alcohols like ethanol and methanol are most commonly used and generally effective.[6] The polarity of the solvent can significantly impact reaction rates. For some multi-component reactions, solvent-free conditions or greener solvents like water or dimethyl carbonate (DMC) have been successfully employed, often leading to excellent yields.[13][17] A preliminary solvent screen for your specific substrates is always a recommended optimization step.
-
Is a catalyst always necessary? The classic Hantzsch synthesis often proceeds without a catalyst.[15] However, modern variations, especially one-pot, multi-component reactions, frequently use a catalyst to improve efficiency and yield.[17] Catalysts such as silica-supported tungstosilicic acid have been shown to be effective and reusable, aligning with green chemistry principles.[17][18]
-
My product is a salt. How do I isolate the neutral compound? The Hantzsch reaction generates a hydrohalide salt (e.g., HBr or HCl) as a byproduct. This acid protonates the basic nitrogen atom of the thiazole ring, forming a salt which is often soluble in the polar reaction solvent (like methanol).[12] To isolate the neutral product, the reaction mixture is typically cooled and then poured into a beaker containing a mild aqueous base, such as 5% sodium carbonate or sodium bicarbonate solution.[15] This neutralizes the salt, causing the free, neutral thiazole—which is often poorly water-soluble—to precipitate out of the solution for collection by filtration.[12][13]
Data & Protocol Summaries
Table 1: Common Solvents and General Conditions
| Solvent | Typical Temperature | Key Advantages | Reference |
| Ethanol/Methanol | Reflux (~65-80 °C) | Good solubility for reactants, widely used. | [6][15] |
| Ethanol/Water (1:1) | 65 °C | Greener solvent system, can improve yields. | [17] |
| Dimethyl Carbonate (DMC) | Reflux | Environmentally friendly alternative. | [13] |
| Solvent-Free | Varies (e.g., 80-100 °C) | Green chemistry approach, simplifies workup. | [13][18] |
Protocol 2: General Microwave-Assisted Synthesis of 2-Aminothiazoles
-
Reactant Setup: In a specialized microwave reaction vessel, combine the α-haloketone (1.0 mmol) and the appropriate thiourea (1.1 mmol).[7]
-
Solvent Addition: Add a suitable polar solvent, such as methanol (2-4 mL).[7][8]
-
Microwave Irradiation: Cap the vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 90-100 °C) for a short duration (e.g., 10-30 minutes).[7][8] Note: Pressure will build in the capped tube.
-
Work-up: After cooling the vessel, pour the contents into an aqueous solution of sodium carbonate to precipitate the product.
-
Isolation: Collect the solid product by vacuum filtration, wash with water, and dry.
Visualization of Hantzsch Synthesis & Key Side Reactions
Caption: Hantzsch synthesis pathway and common side reactions.
References
-
Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. (n.d.). bepls. Retrieved January 16, 2026, from [Link]
-
Tayebee, R., et al. (2012). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. Molecules, 17(8), 9693-9701. Available from: [Link]
-
Patel, H., et al. (2024). Emerging green synthetic routes for thiazole and its derivatives: Current perspectives. Archiv der Pharmazie, 357(2), e2300420. Available from: [Link]
-
Green synthetic strategies toward thiazoles: a sustainable approach. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Emerging green synthetic routes for thiazole and its derivatives: Current perspectives. (2023). Wiley Online Library. Available from: [Link]
-
Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. (2024). Royal Society of Chemistry. Available from: [Link]
-
A NEW MICROWAVE-ASSISTED METHOD FOR THE SYNTHESIS OF 2-SUBSTITUTED-THIAZOL-4(5H)-ONE VIA HANTZSCH CONDENSATION. (2022). Rasayan Journal of Chemistry, 15(1). Available from: [Link]
-
ChemInform Abstract: Microwave-Assisted Hantzsch Thiazole Synthesis of N-Phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the Reaction of 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and Thioureas. (2012). ResearchGate. Available from: [Link]
-
Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. Available from: [Link]
-
Synthesis of Hantzsch thiazole derivatives under solvent free conditions. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Bouasla, R., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(11), 1583. Available from: [Link]
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Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. Retrieved January 16, 2026, from [Link]
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Patt, J. M., & Arbour, C. A. (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. Biopolymers, 111(4), e23352. Available from: [Link]
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Verma, A., et al. (2018). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. Future Medicinal Chemistry, 10(7), 779-803. Available from: [Link]
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Hantzsch Thiazole Synthesis. (n.d.). SynArchive. Retrieved January 16, 2026, from [Link]
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Hantzsch thiazole synthesis - laboratory experiment. (2020, November 5). YouTube. Available from: [Link]
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Mechanism of Hantzsch Thiazole Synthesis. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
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Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. (2024). ACS Publications. Available from: [Link]
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G. Szostak, M., & Szostak, M. (2017). Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation. Chemistry – A European Journal, 23(49), 11713-11717. Available from: [Link]
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Harnessing Diazoketones for the Efficient Synthesis of 2,4-Disubstituted Thiazoles: Scalable and Versatile Approach to Important. (2024). ChemRxiv. Available from: [Link]
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Controlled thioamide vs. amide formation in the thioacid–azide reaction under acidic aqueous conditions. (2018). Royal Society of Chemistry. Available from: [Link]
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Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. (2024). PubMed. Available from: [Link]
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Synthesis of 2,4-disubstituted thiazoles. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
α-Halo ketone. (n.d.). Wikipedia. Retrieved January 16, 2026, from [Link]
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Leonti, F., et al. (2020). Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei. RSC Medicinal Chemistry, 11(1), 108-120. Available from: [Link]
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mechanism of amide hydrolysis. (2019, January 15). YouTube. Available from: [Link]
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11.6: Hydrolysis of Thioesters, Esters, and Amides. (2022, July 18). Chemistry LibreTexts. Available from: [Link]
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Thiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 16, 2026, from [Link]
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Bouasla, R., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(11), 1583. Available from: [Link]
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23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes. (2020, May 30). Chemistry LibreTexts. Available from: [Link]
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Aldol condensation. (n.d.). Wikipedia. Retrieved January 16, 2026, from [Link]
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Can alpha halo aldehydes do aldol condensation? (2020, November 1). Reddit. Available from: [Link]
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Recent progress in the synthesis of thiazolo[3,2-a]pyrimidine compounds. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
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Silva, C., et al. (2019). Synthesis, Crystal Structure, and Biological Evaluation of Fused Thiazolo[3,2-a]Pyrimidines as New Acetylcholinesterase Inhibitors. Molecules, 24(12), 2319. Available from: [Link]
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Synthesis and biological activity of pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4-one derivatives: in silico approach. (2010). PubMed. Available from: [Link]
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The Facile Solid-Phase Synthesis of Thiazolo-Pyrimidinone Derivatives. (2021). MDPI. Available from: [Link]
-
Synthesis of novel 7-imino-2-thioxo-3,7-dihydro-2H-thiazolo [4,5-d] pyrimidine derivatives as adenosine A(2A) receptor antagonists. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
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Technical Support Center: A Guide to Improving the Solubility of 4-(4-Bromophenyl)-2,5-dimethylthiazole for Biological Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting protocols and expert-driven FAQs to address solubility challenges encountered with 4-(4-Bromophenyl)-2,5-dimethylthiazole in biological assays. Thiazole-containing compounds are a significant class of molecules with a wide range of pharmacological activities; however, their characteristically low aqueous solubility often presents a substantial hurdle to obtaining accurate and reproducible experimental data.[1][2][3]
This document will equip you with the foundational knowledge and practical methodologies to overcome these challenges, ensuring the integrity of your research.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and concerns researchers face when working with poorly soluble compounds like 4-(4-Bromophenyl)-2,5-dimethylthiazole.
Q1: Why is 4-(4-Bromophenyl)-2,5-dimethylthiazole expected to be poorly soluble in aqueous assay buffers?
A1: The molecular structure of 4-(4-Bromophenyl)-2,5-dimethylthiazole is the primary reason for its predicted low water solubility. The molecule possesses several hydrophobic (water-repelling) features, including a bromophenyl group and a dimethyl-substituted thiazole ring.[1][4] These nonpolar regions and the molecule's overall rigidity can lead to strong crystal lattice energy, making it energetically unfavorable for polar water molecules to effectively solvate and dissolve the compound. Thiazole-based compounds, in general, are often sparingly soluble in water.[5][6]
Q2: What are the immediate consequences of poor compound solubility in my biological assay?
A2: Failing to achieve and maintain adequate solubility can severely compromise your experimental results. The key consequences are:
-
Compound Precipitation: The most obvious issue is the compound falling out of solution, forming visible particulates in stock solutions, intermediate dilutions, or the final assay plate.[1][7] This can occur immediately or over the course of an incubation period.
-
Inaccurate Potency Measurement: Since only the dissolved fraction of the compound is biologically active, precipitation leads to an actual concentration that is far lower than the intended nominal concentration. This results in an underestimation of potency, manifesting as erroneously high (inflated) IC50 or EC50 values.[8][9]
-
Assay Interference: Precipitated particles can interfere with the assay readout itself, especially in optical-based methods. They can scatter light in absorbance and fluorescence assays or directly interact with detection reagents, leading to false positives or negatives.[1][10]
-
Poor Reproducibility: Due to the unstable and non-homogeneous nature of a solution with precipitating material, your results will be inconsistent and difficult, if not impossible, to reproduce.[1][8]
Q3: I am using 100% DMSO for my stock solution. What is the maximum final concentration of DMSO I can use in my cell-based assay?
A3: This is a critical parameter that is highly dependent on the specific cell line being used. While Dimethyl Sulfoxide (DMSO) is an excellent solvent for many hydrophobic compounds, it exhibits cytotoxicity at higher concentrations.[11][12]
As a general rule, most robust cell lines can tolerate a final DMSO concentration of up to 0.5% without significant toxic effects.[13] However, for sensitive cell types, particularly primary cells, it is strongly recommended to keep the final concentration at or below 0.1%.[13][14] Some highly sensitive cells may even show stress at concentrations as low as 0.05%.[15] It is imperative to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line and assay duration. [14][16]
| Final DMSO Concentration | General Applicability & Notes |
| ≤ 0.1% | Gold Standard. Considered safe for the vast majority of cell lines, including sensitive and primary cells.[13][14] |
| 0.1% - 0.5% | Widely Used. Acceptable for many immortalized cell lines, but requires validation.[13][17] |
| 0.5% - 1.0% | Caution Advised. May be tolerated by some very robust cell lines for short durations, but carries a high risk of off-target effects or cytotoxicity.[12][13] |
| > 1.0% | Not Recommended. Highly likely to cause significant cytotoxicity and interfere with cellular processes, confounding results.[12] |
Q4: My compound precipitates when I dilute my DMSO stock into the aqueous assay buffer. What should I do?
A4: This is a classic sign of kinetic versus thermodynamic solubility issues and is a very common problem.[1] The compound is soluble in the high-concentration DMSO stock but crashes out when rapidly diluted into an aqueous environment where it has poor solubility.
Your first step is to troubleshoot the dilution process. Instead of a single large dilution, try a stepwise (serial) dilution.[18] If precipitation persists, it indicates you have exceeded the aqueous solubility limit at that final solvent concentration. You should then move to more advanced solubilization strategies, as outlined in our Troubleshooting Guide (Section 2).[19]
Q5: What are cyclodextrins and how can they help improve solubility?
A5: Cyclodextrins are cyclic oligosaccharides that have a unique molecular structure resembling a truncated cone.[20][21] Their exterior is hydrophilic (water-loving), while their internal cavity is hydrophobic. This structure allows them to encapsulate poorly water-soluble "guest" molecules, like 4-(4-Bromophenyl)-2,5-dimethylthiazole, within their cavity.[22] By forming this "inclusion complex," the cyclodextrin effectively shields the hydrophobic drug from the aqueous environment, leading to a significant increase in its apparent water solubility and stability.[20][23][24] They are often used as pharmaceutical excipients and are generally well-tolerated in cell-based assays.[12][17]
Q6: How do I perform a vehicle control experiment, and why is it essential?
A6: A vehicle control is an indispensable part of any biological assay involving a solubilizing agent. It consists of treating your cells or assay system with the exact same concentration of the solvent (the "vehicle")—such as DMSO or a cyclodextrin solution—that is used to deliver your compound, but without the compound itself.[19][25]
This control is essential to ensure that any observed biological effect is due to your compound and not the solubilizing agent.[12] Without a proper vehicle control, you cannot distinguish between compound-induced activity and solvent-induced artifacts.
Section 2: Troubleshooting Guide: A Stepwise Approach to Solubilization
If you are encountering persistent solubility issues with 4-(4-Bromophenyl)-2,5-dimethylthiazole, follow this systematic workflow. Always begin with the simplest method and proceed to more advanced techniques only as needed.
Advanced Strategy: Protocol for Solubilization using (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD)
This protocol describes how to prepare a stock solution of 4-(4-Bromophenyl)-2,5-dimethylthiazole using HP-β-CD. This method is often successful when standard DMSO dilution fails.
Materials:
-
4-(4-Bromophenyl)-2,5-dimethylthiazole (MW: 268.17 g/mol )
-
(2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD)
-
Assay-compatible buffer or cell culture medium
-
Vortex mixer
-
Water bath sonicator
Methodology:
-
Prepare the HP-β-CD Solution:
-
Prepare a 45% (w/v) solution of HP-β-CD in your desired aqueous buffer (e.g., PBS or cell culture medium). This will serve as your primary solvent.
-
Rationale: A 45% HP-β-CD solution is a common starting point for enhancing the solubility of highly hydrophobic compounds. This concentration should be validated in your assay via a vehicle control.
-
-
Weigh the Compound:
-
Accurately weigh the required amount of 4-(4-Bromophenyl)-2,5-dimethylthiazole. For example, to make a 1 mM stock in 1 mL, weigh 0.268 mg.
-
-
Combine and Mix:
-
Add the weighed compound directly to the 45% HP-β-CD solution.
-
Vortex the mixture vigorously for 2-3 minutes.
-
Rationale: Vigorous mixing is required to facilitate the interaction between the compound and the cyclodextrin cavities.
-
-
Sonication:
-
Place the vial in a water bath sonicator for 15-30 minutes.
-
Visually inspect the solution. If undissolved particles remain, continue sonication for another 15 minutes.
-
Rationale: Sonication provides the energy needed to break the compound's crystal lattice and drive the formation of the inclusion complex.[13]
-
-
Final Inspection and Filtration (Optional):
-
After sonication, let the solution rest for 5 minutes. Visually inspect it against a bright light for any signs of precipitate. A successfully prepared solution should be clear.
-
If minor particulates remain, you may sterile-filter the solution through a 0.22 µm filter. Note that this step is only recommended if the vast majority of the compound is dissolved, as it will remove any undissolved material.[25]
-
-
Storage and Use:
-
This cyclodextrin-complexed stock solution can now be used for serial dilutions into your assay buffer.
-
Store the stock solution in aliquots at -20°C.
-
Section 3: Detailed Protocol for Standard DMSO Stock Preparation
Even when using a standard solvent like DMSO, adherence to a precise protocol is crucial for reproducibility.
Objective: To prepare a 10 mM stock solution of 4-(4-Bromophenyl)-2,5-dimethylthiazole in 100% DMSO.
Materials:
-
4-(4-Bromophenyl)-2,5-dimethylthiazole (MW: 268.17 g/mol )[26]
-
High-purity, anhydrous DMSO
-
Analytical balance
-
Glass beaker or vial
-
Volumetric flask (e.g., 1 mL or 5 mL)
-
Pipettes
-
Vortex mixer and/or sonicator
Protocol:
-
Calculation:
-
To prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 268.17 g/mol x 1000 mg/g = 2.68 mg
-
-
Weighing:
-
Carefully weigh out exactly 2.68 mg of the compound onto a weigh boat. Record the exact mass.
-
-
Initial Dissolution:
-
Transfer the weighed compound into a clean glass vial.
-
Add approximately 70-80% of the final volume of DMSO (e.g., ~700-800 µL for a 1 mL final volume).
-
Vortex or place in a sonicator until the solid is completely dissolved. Gentle warming (to ~37°C) may be applied if necessary, but avoid overheating.
-
-
Quantitative Transfer and Final Volume:
-
Once fully dissolved, carefully transfer the solution into a 1 mL volumetric flask.
-
Rinse the original vial with a small amount of fresh DMSO (e.g., 100 µL) and add this rinse to the volumetric flask. Repeat this step to ensure all compound is transferred.[27]
-
Carefully add DMSO to the volumetric flask until the bottom of the meniscus reaches the calibration mark.[28]
-
-
Final Mixing and Aliquoting:
-
Cap the volumetric flask and invert it 15-20 times to ensure the solution is homogeneous.
-
To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in amber or light-blocking vials.[27]
-
-
Labeling and Storage:
-
Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and preparation date.
-
Store the aliquots at -20°C or -80°C for long-term stability.[27]
-
References
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- Purosolv. (2025). How Solvent Selection Impacts the Stability of Biologics and Injectables. Retrieved January 17, 2026.
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Technical Support Center: Catalyst Selection for Efficient Thiazole Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for thiazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing thiazole-containing molecules. Thiazoles are a cornerstone in pharmaceutical development, found in drugs ranging from antibacterials to anticancer agents.[1][2] Achieving efficient, high-yield synthesis is therefore of paramount importance.
This guide moves beyond simple protocols to explain the underlying principles of catalyst selection and reaction optimization. We will address common challenges and provide systematic troubleshooting strategies to ensure your success in the lab.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding thiazole synthesis, providing a foundational understanding for catalyst and methods selection.
Q1: What is the most common and versatile method for synthesizing thiazoles?
The Hantzsch thiazole synthesis, first reported in 1887, remains the most widely utilized method.[1][2] It involves the cyclization reaction between an α-halocarbonyl compound (like an α-haloketone) and a compound containing a thioamide moiety (e.g., thiourea, thioamides).[1][3] Its popularity stems from the ready availability of starting materials and its general reliability for producing a wide variety of substituted thiazoles.[2]
Q2: Is a catalyst always necessary for the Hantzsch synthesis?
Not always. The classic Hantzsch synthesis can often proceed without a catalyst, especially when heated in a suitable solvent like methanol or ethanol.[4][5] However, the reaction can be slow and may require harsh conditions. The addition of a catalyst can significantly improve reaction rates, increase yields, and allow for milder conditions.[2]
Q3: What types of catalysts are typically used to improve the Hantzsch synthesis?
Bases are commonly employed to facilitate the reaction. Simple organic bases like triethylamine (TEA) or pyridine can be used to neutralize the HX acid formed during the reaction, driving the equilibrium towards the product.[6][7][8] In recent years, a strong emphasis has been placed on developing more efficient and environmentally friendly catalysts.
Q4: What are "green catalysts" and why are they important for thiazole synthesis?
Green catalysts are designed to make chemical processes more sustainable by reducing waste, avoiding hazardous substances, and allowing for easier recovery and reuse.[9] For thiazole synthesis, this includes:
-
Reusable Solid Acid Catalysts: Examples like silica-supported tungstosilisic acid have been shown to efficiently catalyze one-pot, multi-component syntheses of thiazoles with the major advantage of being easily filtered and reused.[10]
-
Biocatalysts: Modified natural polymers, such as chitosan-based hydrogels, can act as effective, biodegradable catalysts under mild conditions, often assisted by energy-efficient methods like ultrasonic irradiation.[11][12]
-
Organocatalysts: Eco-friendly and non-toxic amino acids, such as asparagine, have been used to catalyze the synthesis of 2-aminothiazoles in one-pot procedures.[7]
Q5: How does the choice of solvent affect my reaction?
The solvent is a critical parameter that influences reactant solubility, reaction rate, and even the product distribution.[13] Polar protic solvents like ethanol and methanol are very common for the Hantzsch synthesis.[5] However, for multi-component reactions or when using specific catalysts, other solvents like DMF, THF, or even water might be optimal.[8][14] It is often recommended to use anhydrous solvents, as water can sometimes lead to unwanted side reactions.[13]
Catalyst Selection & Optimization
Choosing the right catalyst system is fundamental to achieving an efficient synthesis. The decision depends on the specific substrates, desired product, and process constraints (e.g., scalability, environmental impact).
Catalyst Selection Workflow
The following decision tree provides a logical workflow for selecting an appropriate catalyst for your thiazole synthesis.
Caption: Catalyst selection workflow for thiazole synthesis.
Comparative Data on Catalytic Systems
The table below summarizes various catalytic approaches for thiazole synthesis, providing a quick reference for experimental design.
| Catalyst Type | Example(s) | Typical Conditions | Advantages | Disadvantages & Considerations |
| None/Base | None, Triethylamine (TEA) | Reflux in Ethanol/Methanol | Simple, inexpensive starting point. | Often requires high temperatures, long reaction times, lower yields.[2] |
| Homogeneous Metal | Pd(OAc)₂, CuI | Varies, often mild | High efficiency for specific transformations like C-H arylation or multi-component reactions.[1][15] | Catalyst removal can be difficult, potential for metal contamination in the final product. |
| Heterogeneous Solid Acid | Silica-supported Tungstosilisic Acid (SiW/SiO₂) | 80-100 °C, Solvent or solvent-free | High yields, catalyst is easily recovered by filtration and reusable, environmentally friendly.[10] | May require higher temperatures than some homogeneous catalysts. |
| Biocatalyst | Chitosan-based hydrogels | Ultrasonic irradiation, mild temp. | Eco-friendly, biodegradable, mild conditions, high yields.[11][12] | Catalyst preparation may be multi-step, stability may be limited under harsh conditions. |
| Organocatalyst | Asparagine, Proline | 80-100 °C in Ethanol | Metal-free, low toxicity, readily available.[7] | Catalyst loading may be higher compared to metal catalysts. |
Troubleshooting Guide
Even with a well-designed experiment, challenges can arise. This section provides a systematic approach to diagnosing and resolving common issues.
Problem 1: Low or No Product Yield
| Possible Cause | Diagnostic Check | Recommended Solution |
| Impure Reactants | Verify purity of α-haloketone and thioamide via NMR, GC-MS, or melting point. 2-Aminothiophenol is particularly prone to oxidation (forms a yellow disulfide).[13] | Use freshly purified or newly purchased starting materials. Store sensitive reagents under an inert atmosphere. |
| Suboptimal Conditions | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is consumed but no product is formed, decomposition may be occurring. If starting material remains, the reaction is too slow. | Temperature: Gradually increase the reaction temperature. Time: Extend the reaction time. Solvent: Ensure reactants are fully dissolved. Consider switching to a higher-boiling solvent if temperature is a limitation.[13] |
| Incorrect Stoichiometry | Review the reaction stoichiometry. | For the Hantzsch synthesis, using a slight excess (1.1 to 1.5 equivalents) of the thioamide component is often beneficial.[5] |
| Catalyst Inactivity | If using a catalyst, run a control reaction without it. For heterogeneous catalysts, check for changes in appearance or texture. | Select a different class of catalyst (e.g., switch from a base to an acid catalyst). For reusable catalysts, attempt a regeneration/activation step as per the literature protocol. |
Problem 2: Formation of Multiple Products / Side Reactions
| Possible Cause | Diagnostic Check | Recommended Solution |
| Isomer Formation | In the Hantzsch synthesis, the isomeric 2-imino-2,3-dihydrothiazole can form as a byproduct, especially under acidic conditions.[13] Characterize the byproduct mixture using NMR and MS. | Adjust the pH of the reaction. Running the reaction under neutral or slightly basic conditions (e.g., with TEA) often favors the formation of the desired aromatic thiazole.[13] |
| Byproduct Condensation | Analyze TLC for multiple spots. Isolate and characterize major byproducts. This could be due to self-condensation of the α-haloketone or other side reactions. | Lower the reaction temperature. Ensure proper stoichiometry to avoid an excess of one reactive component. Add one reactant slowly to the other to maintain a low concentration. |
| Solvent Participation | Check if the solvent could be reacting with your starting materials or intermediates. | Switch to a more inert solvent. For example, if using ethanol and observing ethylated byproducts, change to THF or toluene. |
Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting common issues.
Experimental Protocols
Protocol 1: Classic Hantzsch Synthesis of 2-Amino-4-phenylthiazole
This protocol is a robust, catalyst-free method for synthesizing a foundational thiazole structure.[5]
Mechanism Overview: The synthesis proceeds via an initial Sₙ2 reaction, where the nucleophilic sulfur of thiourea attacks the α-carbon of the haloketone. This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.[4][5]
Caption: Mechanism of the Hantzsch Thiazole Synthesis.
Materials:
-
2-Bromoacetophenone (5.0 mmol, 0.995 g)
-
Thiourea (7.5 mmol, 0.571 g)
-
Methanol (5 mL)
-
5% Sodium Carbonate (Na₂CO₃) solution (20 mL)
-
Deionized Water
Procedure:
-
In a 20 mL scintillation vial or round-bottom flask, combine 2-bromoacetophenone and thiourea.
-
Add methanol (5 mL) and a magnetic stir bar.
-
Heat the mixture with stirring on a hot plate set to a gentle reflux (approx. 70-80 °C) for 30-60 minutes. Monitor the reaction by TLC (e.g., 50% ethyl acetate/hexane).
-
Once the reaction is complete, remove the vial from the heat and allow the solution to cool to room temperature.
-
Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix. This neutralizes the HBr byproduct and precipitates the product.
-
Isolate the precipitate by filtering through a Büchner funnel.
-
Wash the filter cake thoroughly with water to remove any inorganic salts.
-
Spread the collected solid on a tared watchglass and allow it to air dry to obtain the final product, 2-amino-4-phenylthiazole.
Protocol 2: Green, One-Pot Synthesis Using a Reusable Solid Acid Catalyst
This protocol demonstrates an environmentally benign, multi-component synthesis of a substituted thiazole using a reusable silica-supported tungstosilisic acid (SiW/SiO₂) catalyst.[10]
Materials:
-
3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol)
-
Thiourea (1.2 mmol)
-
Substituted Benzaldehyde (e.g., Benzaldehyde) (1 mmol)
-
Silica-supported Tungstosilisic Acid (SiW/SiO₂) (0.04 g)
-
Ethanol (5 mL)
Procedure:
-
In a round-bottom flask, combine 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol), thiourea (1.2 mmol), the desired benzaldehyde (1 mmol), and SiW/SiO₂ catalyst (0.04 g) in ethanol (5 mL).
-
Reflux the mixture with stirring for the time indicated by optimization studies (typically 2-4 hours). The reaction can also be performed effectively using ultrasonic irradiation at a lower temperature (e.g., 60 °C), which can reduce reaction times.[10]
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Catalyst Recovery: Separate the catalyst by simple filtration. Wash the recovered catalyst with ethanol and dry it in an oven for reuse in subsequent reactions.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The resulting crude solid can be purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the pure thiazole derivative.
References
-
Thiazole. Wikipedia. [Link]
-
Al-Ghorbani, M., et al. (2022). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules. [Link]
-
El-Sayed, W. A., et al. (2023). Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis. ACS Omega. [Link]
-
synthesis of thiazoles. YouTube. [Link]
-
Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. [Link]
-
Abdel-Wahab, B. F., et al. (2024). Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents. MDPI. [Link]
-
Ali, S. H., & Sayed, A. R. (2021). A brief review on the thiazole derivatives: synthesis methods and biological activities. Malaysian Journal of Chemistry. [Link]
-
A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. ijarsct. [Link]
-
Patel, K., et al. (2024). Emerging green synthetic routes for thiazole and its derivatives: Current perspectives. Archiv der Pharmazie. [Link]
-
Singh, A., et al. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Bio-Ethanol. [Link]
-
Thiazole synthesis. Organic Chemistry Portal. [Link]
-
Thiazole is an aromatic five membered heterocyclic compound. CUTM Courseware. [Link]
-
Ali, S. H., & Sayed, A. R. (2020). Review of the synthesis and biological activity of thiazoles. Synthetic Communications. [Link]
-
Ali, S. H., & Sayed, A. R. (2020). Review of the synthesis and biological activity of thiazoles. ResearchGate. [Link]
-
Hantzsch Thiazole Synthesis. Chem Help Asap. [Link]
-
Sharma, V., et al. (2024). Comparative review on homogeneous and heterogeneous catalyzed synthesis of 1,3-thiazole. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]
-
Al-Masoudi, N. A., & Al-Salihi, R. H. (2022). Synthesis and Characterization of Thiazole Compounds in the Presence of Various Reagents, Catalysts and Solvents. ResearchGate. [Link]
-
Synthesis of Thiazole: Exploring Various Methods for Efficient Preparation. YouTube. [Link]
-
Mandewale, M., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules. [Link]
Sources
- 1. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. bepls.com [bepls.com]
- 15. Thiazole synthesis [organic-chemistry.org]
Navigating the Labyrinth: A Technical Support Guide to Column Chromatography of Thiazole Derivatives
Welcome to the technical support center for the purification of thiazole derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these valuable heterocyclic compounds. The unique electronic and structural properties of the thiazole ring, while bestowing significant biological activity, often present considerable hurdles in chromatographic purification. This resource provides in-depth, experience-driven troubleshooting guides and frequently asked questions to navigate these complexities with confidence.
The Thiazole Conundrum: Why is Purification by Column Chromatography Often Challenging?
Thiazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals.[1] However, their purification is notoriously challenging due to a combination of factors inherent to their molecular structure:
-
Basicity of the Thiazole Nitrogen: The nitrogen atom in the thiazole ring is basic, with a pKa of the conjugate acid around 2.5. This basicity leads to strong interactions with the acidic silanol groups on the surface of standard silica gel, a common stationary phase. This interaction is a primary cause of significant peak tailing, and in some cases, irreversible adsorption of the compound to the column.
-
Chelating Properties: The nitrogen and sulfur atoms of the thiazole ring can act as ligands, chelating with metal ions. Trace metal impurities often present in silica gel can lead to complex formation on the column, resulting in poor peak shape, streaking, and even catalytic degradation of the sample.[2]
-
Acid Sensitivity: While the thiazole ring itself is relatively stable, certain functional groups on thiazole derivatives can be sensitive to the acidic environment of a standard silica gel column, leading to on-column degradation and reduced yields.
-
Co-elution with Synthetic Impurities: The Hantzsch thiazole synthesis, a widely used method for their preparation, can generate isomeric byproducts and other closely related impurities that are often difficult to separate from the desired product due to similar polarities.[3][4][5]
This guide will systematically address these challenges, providing both preventative strategies and remedial actions.
Troubleshooting Guide: From Tailing Peaks to Vanishing Yields
This section is structured in a question-and-answer format to directly address the most common issues encountered during the column chromatography of thiazole derivatives.
Issue 1: My thiazole derivative is showing significant peak tailing on a silica gel column.
The Underlying Science: Peak tailing of basic compounds like thiazole derivatives on silica gel is primarily due to strong, non-ideal interactions between the basic nitrogen of the thiazole and the acidic silanol (Si-OH) groups on the silica surface. This results in a non-linear adsorption isotherm, where a portion of the analyte is retained more strongly, leading to a "tailing" effect as it slowly elutes from the column.
Solutions:
-
Mobile Phase Modification with a Basic Additive: The most common and often simplest solution is to add a small amount of a basic modifier to the eluent. This modifier will compete with your thiazole derivative for the acidic sites on the silica gel, effectively "masking" them and allowing your compound to elute more symmetrically.
-
Triethylamine (TEA): Add 0.1-1% (v/v) of TEA to your mobile phase. TEA is a volatile base that is highly effective at neutralizing the acidic silanol groups.
-
Ammonia Solution: For more polar solvent systems, a solution of ammonia in methanol (e.g., 2% NH3 in MeOH) can be used as the polar component of the mobile phase.
Experimental Protocol: Mobile Phase Modification with TEA
-
Prepare your desired mobile phase (e.g., a mixture of hexane and ethyl acetate).
-
To the final mobile phase mixture, add triethylamine to a final concentration of 0.5% (v/v). For example, to 1 L of your eluent, add 5 mL of TEA.
-
Thoroughly mix the mobile phase before use.
-
Equilibrate your silica gel column with this modified mobile phase before loading your sample.
-
-
Deactivation of the Silica Gel: For particularly sensitive compounds, pre-treating the silica gel to neutralize its acidity can be highly effective.
Experimental Protocol: Silica Gel Deactivation with Triethylamine
-
Prepare a slurry of your silica gel in a solvent system containing 1-3% triethylamine.[6]
-
Pack your column with this slurry.
-
Flush the packed column with one to two column volumes of the same solvent system to ensure complete deactivation.
-
You can then proceed to run the column with your desired mobile phase, which may or may not contain TEA.
-
Logical Workflow for Addressing Peak Tailing:
Caption: Troubleshooting workflow for peak tailing of thiazole derivatives.
Issue 2: My compound seems to be degrading on the silica gel column, leading to low recovery.
The Underlying Science: The acidic nature of silica gel can catalyze the degradation of acid-sensitive functional groups that may be present on your thiazole derivative. This is particularly true for compounds with labile protecting groups or other acid-sensitive moieties.
Solutions:
-
Use a Deactivated Stationary Phase: As described above, deactivating the silica gel with a base like triethylamine can significantly reduce its acidity and prevent on-column degradation.[6]
-
Switch to a Neutral or Basic Stationary Phase:
-
Alumina (Al₂O₃): Alumina is available in neutral, basic, and acidic forms. For most basic thiazole derivatives, neutral or basic alumina is an excellent alternative to silica gel. Be aware that the elution order of compounds on alumina can sometimes differ from that on silica.
-
Florisil®: This is a magnesium silicate-based adsorbent that is less acidic than silica gel and can be a good option for some separations.
-
-
Reverse-Phase Chromatography: If your thiazole derivative has sufficient polarity, reverse-phase chromatography can be an excellent alternative. In this technique, a non-polar stationary phase (e.g., C18-modified silica) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol). Since the stationary phase is not acidic, acid-catalyzed degradation is avoided.
Decision Guide: Normal-Phase vs. Reverse-Phase Chromatography for Thiazole Derivatives
| Compound Characteristics | Recommended Chromatographic Mode | Rationale |
| Non-polar to moderately polar, soluble in organic solvents (e.g., hexane, ethyl acetate, dichloromethane) | Normal-Phase (Silica Gel, potentially with modifiers, or Alumina) | Good retention and selectivity can be achieved with common organic solvents.[7][8] |
| Polar, water-soluble, or soluble in highly polar organic solvents (e.g., methanol, DMF, DMSO) | Reverse-Phase (C18) | Better retention and separation are typically achieved for polar compounds in aqueous mobile phases.[8][9] |
| Acid-sensitive | Reverse-Phase (C18) or Neutral/Basic Alumina | Avoids the acidic environment of standard silica gel. |
| Basic (e.g., 2-aminothiazoles) | Normal-Phase with basic modifier (TEA) or Reverse-Phase | The basic modifier in normal-phase chromatography improves peak shape. Reverse-phase is also a good option as it avoids strong interactions with an acidic stationary phase.[6][10] |
| Thiazole carboxylic acids | Normal-Phase with acidic modifier (e.g., acetic acid) or Reverse-Phase | An acidic modifier in normal-phase can improve the peak shape of acidic compounds. Reverse-phase is often a good choice for these polar molecules. |
Issue 3: I am struggling to separate my desired thiazole derivative from a closely eluting impurity.
The Underlying Science: The Hantzsch synthesis and other common routes to thiazoles can produce byproducts with very similar structures and polarities to the target compound. For example, in the Hantzsch synthesis, regioisomers can be formed, especially when using unsymmetrical α-haloketones or substituted thioureas.[3]
Solutions:
-
Optimize the Solvent System:
-
Systematic TLC Screening: Before committing to a column, perform a thorough screening of different solvent systems using thin-layer chromatography (TLC). Test various combinations of non-polar (e.g., hexane, toluene) and polar (e.g., ethyl acetate, acetone, dichloromethane) solvents. The goal is to maximize the difference in Rf values (ΔRf) between your product and the impurity.
-
Use a Ternary Solvent System: Sometimes, adding a third solvent in a small amount can significantly improve selectivity. For example, adding a small amount of methanol or acetonitrile to a hexane/ethyl acetate mixture can alter the interactions of the compounds with the stationary phase and improve separation.
-
-
Employ Gradient Elution: Instead of using a single solvent mixture (isocratic elution), gradually increasing the polarity of the mobile phase during the chromatography run (gradient elution) can help to resolve closely eluting compounds. This technique sharpens the peaks of later-eluting compounds and can improve the overall resolution.
-
Change the Stationary Phase: If optimizing the mobile phase is unsuccessful, changing the stationary phase can provide a different separation selectivity.
-
If you are using silica, try alumina or vice-versa.
-
Switching from normal-phase to reverse-phase chromatography often results in a completely different elution order and can be very effective at separating stubborn impurities.
-
Workflow for Optimizing Separation of Closely Eluting Compounds:
Caption: A logical approach to resolving co-eluting thiazole derivatives.
Frequently Asked Questions (FAQs)
Q1: Can I use dichloromethane (DCM) in my mobile phase for purifying thiazole derivatives?
A1: Yes, DCM is a common solvent in mobile phases for the chromatography of thiazole derivatives. A common gradient is from hexane/DCM to DCM/ethyl acetate or DCM/methanol. However, be aware that DCM is a relatively strong solvent, so you may need to pair it with a less polar co-solvent like hexane to achieve good separation of less polar compounds.
Q2: My thiazole derivative is very polar and doesn't move from the baseline on the TLC plate, even with 100% ethyl acetate. What should I do?
A2: For very polar thiazole derivatives, you have a few options:
-
Increase the mobile phase polarity further: Try a more polar solvent system, such as dichloromethane/methanol or ethyl acetate/methanol. Adding a small amount of acetic acid can sometimes help with the elution of polar, acidic compounds.
-
Switch to reverse-phase chromatography: This is often the best solution for highly polar compounds. Your compound will likely be more retained on a C18 column and can be eluted with a water/acetonitrile or water/methanol gradient.
Q3: I'm purifying a 2-aminothiazole derivative. What is a good starting point for a solvent system?
A3: A good starting point for the purification of 2-aminothiazole derivatives on silica gel is a mixture of hexane and ethyl acetate, with the addition of 0.5-1% triethylamine to prevent peak tailing.[6][10][11] You can screen different ratios of hexane to ethyl acetate on TLC to find the optimal separation.
Q4: How much crude material can I load onto my column?
A4: As a general rule of thumb for flash chromatography, the amount of crude material should be about 1-5% of the mass of the silica gel. For difficult separations, a lower loading (1-2%) is recommended. Overloading the column is a common cause of poor separation.[12]
Q5: My compound is not very soluble in the mobile phase. How can I load it onto the column?
A5: If your compound is not soluble in the mobile phase, you can use a technique called "dry loading."
Experimental Protocol: Dry Loading a Sample
-
Dissolve your crude sample in a minimal amount of a solvent in which it is soluble (e.g., dichloromethane or acetone).
-
Add a small amount of silica gel (2-3 times the mass of your crude sample) to this solution.
-
Carefully remove the solvent under reduced pressure (using a rotary evaporator) until you have a free-flowing powder of your sample adsorbed onto the silica gel.
-
Carefully add this powder to the top of your pre-packed and equilibrated column.
-
Gently add a thin layer of sand on top of the sample layer to prevent it from being disturbed when you add the mobile phase.
-
Proceed with the elution as usual.[13]
Conclusion
The successful purification of thiazole derivatives by column chromatography is an achievable goal with a systematic and informed approach. By understanding the chemical properties of these molecules and how they interact with different stationary and mobile phases, researchers can effectively troubleshoot common issues like peak tailing, compound degradation, and poor separation. The strategic use of mobile phase modifiers, the selection of appropriate stationary phases, and the optimization of elution conditions are key to obtaining highly pure thiazole derivatives for downstream applications in drug discovery and development.
References
-
University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. [Link]
- Google Patents.
-
Modified silica gel with 5-amino-1,3,4-thiadiazole-2-thiol for heavy metal ions removal. (2009). ResearchGate. [Link]
-
Semantic Scholar. Catalytic derivatization of 2-Aminobenzo[d]thiazole for observing antibacterial activity and in silico analysis. [Link]
-
ResearchGate. How can I select the solvent system for column chromatography for thiazole dervatives?. [Link]
-
TROUBLESHOOTING GUIDE. [Link]
-
Der Pharma Chemica. Synthesis of novel 2-amino thiazole derivatives. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]
-
EXCLI Journal. Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. [Link]
-
ResearchGate. Thiazoles from Ethyl Isocyanoacetate and Thiono Esters: Ethyl Thiazole-4-Carboxylate | Request PDF. [Link]
-
Chem Help Asap. Hantzsch Thiazole Synthesis. [Link]
-
ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]
-
Selection guide. [Link]
-
GL Sciences. Normal Phase Column Selection Guide. [Link]
-
YouTube. Hantzsch thiazole synthesis - laboratory experiment. [Link]
-
Phenomenex. Normal-phase vs. Reversed-phase Chromatography. [Link]
-
Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. (2025). [Link]
-
Biotage. How do I choose between Normal- or Reversed-phase flash column chromatography for my compound purification?. [Link]
-
How To Choose Solvent System For Column Chromatography. [Link]
-
Moravek. Reverse-Phase vs. Normal-Phase HPLC: A Brief Comparison. [Link]
-
EJPMR. A REVIEW ON COMPARISON BETWEEN NORMAL PHASE AND REVERE PHASE HPLC. [Link]
-
ResearchGate. the separation and purification of new compact condensed heterocyclic systems with thiazolic ring by hplc. [Link]
-
National Institutes of Health (NIH). Solvent System Selection Strategies in Countercurrent Separation. [Link]
-
ResearchGate. Synthesis of the 2-aminothiazole-4-carboxylate analogues..... [Link]
-
National Institutes of Health (NIH). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. [Link]
-
ResearchGate. How to separate ester from carboxylic acid by using chromatography?. [Link]
-
MIT OpenCourseWare. Flash Column Chromatography Guide. [Link]
-
Scribd. Hantzsch Thiazole Synthesis 2010 | PDF | Chemical Reactions | Ketone. [Link]
-
Organic Chemistry Portal. Thiazole synthesis. [Link]
-
ResearchGate. The Hantzsch Thiazole Synthesis. | Download Scientific Diagram. [Link]
- Google Patents. Processes for preparing thiazole carboxylic acids.
-
National Institutes of Health (NIH). Tailoring selectivity and efficiency: pyrazolyl-1H-1,2,4-triazole MCM-41 and silica hybrid materials for efficient cadmium(II) removal from water. [Link]
-
Cation-Exchanged Silica Gel–Based Thin-Layer Chromatography of Organic and Inorganic Compounds. [Link]
-
Asian Journal of Chemistry. One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. [Link]
-
Chelating sorbents based on silica gel and their application in atomic spectrometry. (2025). [Link]
-
Analyst (RSC Publishing). Specific detection of aromatic compounds containing sulphur and thiazole compounds on thin-layer chromatographic plates. [Link]
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Greener Pathways to Thiazoles: A Technical Support Center for the Modern Researcher
Welcome to the technical support center for the greener synthesis of thiazole compounds. This guide is designed for researchers, scientists, and drug development professionals who are navigating the transition from conventional, often harsh, synthetic methods to more sustainable and environmentally benign alternatives. As the demand for greener chemical processes grows, so does the need for practical, field-tested guidance to overcome the unique challenges these innovative methods can present.
This is not a rigid manual but a dynamic resource built on the collective experience of chemists who have successfully implemented these greener techniques. Here, we will explore the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in authoritative scientific literature. Our goal is to empower you to troubleshoot effectively and optimize your greener thiazole syntheses with confidence.
Frequently Asked Questions (FAQs)
This section addresses some of the overarching questions and initial hurdles researchers often face when adopting greener synthesis methods for thiazoles.
Q1: My yields have dropped significantly after switching from a traditional solvent to a greener alternative like water or an ethanol/water mixture. What's the likely cause and how can I fix it?
A: This is a common challenge, primarily due to the poor solubility of many organic starting materials in aqueous media.[1][2] When reactants are not fully dissolved, the reaction becomes heterogeneous, leading to slower reaction rates and lower yields.
-
Troubleshooting Steps:
-
Introduce a Co-solvent: A small amount of a water-miscible organic solvent can significantly improve solubility without compromising the "green" nature of the reaction.
-
Employ Phase-Transfer Catalysis: A phase-transfer catalyst can help shuttle reactants across the phase boundary between the aqueous and organic phases.
-
Utilize Surfactants: Surfactants can form micelles that encapsulate non-polar reactants, creating a microenvironment where the reaction can proceed efficiently in an aqueous medium.[2]
-
Consider Sonication: Ultrasound can create fine emulsions, increasing the interfacial area between immiscible reactants and enhancing reaction rates.
-
Q2: I'm using a reusable nanoparticle catalyst, but its activity is decreasing with each cycle. What are the common causes of deactivation, and how can I regenerate my catalyst?
A: Catalyst deactivation is a critical issue in heterogeneous catalysis and can be caused by several factors, including poisoning, fouling, and leaching of the active species.[3][4][5][6]
-
Troubleshooting Deactivation:
-
Poisoning: The active sites of the catalyst can be blocked by impurities in the reactants or solvents. Ensure the purity of all your starting materials.
-
Fouling: Carbonaceous materials or polymeric byproducts can deposit on the catalyst surface, blocking active sites.
-
Leaching: The active metal component of the nanoparticle may slowly dissolve into the reaction medium, leading to a loss of activity.
-
-
Regeneration Strategies:
-
Washing: Simple washing with an appropriate solvent can sometimes remove adsorbed impurities or byproducts.
-
Calcination: For fouling by organic residues, controlled heating in the presence of air can burn off the deposits. The temperature and duration of calcination must be carefully optimized to avoid sintering of the nanoparticles.
-
Acid/Base Treatment: A mild acid or base wash can sometimes remove poisons from the catalyst surface.
-
Q3: My one-pot, multi-component reaction for thiazole synthesis is producing a complex mixture of products that is difficult to purify. How can I improve the selectivity and simplify the workup?
A: The beauty of one-pot reactions is their efficiency, but this can be undermined by poor selectivity and challenging purifications.
-
Improving Selectivity and Purification:
-
Optimize Reaction Conditions: Carefully screen reaction parameters such as temperature, catalyst loading, and the order of addition of reactants. A design of experiments (DoE) approach can be highly effective here.
-
Choose the Right Catalyst: A highly selective catalyst can steer the reaction towards the desired product, minimizing the formation of side products.
-
In-situ Product Precipitation: If the desired product is a solid, it may be possible to choose a solvent system from which it precipitates as it is formed, simplifying isolation.
-
Chromatographic Purification: While the goal is to minimize purification steps, sometimes column chromatography is unavoidable. Methodical optimization of the mobile phase can improve separation. Consider using automated flash chromatography systems for better resolution and reproducibility.
-
Troubleshooting Guides for Specific Greener Methodologies
This section provides detailed troubleshooting advice for specific greener synthesis techniques for thiazole compounds.
Guide 1: Ultrasound-Assisted Hantzsch Thiazole Synthesis
Ultrasound irradiation can significantly accelerate the Hantzsch thiazole synthesis, often allowing for lower reaction temperatures and shorter reaction times.[7][8][9] However, controlling the reaction can be challenging.
Experimental Protocol: Ultrasound-Assisted Synthesis of 2-amino-4-phenylthiazole
-
Reactant Preparation: In a thick-walled glass tube, combine 2-bromoacetophenone (1 mmol) and thiourea (1.2 mmol) in ethanol (5 mL).
-
Sonication: Place the reaction tube in an ultrasonic bath, ensuring the liquid level inside the tube is below the water level in the bath. Sonicate at a frequency of 40 kHz and a power of 250 W for 15-30 minutes at 35°C.[10]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture. The product often precipitates and can be collected by filtration, washed with cold ethanol, and dried.
| Parameter | Recommended Value |
| Frequency | 20-50 kHz |
| Power | 100-300 W |
| Temperature | 25-50 °C |
| Solvent | Ethanol, Water, or Ethanol/Water mixtures |
Troubleshooting Common Issues:
| Issue | Potential Cause(s) | Troubleshooting Steps & Rationale |
| Low Yield | Incomplete reaction; Decomposition of reactants or product. | 1. Optimize Sonication Time and Power: Excessive sonication can lead to degradation. Start with shorter times and lower power, and gradually increase while monitoring the reaction by TLC.[11] 2. Temperature Control: Use a cooling bath to maintain a consistent temperature, as prolonged sonication can cause localized heating. 3. Check Reactant Purity: Impurities can interfere with the reaction. |
| Formation of Dark, Tarry Byproducts | Overheating or decomposition due to excessive ultrasonic energy. | 1. Use a Pulsed Sonication Mode: This allows for periods of cooling and can prevent overheating. 2. Increase Solvent Volume: A larger volume of solvent can help dissipate heat more effectively. 3. Lower the Ultrasonic Power: Use the minimum power necessary to promote the reaction. |
| Inconsistent Results | Variations in the position of the reaction vessel in the ultrasonic bath; Fluctuations in water level or temperature of the bath. | 1. Consistent Vessel Placement: Mark the position of the reaction vessel in the bath to ensure reproducibility. 2. Maintain Constant Bath Conditions: Ensure the water level and temperature are consistent for each run. |
Guide 2: Microwave-Assisted Thiazole Synthesis
Microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times from hours to minutes.[12][13][14] However, the rapid heating can sometimes lead to side reactions if not properly controlled.
Experimental Protocol: Microwave-Assisted Synthesis of N-phenyl-4-arylthiazol-2-amines
-
Reactant Loading: In a specialized microwave reaction vial, combine the appropriate 2-chloro-1-arylethanone (1 mmol) and N-phenylthiourea (1 mmol) in methanol (2 mL).[12]
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate at 90°C for 30 minutes.[12]
-
Cooling and Work-up: After the reaction is complete, cool the vial to room temperature. The product usually precipitates and can be collected by filtration and washed with cold methanol.
| Parameter | Recommended Value |
| Temperature | 80-120 °C |
| Time | 10-45 minutes |
| Solvent | Methanol, Ethanol, Acetonitrile |
| Pressure | Up to 250 psi (in a sealed vessel) |
Troubleshooting Common Issues:
| Issue | Potential Cause(s) | Troubleshooting Steps & Rationale |
| Low Yield | Incomplete reaction; Side reactions. | 1. Optimize Temperature and Time: Systematically vary the temperature and reaction time to find the optimal conditions.[12] 2. Solvent Choice: The polarity of the solvent affects microwave absorption and reaction efficiency. Test different solvents to find the best one for your specific substrates.[15] 3. Check for Hotspots: Uneven heating can lead to decomposition. Ensure proper stirring during the reaction. |
| Formation of Isomeric Byproducts (e.g., 2-imino-2,3-dihydrothiazoles) | Reaction conditions favoring the kinetic product. | 1. Adjust Temperature: Lowering the reaction temperature may favor the formation of the thermodynamically more stable thiazole. 2. Use a Different Solvent: The solvent can influence the reaction pathway. |
| Pressure Buildup | Use of a low-boiling point solvent at a temperature above its boiling point. | 1. Use a Higher-Boiling Point Solvent: This will reduce the pressure inside the reaction vessel. 2. Reduce the Reaction Volume: A smaller volume will generate less pressure. 3. Use an Open-Vessel System (if applicable): This is only suitable for reactions that do not require high pressure. |
Guide 3: Visible-Light Mediated Thiazole Synthesis
This emerging green method utilizes visible light to promote the formation of thiazoles, often without the need for a metal catalyst or photosensitizer.[16][17]
Experimental Workflow for Visible-Light Mediated Synthesis
Caption: Workflow for a typical visible-light mediated synthesis.
Troubleshooting Common Issues:
| Issue | Potential Cause(s) | Troubleshooting Steps & Rationale |
| No or Slow Reaction | Insufficient light intensity; Mismatch between light source wavelength and reactant absorption; Presence of radical inhibitors. | 1. Optimize Light Source: Ensure the light source is close enough to the reaction vessel and that its emission spectrum overlaps with the absorption spectrum of the reactants or photosensitizer. 2. Degas the Solvent: Oxygen can quench excited states and inhibit radical reactions. Degas the solvent by bubbling with nitrogen or argon. 3. Use a Photosensitizer: If the reactants do not absorb visible light, a suitable photosensitizer may be required. |
| Photodegradation of Reactants or Product | Excessive light exposure or intensity. | 1. Reduce Light Intensity: Use a lower-wattage light source or increase the distance between the light source and the reaction vessel. 2. Shorter Reaction Times: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent product degradation.[18] 3. Use a Filter: A filter can be used to block specific wavelengths of light that may be causing degradation. |
| Low Yield | Inefficient energy or electron transfer. | 1. Screen Photosensitizers: Different photosensitizers have different redox potentials. Screen a variety of photosensitizers to find one that is optimal for your reaction. 2. Adjust Solvent: The solvent can affect the lifetime of the excited state and the efficiency of electron transfer. |
Guide 4: Mechanochemical Synthesis of Thiazoles
Mechanochemistry offers a solvent-free approach to thiazole synthesis, relying on mechanical force to initiate chemical reactions.[19]
Logical Relationship in Mechanochemical Synthesis
Caption: Key steps in a mechanochemical synthesis.
Troubleshooting Common Issues:
| Issue | Potential Cause(s) | Troubleshooting Steps & Rationale |
| Incomplete Reaction | Insufficient milling time or energy; Poor mixing of reactants. | 1. Increase Milling Time/Frequency: This will increase the total energy input into the system. 2. Optimize Ball-to-Reactant Ratio: This ratio affects the efficiency of energy transfer. 3. Use a Grinding Assistant: A small amount of a liquid or a solid diluent can improve mixing and reaction rates. |
| Formation of Undesired Polymorphs | The reaction conditions favor the formation of a metastable crystalline form. | 1. Control Milling Temperature: The temperature inside the milling jar can influence the polymorphic outcome. Use a temperature-controlled milling system if available.[19] 2. Seeding: Adding a small amount of the desired polymorph as a seed can direct the crystallization towards that form.[19] 3. Liquid-Assisted Grinding (LAG): The addition of a small amount of a specific solvent can influence which polymorph is formed. |
| Product is Amorphous | The product has not crystallized. | 1. Annealing: Heating the amorphous product below its melting point can sometimes induce crystallization. 2. Recrystallization: Dissolving the amorphous product in a suitable solvent and allowing it to crystallize slowly can yield a crystalline product. |
Guide 5: Biocatalytic Synthesis of Thiazole Precursors
Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations with high selectivity and under mild conditions.[20][21] A common application in the context of thiazoles is the synthesis of chiral precursors.
Troubleshooting Common Issues in Biocatalysis:
| Issue | Potential Cause(s) | Troubleshooting Steps & Rationale |
| Low Enzyme Activity | Sub-optimal pH or temperature; Presence of inhibitors. | 1. Optimize Reaction Conditions: Systematically vary the pH and temperature to find the enzyme's optimal operating conditions. 2. Check for Inhibitors: Impurities in the substrate or the presence of certain metal ions can inhibit enzyme activity. |
| Enzyme Inhibition by Substrate or Product | High concentrations of the substrate or product can bind to the enzyme and inhibit its activity.[22] | 1. Substrate Feeding: Add the substrate gradually over the course of the reaction to maintain a low concentration. 2. In-situ Product Removal: Use techniques like extraction or adsorption to remove the product from the reaction mixture as it is formed. |
| Poor Enantioselectivity | The enzyme is not sufficiently selective for the desired transformation. | 1. Enzyme Screening: Test a variety of different enzymes to find one with higher selectivity. 2. Protein Engineering: If a suitable enzyme cannot be found, it may be possible to improve the selectivity of an existing enzyme through protein engineering. |
| Low Volumetric Productivity | Low enzyme concentration or stability. | 1. Enzyme Immobilization: Immobilizing the enzyme on a solid support can increase its stability and allow for higher enzyme loading in the reactor. 2. Use of Co-solvents: A small amount of an organic co-solvent can sometimes improve the solubility of the substrate and increase the reaction rate. |
References
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Ghate, M., et al. (2015). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. Journal of Heterocyclic Chemistry, 52(5), 1433-1441. [Link]
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El-Metwaly, N. M., & El-Ghanam, A. A. (2025). Ultrasound-assisted synthesis of new triazole-thiazole hybrids: Molecular modeling, anticancer, and antiviral activities. Arabian Journal of Chemistry, 18(8), 106787. [Link]
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Banerjee, B. (2022). Ultrasound-assisted transition-metal-free catalysis: a sustainable route towards the synthesis of bioactive heterocycles. RSC Advances, 12(23), 14567-14589. [Link]
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Ahmadi, S., et al. (2019). Investigation of the Effect of Power and Duration of Ultrasonic Irradiation on the Synthesis of Thiazoles. Journal of the Iranian Chemical Society, 16(10), 2265-2271. [Link]
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Argyle, M. D., & Bartholomew, C. H. (2015). Heterogeneous Catalyst Deactivation and Regeneration: A Review. Catalysts, 5(1), 145-269. [Link]
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Pitre, S. P., & McTiernan, C. D. (2021). Recent advances in visible light-activated radical coupling reactions triggered by (i) ruthenium, (ii) iridium and (iii) organic photoredox agents. Chemical Society Reviews, 50(15), 8683-8732. [Link]
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Obata, R., et al. (2024). Highly Stereoselective Biocatalytic One-Pot Synthesis of Chiral Saturated Oxygen Heterocycles by Integration of a Biosynthetic Heterocyclase into Multiple-Enzyme Cascades. ACS Catalysis, 14(17), 12345-12355. [Link]
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Stolar, T., et al. (2017). Polymorphism control in the mechanochemical and solution-based synthesis of a thermochromic Schiff base. CrystEngComm, 19(33), 4911-4920. [Link]
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Denard, C. A., et al. (2021). Photobiocatalytic Strategies for Organic Synthesis. ACS Catalysis, 11(18), 11634-11650. [Link]
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Ghate, M., et al. (2015). ChemInform Abstract: Microwave-Assisted Hantzsch Thiazole Synthesis of N-Phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the Reaction of 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and Thioureas. ChemInform, 46(34). [Link]
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Argyle, M. D., & Bartholomew, C. H. (2015). Heterogeneous Catalyst Deactivation and Regeneration: A Review. Catalysts, 5(1), 145-269. [Link]
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Ghosh, S., et al. (2018). Visible light photocatalytic reduction of aldehydes by Rh(III)–H: A detailed mechanistic study. Dalton Transactions, 47(1), 119-126. [Link]
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Byrn, S. R., et al. (2012). Polymorphism control of active pharmaceutical ingredients. Advanced Drug Delivery Reviews, 64, 797-812. [Link]
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Kroutil, W., & Faber, K. (2019). Biocatalytic Synthesis of Heterocycles. In Science of Synthesis: Biocatalysis in Organic Synthesis 2 (pp. 433-474). Thieme. [Link]
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Meera, G., et al. (2020). Microwave assisted synthesis of five membered nitrogen heterocycles. RSC Advances, 10(61), 37243-37260. [Link]
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Wang, H., et al. (2026). A ZrO2-Based Ternary Photocatalyst with Highly Reduced Defects for Visible-Light-Driven Hydrogen Production. Inorganic Chemistry. [Link]
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Organic Chemistry Portal. Thiazole synthesis. [Link]
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Li, Y., et al. (2023). Enhancement of Visible-Light Photocatalytic Degradation of Tetracycline by Co-Doped TiO2 Templated by Waste Tobacco Stem Silk. Catalysts, 13(1), 108. [Link]
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Tan, D., et al. (2019). Polymer-Assisted Grinding, a Versatile Method for Polymorph Control of Cocrystallization. Crystal Growth & Design, 19(11), 6564-6571. [Link]
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Contente, M. L., & Paradisi, F. (2021). CHAPTER 4: Biocatalysis, an Introduction. Exploiting Enzymes as Green Catalysts in the Synthesis of Chemicals and Drugs. In Green Chemistry (pp. 104-149). Royal Society of Chemistry. [Link]
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Hussein, A. M., et al. (2024). Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis. ACS Omega, 9(12), 13666-13679. [Link]
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Sari, Y., et al. (2022). Microwave- and ultrasound-promoted greener synthesis of thiazolyl-pyrazoline derivatives and investigation of their biological activities. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(2), 469-482. [Link]
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de la Hoz, A., et al. (2016). Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. Molecules, 21(5), 635. [Link]
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Hönig, M., et al. (2021). Biocatalysis: Enzymatic Synthesis for Industrial Applications. Angewandte Chemie International Edition, 60(1), 88-112. [Link]
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Gualandi, A., et al. (2020). Synergistic Visible Light Nanophotocatalysis and Asymmetric Organocatalysis for the Stereoselective α‐Alkylation of Aldehydes. Chemistry–A European Journal, 26(44), 9896-9900. [Link]
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Gomha, S. M., et al. (2021). Ultrasound-assisted green synthesis and antimicrobial assessment of 1,3-thiazoles and 1,3,4-thiadiazines. RSC Advances, 11(54), 34229-34238. [Link]
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Datta, S., & Grant, D. J. W. (2004). Polymorphism and Crystallization of Active Pharmaceutical Ingredients (APIs). Crystal Growth & Design, 4(5), 1015-1027. [Link]
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Contente, M. L., et al. (2025). Biocatalytic Reduction of Heterocyclic Imines in Continuous Flow with Immobilized Enzymes. ACS Sustainable Chemistry & Engineering. [Link]
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Yeo, Y. Y., et al. (2017). SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES USING ULTRASONIC PROBE IRRADIATION. Malaysian Journal of Analytical Sciences, 21(6), 1219-1225. [Link]
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Di Donato, M., et al. (2023). Mechanochemical Strategies Applied to the Late‐Stage Modifications of Pharmaceutically Active Compounds. Chemistry–A European Journal, 29(46), e202300903. [Link]
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Wang, T., et al. (2018). Visible-Light-Mediated Synthesis of Oxidized Amides via Organic Photoredox Catalysis. Synthesis, 50(17), 3379-3386. [Link]
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Sharma, U., et al. (2018). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. Beilstein Journal of Organic Chemistry, 14, 2831-2868. [Link]
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managing reaction times and temperature for optimal thiazole yield
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for thiazole synthesis. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of the Hantzsch thiazole synthesis. This guide is structured to address the most common challenges researchers face, focusing on the critical interplay between reaction time and temperature to maximize your yield and purity.
Frequently Asked Questions (FAQs)
This section provides quick answers to the most common queries regarding the optimization of Hantzsch thiazole synthesis.
Q1: What is the primary cause of low yields in Hantzsch thiazole synthesis?
Low yields can stem from several factors, but they are most often linked to suboptimal reaction conditions. The key variables to investigate are temperature, reaction time, solvent choice, and the purity of your starting materials.[1][2] Many reactions require heating to overcome the activation energy; if you are running the reaction at room temperature, gently increasing the heat is a logical first step.[1][3]
Q2: How do I determine the optimal temperature for my specific reaction?
The optimal temperature is substrate-dependent. While many syntheses proceed well between 65-100°C in solvents like methanol or ethanol, some may work at room temperature.[1][4] An excessively high temperature can lead to the formation of byproducts and decomposition, whereas a temperature that is too low will result in an incomplete or stalled reaction.[2][5] We recommend starting with gentle heating (e.g., 40–60 °C) and systematically increasing it while monitoring the reaction's progress.[2]
Q3: How can I monitor the progress of my reaction to determine the ideal reaction time?
The most effective method for monitoring reaction progress is Thin Layer Chromatography (TLC).[1][4] By spotting the reaction mixture alongside your starting materials on a TLC plate, you can visually track the consumption of reactants and the formation of the product. The reaction is complete when the starting material spots have disappeared. Extending the reaction time is necessary if starting materials are still present.[2] Real-time monitoring using low-field NMR spectroscopy is also an advanced option for continuous processes.[6]
Q4: My product is difficult to purify. What are the likely impurities?
Purification challenges typically arise from unreacted starting materials or the formation of side products.[1] The primary thiazole product often forms as a hydrohalide salt, which can be soluble in polar solvents.[1][3] A common and effective workup procedure involves pouring the reaction mixture into a weak base solution (e.g., 5% sodium carbonate) to neutralize the salt. This causes the neutral, and often poorly water-soluble, thiazole product to precipitate, allowing for collection by filtration.[1][4] Further purification can be achieved by recrystallization from a suitable solvent like ethanol.[1]
Troubleshooting Guide: Specific Issues & Solutions
This guide addresses specific experimental problems in a question-and-answer format, explaining the causality behind the proposed solutions.
Issue 1: Low Conversion of Starting Materials or Stalled Reaction
Q: I've run my reaction for the specified time, but TLC analysis shows a significant amount of unreacted α-haloketone. What should I do?
This is a classic sign that the reaction has not reached completion. Several factors could be at play, and a systematic approach is best.
-
Possible Cause 1: Suboptimal Temperature. The reaction may lack sufficient thermal energy. The Hantzsch synthesis often requires heating to proceed at an efficient rate.[1]
-
Recommended Solution: Systematically increase the reaction temperature in increments (e.g., 10-15 °C). For conventional heating, you might move from 60 °C to reflux.[7] Alternatively, modern approaches like microwave irradiation can dramatically reduce reaction times and improve yields by providing more efficient and uniform heating.[1][8]
-
-
Possible Cause 2: Insufficient Reaction Time. The kinetics of your specific substrates may be slower than anticipated.
-
Recommended Solution: Continue running the reaction and monitor its progress every 30-60 minutes using TLC. Only stop the reaction once the starting materials are fully consumed.[2]
-
-
Possible Cause 3: Poor Solvent Choice. The solvent plays a critical role in solubilizing reactants and mediating the reaction.[1]
-
Recommended Solution: Alcohols like ethanol and methanol are common and effective choices.[2][4] However, if the reaction is still slow, a solvent screen is recommended. In some cases, solvent-free conditions or the use of catalysts like silica-supported tungstosilisic acid can provide excellent yields.[1][9]
-
The following diagram illustrates a logical workflow for troubleshooting low conversion rates.
Caption: Troubleshooting workflow for low reaction conversion.
Issue 2: Significant Byproduct Formation
Q: My reaction has gone to completion, but I've isolated a low yield of my desired product along with a significant, unidentified side product. How can I improve selectivity?
The formation of byproducts is typically a rate-dependent issue. The side reaction is competing with your desired reaction, and its rate may be more sensitive to certain conditions.
-
Possible Cause 1: Reaction Temperature is Too High. While heat can increase the rate of the Hantzsch synthesis, it can accelerate the rates of undesired side reactions even more, leading to lower selectivity.
-
Recommended Solution: Lower the reaction temperature.[1] This will slow down all reactions, but it may disproportionately slow the formation of the byproduct, thus improving the overall yield of the desired thiazole.
-
-
Possible Cause 2: Impure Starting Materials. Impurities in the α-haloketone or thioamide can act as substrates for competing reactions.[1]
-
Recommended Solution: Ensure the purity of your reactants. If necessary, purify the α-haloketone by distillation or recrystallization before use.[1]
-
Issue 3: Formation of an Unexpected Regioisomer
Q: I used an N-monosubstituted thiourea and isolated an isomer of my expected product. What controls the regioselectivity of this reaction?
This is an excellent and critical question. When using N-monosubstituted thioureas, the condensation can produce two different regioisomers. The controlling factor is the acidity of the reaction medium.[1][10]
-
To obtain 2-(N-substituted amino)thiazoles: This is the generally favored product.
-
Recommended Condition: Conduct the reaction in a neutral solvent, such as ethanol or methanol.[1] This is the standard pathway for Hantzsch synthesis.
-
-
To obtain 3-substituted 2-imino-2,3-dihydrothiazoles: This isomer is favored under specific conditions.
Data Presentation & Key Parameters
The relationship between temperature, time, and yield is crucial. The following table provides a representative summary of how these parameters can influence the outcome of a typical Hantzsch synthesis.
| Entry | Temperature (°C) | Reaction Time (h) | Conversion (%) | Yield (%) | Observations |
| 1 | 25 (Room Temp) | 12 | 30 | <25 | Reaction is very slow; significant starting material remains. |
| 2 | 65 | 3.5 | >95 | 85 | Good conversion and yield. Standard conditions.[7] |
| 3 | 100 (Reflux) | 1 | >98 | 80 | Faster reaction, but slight increase in colored impurities noted. |
| 4 | 120 (Microwave) | 0.5 | >99 | 92 | Excellent yield and significantly reduced reaction time.[8] |
Experimental Protocols & Mechanism
Hantzsch Thiazole Synthesis Mechanism
The reaction proceeds via an initial SN2 reaction, followed by an intramolecular condensation and dehydration to form the aromatic thiazole ring.[4]
Caption: The reaction mechanism of the Hantzsch thiazole synthesis.
Protocol 1: Conventional Synthesis of 2-amino-4-phenylthiazole
This protocol is adapted from established procedures for the synthesis of a common thiazole derivative.[1][4]
-
Reactant Combination: In a 20 mL scintillation vial or round-bottom flask, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[4]
-
Solvent Addition: Add methanol (5-10 mL) and a magnetic stir bar.[1][4]
-
Heating and Reaction: Place the vessel on a hot plate set to approximately 100°C (or a gentle reflux in a flask) and stir for 30-60 minutes.[4] The reaction should be heated to overcome its activation energy.[1][3]
-
Monitoring: After 30 minutes, take a small aliquot of the reaction mixture and spot it on a TLC plate (e.g., using 50% ethyl acetate/50% hexane as the mobile phase) to check for the consumption of the 2-bromoacetophenone.[4]
-
Work-up: Once the reaction is complete, remove it from the heat and allow it to cool to room temperature.[4] Pour the reaction mixture into a beaker containing 20 mL of a 5% sodium carbonate solution and swirl to mix.[4] This step neutralizes the HBr salt formed during the reaction, causing the free base product to precipitate.[1]
-
Isolation: Collect the solid precipitate by filtration using a Buchner funnel. Wash the filter cake with water to remove any remaining salts.[4]
-
Drying: Spread the collected solid on a tared watch glass and allow it to air dry to a constant weight.[4] The crude product is often pure enough for characterization. For higher purity, recrystallization from ethanol can be performed.[1]
References
- BenchChem. (2025). Identifying side reactions in the Hantzsch synthesis of thiazoles.
- Bruker. (2025). Real-time Monitoring of a Thiazole Synthesis with low-Field NMR Spectroscopy.
- BenchChem. (2025). Technical Support Center: Optimizing Hantzsch Thiazole Synthesis.
- Chem Help Asap. Hantzsch Thiazole Synthesis.
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The Bromophenyl Thiazole Scaffold: A Comparative Guide to Structure-Activity Relationships
The thiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, gracing the structures of numerous clinically approved drugs. Its unique electronic properties and ability to engage in various non-covalent interactions have made it a privileged scaffold in the design of novel therapeutic agents. When functionalized with a bromophenyl moiety, this scaffold gives rise to a class of compounds with a broad spectrum of biological activities, ranging from anticancer to antimicrobial. This guide provides an in-depth comparison of bromophenyl thiazole derivatives, elucidating the critical structure-activity relationships (SAR) that govern their therapeutic potential. We will delve into the experimental data that supports these relationships, provide detailed protocols for key biological assays, and visualize the intricate interplay between chemical structure and biological function.
The 4-(4-Bromophenyl)thiazol-2-amine Core: A Hub of Biological Activity
A significant body of research has centered on derivatives of 4-(4-bromophenyl)thiazol-2-amine. This core structure serves as an excellent template for exploring how modifications at the 2-amino position influence biological outcomes. The presence of the bromophenyl group at the 4-position of the thiazole ring is often associated with enhanced biological activity, a trend observed across different therapeutic targets.[1][2]
Comparative Analysis of Anticancer and Antimicrobial Activities
A systematic study of 4-(4-bromophenyl)thiazol-2-amine derivatives, where the 2-amino group is condensed with various aromatic aldehydes to form Schiff bases, reveals critical SAR insights. The following table summarizes the in vitro anticancer activity against the MCF-7 human breast cancer cell line and the antimicrobial activity against a panel of bacteria and fungi for a selection of these compounds.
Table 1: In Vitro Anticancer and Antimicrobial Activity of 4-(4-Bromophenyl)thiazol-2-amine Derivatives
| Compound ID | R Group (Substituent on Benzylidene) | Anticancer Activity (MCF-7) IC50 (µM)[2] | Antibacterial Activity MIC (µM)[2] | Antifungal Activity MIC (µM)[2] |
| p1 | 3,4-dimethoxy | >100 | S. aureus: >100, E. coli: >100 | C. albicans: >100, A. niger: >100 |
| p2 | 4-hydroxy-3-methoxy | 10.5 | S. aureus: 16.1, E. coli: 16.1 | C. albicans: 32.2, A. niger: 32.2 |
| p3 | 4-dimethylamino | >100 | S. aureus: >100, E. coli: 32.4 | C. albicans: >100, A. niger: 16.2 |
| p4 | 3,4,5-trimethoxy | >100 | B. subtilis: 28.8 | C. albicans: >100, A. niger: >100 |
| p5 | 4-bromo | >100 | S. aureus: >100, E. coli: >100 | C. albicans: >100, A. niger: >100 |
| p6 | 2-hydroxynaphthyl | >100 | S. aureus: >100, E. coli: >100 | C. albicans: 15.3, A. niger: 30.6 |
| 5-Fluorouracil | (Standard) | 5.2 | - | - |
| Norfloxacin | (Standard) | - | S. aureus: 10.2, E. coli: 12.5 | - |
| Fluconazole | (Standard) | - | - | C. albicans: 11.2, A. niger: 13.7 |
MIC values are against Staphylococcus aureus (S. aureus), Escherichia coli (E. coli), Bacillus subtilis (B. subtilis), Candida albicans (C. albicans), and Aspergillus niger (A. niger).
Key Structure-Activity Relationship Insights
The data presented in Table 1 underscores several key SAR principles for this class of compounds:
-
Anticancer Activity: The most potent anticancer activity against the MCF-7 cell line was observed in compound p2 , which features a 4-hydroxy-3-methoxy substitution on the benzylidene ring (IC50 = 10.5 µM).[2] This activity is comparable to the standard chemotherapeutic agent 5-fluorouracil (IC50 = 5.2 µM).[2] The presence of both a hydroxyl and a methoxy group at these positions appears to be crucial for cytotoxicity. Other substitutions, such as multiple methoxy groups (p1 , p4 ), a dimethylamino group (p3 ), a bromo group (p5 ), or a bulky naphthyl group (p6 ), resulted in a significant loss of anticancer activity.[2] This suggests that a specific hydrogen bonding and electronic profile is required for interaction with the biological target in cancer cells.
-
Antimicrobial Activity:
-
Antibacterial: Compound p2 also demonstrated the most promising broad-spectrum antibacterial activity, with MIC values of 16.1 µM against both S. aureus (Gram-positive) and E. coli (Gram-negative).[2] Compound p4 , with its trimethoxy substitution, showed selective activity against B. subtilis (MIC = 28.8 µM).[2]
-
Antifungal: The antifungal activity was most pronounced in compound p6 , which contains a 2-hydroxynaphthyl moiety, exhibiting an MIC of 15.3 µM against C. albicans.[2] Compound p3 , with a 4-dimethylamino group, was selectively active against A. niger (MIC = 16.2 µM).[2]
-
The SAR for antimicrobial activity is more varied than for anticancer activity, with different structural features favoring activity against different microbial species. This suggests that these compounds may have multiple mechanisms of action or interact with different targets in various microorganisms.
Experimental Methodologies: A Guide to Reproducible Research
The reliability of SAR studies hinges on the robustness and reproducibility of the experimental assays used to generate the biological data. Here, we provide detailed protocols for the key assays employed in the evaluation of bromophenyl thiazole compounds.
Synthesis of 4-(4-Bromophenyl)thiazol-2-amine Derivatives
The synthesis of the 4-(4-bromophenyl)thiazol-2-amine core and its subsequent derivatization into Schiff bases is a well-established procedure. The general synthetic scheme is outlined below, followed by a detailed experimental protocol.
Caption: General synthesis of 4-(4-bromophenyl)thiazol-2-amine derivatives.
Experimental Protocol: Synthesis of 4-(4-Bromophenyl)thiazol-2-amine Derivatives [2]
-
Synthesis of 4-(4-bromophenyl)thiazol-2-amine (Intermediate):
-
A mixture of p-bromoacetophenone and thiourea is reacted in the presence of iodine as a catalyst.
-
The reaction mixture is typically refluxed in a suitable solvent, such as ethanol.
-
Upon completion, the reaction mixture is cooled, and the solid product is collected by filtration.
-
The crude product is then purified, for example, by recrystallization, to yield the pure 4-(4-bromophenyl)thiazol-2-amine intermediate.
-
-
Synthesis of Schiff Base Derivatives (p1-p10):
-
The 4-(4-bromophenyl)thiazol-2-amine intermediate is dissolved in a suitable solvent, such as ethanol.
-
An equimolar amount of the desired aromatic aldehyde is added to the solution.
-
A catalytic amount of glacial acetic acid is often added to facilitate the condensation reaction.
-
The reaction mixture is refluxed for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon cooling, the precipitated solid product is collected by filtration, washed, and purified by recrystallization.
-
In Vitro Anticancer Activity: Sulforhodamine B (SRB) Assay
The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content. It is a reliable and sensitive method for in vitro anticancer drug screening.[3][4]
Caption: Workflow of the Sulforhodamine B (SRB) assay.
Experimental Protocol: Sulforhodamine B (SRB) Assay [2][3]
-
Cell Seeding: Cancer cells (e.g., MCF-7) are seeded into 96-well plates at an appropriate density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).
-
Cell Fixation: The culture medium is removed, and the cells are fixed by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubating at 4°C for 1 hour.
-
Staining: The plates are washed with water and air-dried. A solution of 0.4% (w/v) SRB in 1% acetic acid is added to each well and incubated at room temperature for 30 minutes.
-
Washing: Unbound dye is removed by washing the plates multiple times with 1% acetic acid.
-
Solubilization: The plates are air-dried, and the protein-bound dye is solubilized by adding 10 mM Tris base solution to each well.
-
Absorbance Measurement: The absorbance is read on a microplate reader at a wavelength of approximately 540 nm.
-
Data Analysis: The percentage of cell growth inhibition is calculated, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
In Vitro Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a commonly used technique to determine MIC values.
Caption: Workflow for MIC determination by broth microdilution.
Experimental Protocol: Broth Microdilution MIC Assay
-
Compound Preparation: Serial twofold dilutions of the test compounds are prepared in a liquid growth medium in 96-well microtiter plates.
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared and adjusted to a specific cell density (e.g., 10^5 CFU/mL).
-
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
MIC Determination: After incubation, the plates are visually inspected for microbial growth (turbidity). The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.
Future Directions and Concluding Remarks
The structure-activity relationship studies of bromophenyl thiazole compounds have revealed a promising landscape for the development of novel therapeutic agents. The 4-(4-bromophenyl)thiazol-2-amine scaffold, in particular, has proven to be a versatile platform for generating compounds with potent and, in some cases, selective anticancer and antimicrobial activities.
The key takeaways from this comparative guide are:
-
The 4-(4-bromophenyl) moiety at the 4-position of the thiazole ring is a recurring feature in biologically active compounds.
-
Substitutions on the 2-amino group of the thiazole ring have a profound impact on the biological activity profile.
-
Specific substitutions, such as the 4-hydroxy-3-methoxybenzylidene group, can confer potent anticancer activity.
-
A diverse range of substituents can lead to varied and selective antimicrobial activities.
Future research in this area should focus on elucidating the precise molecular targets and mechanisms of action of these compounds. For the anticancer lead compound p2 , investigating its effects on cell cycle progression, apoptosis induction, and specific signaling pathways in cancer cells would be a logical next step. For the antimicrobial compounds, identifying their bacterial or fungal targets could pave the way for the development of new classes of antibiotics and antifungals.
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A Comparative Analysis of the Antibacterial Efficacy of 4-(4-Bromophenyl)-2,5-dimethylthiazole and Norfloxacin
For Researchers, Scientists, and Drug Development Professionals
In the persistent search for novel antimicrobial agents to combat the growing threat of antibiotic resistance, thiazole derivatives have emerged as a promising class of compounds. This guide provides a detailed comparative analysis of the antibacterial efficacy of a specific thiazole derivative, 4-(4-Bromophenyl)-2,5-dimethylthiazole, against the well-established second-generation fluoroquinolone, norfloxacin. This document is intended to serve as a technical resource, synthesizing available data to inform future research and development efforts in the field of antibacterial drug discovery.
Introduction to the Compounds
Norfloxacin , a synthetic chemotherapeutic agent, has been a mainstay in the treatment of various bacterial infections, particularly urinary tract infections, for decades. Its efficacy is well-documented, and it serves as a crucial benchmark for the evaluation of new antibacterial candidates.
4-(4-Bromophenyl)-2,5-dimethylthiazole represents a class of heterocyclic compounds that has garnered significant interest for its diverse pharmacological activities.[1] While extensive clinical data for this specific molecule is not yet available, research into structurally similar thiazole derivatives suggests a potential for potent antibacterial action, making it a molecule of interest for further investigation.[2]
Mechanism of Action: A Tale of Two Targets
The antibacterial activity of any compound is fundamentally dictated by its interaction with essential bacterial cellular processes. Norfloxacin and thiazole derivatives operate through distinct mechanisms, offering different avenues for bacterial inhibition.
Norfloxacin: A DNA Synthesis Inhibitor
Norfloxacin exerts its bactericidal effect by targeting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV .[3][4] In Gram-negative bacteria, DNA gyrase is the primary target, while topoisomerase IV is the main target in Gram-positive bacteria. These enzymes are crucial for managing DNA supercoiling, a process vital for DNA replication, transcription, and repair.[4][5] By forming a stable complex with these enzymes and the bacterial DNA, norfloxacin introduces double-strand breaks in the DNA, ultimately leading to cell death.[3][4]
Caption: Putative mechanisms of action for antibacterial thiazole derivatives.
Comparative Efficacy: A Data-Driven Assessment
| Compound | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) | Pseudomonas aeruginosa (Gram-negative) |
| 4-(4-bromophenyl)-thiazol-2-amine derivative (p2) | 16.1 µM [2] | 16.1 µM [2] | Not Reported |
| Norfloxacin | 1.172 µg/mL (~3.67 µM) [6] | 0.19 µg/mL (~0.60 µM) [7] | 1.56 µg/mL (~4.89 µM) [7] |
| Note: µM conversions for norfloxacin are approximate, based on a molecular weight of 319.33 g/mol . |
From the available data, the 4-(4-bromophenyl)-thiazol-2-amine derivative shows promising activity against both S. aureus and E. coli. [2]However, norfloxacin demonstrates significantly lower MIC values, indicating higher potency against these strains. [6][7]It is important to note that direct comparisons should be made with caution due to variations in experimental conditions between studies.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
To ensure the reproducibility and validity of antibacterial efficacy studies, standardized protocols are essential. The broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI), is a widely accepted technique for determining MIC values. [8][9]
Principle
This method involves exposing a standardized bacterial inoculum to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is determined as the lowest concentration of the agent that inhibits visible bacterial growth after a defined incubation period. [4][10]
Step-by-Step Methodology
-
Preparation of Antimicrobial Stock Solutions: Accurately weigh and dissolve the test compounds (4-(4-Bromophenyl)-2,5-dimethylthiazole and norfloxacin) in a suitable solvent (e.g., DMSO) to create high-concentration stock solutions. [11]2. Preparation of Microdilution Plates:
-
Dispense a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth) into all wells of a 96-well microtiter plate. [3] * Perform serial two-fold dilutions of the antimicrobial agents across the wells of the plate to achieve a range of concentrations. [3][10] * Include a growth control (broth and inoculum, no drug) and a sterility control (broth only). [4]3. Preparation of Bacterial Inoculum:
-
From a fresh culture (18-24 hours) of the test organism, prepare a bacterial suspension in a sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. [12] * Dilute this standardized suspension to the final required inoculum density (typically ~5 x 10⁵ CFU/mL in the well). [11]4. Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with the prepared bacterial inoculum.
-
Incubate the plates at 35 ± 2 °C for 16-20 hours in ambient air. [10]5. Interpretation of Results:
-
Following incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth. [4]
-
Caption: Workflow for MIC determination by broth microdilution.
Conclusion and Future Directions
This comparative guide highlights that while 4-(4-bromophenyl)-thiazole derivatives exhibit promising antibacterial activity, the established fluoroquinolone, norfloxacin, remains a more potent agent based on the currently available data for structurally similar compounds. The distinct mechanisms of action—DNA synthesis inhibition for norfloxacin versus potential cell division or cell wall synthesis inhibition for the thiazole derivative—suggest that these classes of compounds could be valuable tools in the fight against antibiotic resistance, potentially through combination therapies or as scaffolds for the development of new drugs targeting novel bacterial pathways.
For a definitive comparison, further research is required to:
-
Determine the specific MIC and Minimum Bactericidal Concentration (MBC) values of 4-(4-Bromophenyl)-2,5-dimethylthiazole against a broad panel of clinically relevant and resistant bacterial strains.
-
Elucidate the precise molecular mechanism(s) of action for this thiazole derivative.
-
Conduct in vivo efficacy and toxicity studies to assess its potential as a therapeutic agent.
The continued exploration of novel chemical scaffolds like the thiazole derivatives is paramount for the future of antimicrobial drug discovery.
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A Senior Application Scientist's Guide to Validating the Mechanism of Action of Thiazole-Based Anticancer Agents
Introduction: The Critical Need for Robust MoA Validation in Thiazole-Based Drug Discovery
The thiazole scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile building block for a multitude of potent anticancer agents.[1][2] Thiazole derivatives have demonstrated remarkable efficacy by targeting a wide array of critical cellular pathways, including protein kinases, tubulin polymerization, and transcription factors.[1][3][4] Approved drugs such as Dasatinib and Ixazomib stand as testaments to the clinical potential of this heterocyclic motif.[1] However, the journey from a promising hit in a high-throughput screen to a clinically validated therapeutic is fraught with challenges. A primary hurdle is the unambiguous elucidation and validation of the compound's mechanism of action (MoA).
Without a clear understanding of how a compound exerts its effect, efforts in lead optimization are misguided, biomarker development is stalled, and the prediction of clinical efficacy and potential toxicities becomes a matter of guesswork. This guide provides researchers, scientists, and drug development professionals with a comprehensive, technically-grounded framework for rigorously validating the MoA of novel thiazole-based anticancer agents. We will move beyond simple checklists, delving into the causality behind experimental choices and presenting a multi-pronged, self-validating workflow designed to build a robust and compelling mechanistic narrative.
Part 1: Deconvoluting the Target Landscape of Thiazole Anticancer Agents
Thiazole-containing compounds are known to interact with a diverse set of oncoproteins and signaling pathways frequently dysregulated in cancer.[3][4] A thorough MoA validation strategy begins with understanding these potential targets to formulate and test clear hypotheses.
Common Molecular Targets:
-
Protein Kinases: The largest and most frequently targeted enzyme family. Thiazoles are often found in inhibitors of:
-
Transcription Factors: Proteins like Signal Transducer and Activator of Transcription 3 (STAT3) are critical nodes in signaling pathways that drive proliferation and survival.[9][10][11] Constitutive activation of STAT3 is a hallmark of many cancers, making it a prime target for therapeutic intervention.[9][10]
-
Tubulin: Disruption of microtubule dynamics is a classic anticancer strategy, and some thiazole derivatives exert their effects by interfering with tubulin assembly.[3][4]
-
Other Enzymes: This category includes targets like topoisomerases and histone deacetylases (HDACs).[3][4]
The following diagram illustrates a simplified overview of the PI3K/Akt/mTOR pathway, a common target for thiazole-based agents.[5][6][12]
Caption: A phased workflow for MoA validation.
Phase 1: Pinpointing the Direct Target
The foundational step is to identify the direct molecular binding partner(s) of your thiazole agent. Phenotypic screening alone is insufficient; direct evidence of a physical interaction is required. [13]
| Method | Principle | Advantages | Disadvantages |
| Affinity-Based Proteomics | Immobilized compound is used as "bait" to pull down binding proteins from cell lysates, which are then identified by mass spectrometry. | Directly identifies binding partners. Can be performed in a native-like context. | Can generate false positives (non-specific binders). Immobilization may alter compound activity. |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes a target protein against thermal denaturation. [14][15][16]The amount of soluble protein remaining after heating is quantified. [15][17] | Measures target engagement in intact cells or tissues, accounting for cell permeability and metabolism. [16][17][18]Label-free. [17] | Requires a specific antibody for detection (Western blot) or advanced proteomics (MS-CETSA). Not all proteins exhibit a clear thermal shift. |
| Genetic Approaches (e.g., RNAi/CRISPR screens) | Systematically knocking down genes to identify those whose loss mimics or rescues the compound's phenotype. [13] | Unbiased, genome-wide approach. Can reveal functional pathways, not just direct binders. | Identifies functionally relevant genes, which may not be the direct binding target. Off-target effects can occur. |
| Computational Methods | In silico docking and molecular modeling predict binding interactions with known protein structures. [19][20] | Rapid and cost-effective for hypothesis generation. [20]Can guide medicinal chemistry efforts. | Predictions require experimental validation. [20]Dependent on the availability of high-quality protein structures. |
Expert Recommendation: A dual approach is highly recommended. Start with a broad, unbiased method like affinity-based or MS-based proteomics to generate a list of potential targets. Then, use a targeted, in-cell method like CETSA to validate the most promising candidates. [14][18]CETSA is particularly powerful as it provides direct evidence of target engagement within the complex milieu of a living cell. [16][17]
This protocol is designed to validate the engagement of a thiazole agent with a hypothesized target protein (e.g., Akt).
-
Cell Culture and Treatment:
-
Culture cancer cells (e.g., MCF-7 breast cancer cells) to ~80% confluency.
-
Treat cells with the thiazole compound at various concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 2 hours).
-
-
Heating Step:
-
Harvest cells and resuspend them in a buffered saline solution.
-
Aliquot the cell suspension into PCR tubes for each treatment condition and temperature point.
-
Heat the aliquots across a temperature gradient (e.g., 40°C to 68°C in 4°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature. [14]
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by subjecting them to three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins. [17] * Carefully collect the supernatant, which contains the soluble protein fraction.
-
-
Protein Quantification and Analysis:
-
Normalize the protein concentration of all samples.
-
Analyze the samples by SDS-PAGE and Western blot. [21][22] * Probe the membrane with a primary antibody specific for the target protein (e.g., anti-Akt) and a suitable secondary antibody.
-
Visualize the bands and perform densitometry to quantify the amount of soluble target protein at each temperature.
-
-
Data Interpretation:
-
Plot the percentage of soluble protein against temperature for each condition. A stabilizing compound will shift the melting curve to the right (higher melting temperature).
-
Phase 2: Linking Target Engagement to Cellular Fate
Once you have confirmed that your compound binds its intended target, the next critical step is to demonstrate that this binding event leads to the desired anticancer phenotype.
-
Cell Viability/Cytotoxicity Assays (e.g., MTT, CellTiter-Glo®): These are the first-line assays to determine the concentration at which the compound inhibits cell growth or kills cancer cells (IC50/EC50). It is crucial to test across a panel of cell lines, including those with known dependencies on the hypothesized target pathway.
-
Apoptosis Assays: A hallmark of many effective anticancer drugs is the induction of programmed cell death. [1][3][4] * Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is the gold standard for differentiating between healthy, early apoptotic, late apoptotic, and necrotic cells. [23][24][25]Healthy cells are Annexin V-/PI-. [25]Early apoptotic cells expose phosphatidylserine on their outer membrane, which is bound by Annexin V (Annexin V+/PI-). [23][26]Late apoptotic and necrotic cells have compromised membrane integrity, allowing PI to enter and stain the DNA (Annexin V+/PI+). [24][25]* Cell Cycle Analysis: Many anticancer agents function by arresting the cell cycle at specific checkpoints, preventing proliferation. [27][28] * Propidium Iodide (PI) Staining: Flow cytometry analysis of cells stained with a DNA-intercalating dye like PI allows for quantification of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle based on their DNA content. [27][29][30]A compound targeting a kinase involved in G1/S transition, for example, would be expected to cause an accumulation of cells in the G1 phase.
This protocol details the steps to quantify apoptosis induced by a thiazole agent using flow cytometry. [23][24]
-
Cell Treatment:
-
Seed cells (e.g., 1 x 10^6 cells) in a culture flask and treat with the thiazole compound (e.g., at its IC50 concentration) and a vehicle control for a relevant time period (e.g., 24, 48 hours). [23]
-
-
Cell Harvesting:
-
Collect both floating (apoptotic) and adherent cells. For adherent cells, use a gentle trypsinization.
-
Combine the floating and adherent cells and wash them twice with cold 1X Phosphate Buffered Saline (PBS) by centrifuging at ~500 x g for 5 minutes. [23]
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL. [25] * Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. [24] * Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC) and 5 µL of PI solution. [24] * Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark. [25]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube. [25] * Analyze the samples on a flow cytometer as soon as possible.
-
Use unstained, Annexin V-only, and PI-only controls to set up compensation and gates correctly.
-
-
Data Interpretation:
-
Quantify the percentage of cells in each quadrant:
-
Lower-Left (Annexin V-/PI-): Live cells
-
Lower-Right (Annexin V+/PI-): Early apoptotic cells
-
Upper-Right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V-/PI+): Necrotic cells (often considered an artifact)
-
-
Phase 3: Confirming Pathway Modulation
The final piece of the puzzle is to show that the observed cellular phenotype is a direct result of the compound inhibiting its target and modulating the associated signaling pathway.
-
Western Blotting: This is the workhorse technique for examining changes in protein expression and post-translational modifications (e.g., phosphorylation). [31][32]If your thiazole agent is a PI3K inhibitor, you would expect to see a dose-dependent decrease in the phosphorylation of its downstream substrate, Akt. [5][12]It is critical to include a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading across lanes. [32]* Quantitative PCR (qPCR): To determine if the compound affects the transcription of downstream target genes. For a STAT3 inhibitor, one would analyze the mRNA levels of known STAT3 target genes like c-Myc or Cyclin D1. [9]* Target Knockdown/Knockout: Using siRNA or CRISPR to reduce the expression of the target protein. If the compound's effect is diminished in these cells compared to control cells, it provides strong evidence that the compound acts through that target. [33]
To build a convincing case, data should be presented clearly and quantitatively.
Table 1: Cytotoxicity of Thiazole-X Across Various Cancer Cell Lines
| Cell Line | Cancer Type | Key Mutation | IC50 (µM) |
| MCF-7 | Breast | PIK3CA mutant | 0.85 |
| PANC-1 | Pancreatic | KRAS mutant | 1.20 |
| MDA-MB-231 | Breast | BRAF mutant | 15.6 |
| HCT116 | Colon | PIK3CA wild-type | 12.4 |
This hypothetical data suggests Thiazole-X is more potent in a cell line with a PIK3CA mutation, supporting its role as a PI3K pathway inhibitor.
Table 2: Cell Cycle Analysis of MCF-7 Cells Treated with Thiazole-X for 24h
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle (DMSO) | 45.2% | 35.1% | 19.7% |
| Thiazole-X (1 µM) | 72.5% | 15.3% | 12.2% |
This data indicates a significant G1 cell cycle arrest, consistent with the inhibition of a pathway critical for the G1/S transition, such as the PI3K/Akt pathway.
Conclusion: Towards a Comprehensive and Validated Mechanistic Narrative
Validating the mechanism of action of a novel thiazole-based anticancer agent is a complex but essential undertaking. A successful strategy cannot rely on a single experiment but must build a logical and coherent narrative from multiple, orthogonal lines of evidence. By systematically progressing from unbiased target identification to direct in-cell target engagement, and then connecting this molecular interaction to definitive cellular outcomes and pathway modulation, researchers can establish a high degree of confidence in their compound's MoA. This rigorous, multi-faceted approach not only satisfies the demands of scientific integrity but also provides the critical foundation needed to advance a promising chemical entity toward clinical development and, ultimately, patient benefit.
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A Senior Application Scientist's Guide to Catalytic Thiazole Synthesis: A Comparative Analysis
Welcome, researchers, scientists, and drug development professionals. In the landscape of heterocyclic chemistry, the thiazole nucleus stands as a cornerstone, embedded in the structure of numerous pharmaceuticals and biologically active compounds. The efficient construction of this scaffold is, therefore, a subject of perpetual interest and innovation. This guide offers an in-depth comparison of prevalent catalytic methodologies for thiazole synthesis, moving beyond mere protocols to dissect the underlying principles and practical considerations that govern the choice of one catalytic system over another. Herein, we will explore the nuances of metal-based catalysis, the burgeoning field of biocatalysis, and the elegance of organocatalysis, supported by experimental data and mechanistic insights to inform your synthetic strategies.
The Enduring Relevance of the Hantzsch Synthesis: A Foundation for Catalytic Innovation
First described in 1887, the Hantzsch thiazole synthesis remains one of the most fundamental and widely utilized methods for constructing the thiazole ring.[1][2] The classical approach involves the condensation of an α-haloketone with a thioamide. While effective, the traditional Hantzsch synthesis often requires harsh reaction conditions and can be limited by substrate scope and functional group tolerance. This has spurred the development of numerous catalytic variants designed to overcome these limitations, enhancing yields, shortening reaction times, and promoting milder, more environmentally benign conditions.
Metal-Catalyzed Thiazole Synthesis: Efficiency and Versatility
Transition metal catalysis has revolutionized organic synthesis, and thiazole construction is no exception. Catalysts based on copper, palladium, and iron, among others, have been shown to be highly effective in promoting various synthetic routes to thiazoles, often through novel reaction pathways.[3][4]
Copper-Catalyzed Systems
Copper catalysts are attractive due to their low cost and versatile reactivity. They can facilitate C-H activation, oxidative cyclization, and multicomponent reactions leading to thiazole derivatives.[4][5] A notable example is the copper-catalyzed [3+1+1]-type condensation of oximes, anhydrides, and potassium thiocyanate, which provides thiazoles in very good yields under mild conditions.[4]
The mechanism of copper-catalyzed thiazole synthesis can vary depending on the specific reaction. A plausible pathway for the condensation of oximes, anhydrides, and KSCN is depicted below. The copper catalyst activates the substrates, facilitating the key bond-forming steps.
Caption: Fig. 1: Proposed catalytic cycle for copper-catalyzed thiazole synthesis.
Nickel Ferrite (NiFe₂O₄) Nanoparticles: A Magnetically Recoverable Catalyst
In the realm of green chemistry, the use of heterogeneous, reusable catalysts is highly desirable. Nickel ferrite (NiFe₂O₄) nanoparticles have emerged as a robust and magnetically separable catalyst for a one-pot, three-component synthesis of thiazole scaffolds.[6][7] This approach offers significant advantages in terms of catalyst recovery and recycling, minimizing waste and operational costs.
-
Reaction Setup: In a round-bottom flask, combine the α-halo carbonyl compound (1 mmol), thiosemicarbazide (1 mmol), and the desired anhydride (1 mmol).
-
Solvent and Catalyst Addition: Add 5 mL of an ethanol:water (1:1) solvent system and NiFe₂O₄ nanoparticles (5 mg).
-
Reaction Conditions: Heat the reaction mixture at 75 °C for 45–60 minutes. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature.
-
Product Isolation: Filter the solid product, wash with water, and dry.
-
Purification: Recrystallize the crude product from absolute ethanol to obtain the pure thiazole derivative.
-
Catalyst Recovery: The NiFe₂O₄ nanoparticles can be recovered from the filtrate using an external magnet, washed, dried, and reused for subsequent reactions.
Caption: Fig. 2: Workflow for NiFe₂O₄-catalyzed thiazole synthesis.
Biocatalysis: The Green and Gentle Approach
The use of enzymes and other biological materials as catalysts offers a paradigm shift towards more sustainable and environmentally friendly synthetic processes. Biocatalytic methods for thiazole synthesis are characterized by their high selectivity, mild reaction conditions (often at or near room temperature and neutral pH), and the use of non-toxic, renewable catalysts.[8][9]
Chitosan-Based Biocatalysts with Ultrasonic Assistance
Chitosan, a natural biopolymer, can be functionalized to create effective and recyclable biocatalysts.[3][10] A pyromellitimide benzoyl thiourea cross-linked chitosan (PIBTU-CS) hydrogel has been successfully employed for the synthesis of novel thiazole derivatives under ultrasonic irradiation.[8] This combination of a biocatalyst and ultrasound offers a synergistic effect, leading to shorter reaction times and high yields.[8]
-
Reaction Mixture: In a suitable vessel, dissolve the thiosemicarbazone derivative (1 mmol) and the corresponding hydrazonoyl halide or α-haloketone (1 mmol) in 20 mL of ethanol.
-
Catalyst Addition: Add the PIBTU-CS hydrogel catalyst.
-
Ultrasonic Irradiation: Place the reaction mixture in a water bath at 40 °C and irradiate using an ultrasonic generator (40 kHz, 250 W) for 30–60 minutes.
-
Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, the solid catalyst can be filtered off.
-
Product Isolation: The product is isolated from the filtrate.
-
Catalyst Recycling: The recovered hydrogel can be washed, dried, and reused.
Chemoenzymatic One-Pot Synthesis using Trypsin
A novel chemoenzymatic one-pot multicomponent synthesis of thiazole derivatives has been developed using trypsin from porcine pancreas (PPT) as the catalyst.[11][12] This method demonstrates the remarkable ability of enzymes to catalyze complex organic transformations with high efficiency and under mild conditions.
The proposed mechanism involves the initial formation of an N-benzoylthiourea derivative, which then reacts with an acetylenedicarboxylate. The enzyme, trypsin, is believed to activate a carbonyl group, facilitating the subsequent cyclization and formation of the thiazole ring.[11]
Caption: Fig. 3: Plausible mechanism for trypsin-catalyzed thiazole synthesis.
-
Reaction Setup: In a test tube, combine the secondary amine (1.0 mmol), benzoyl isothiocyanate (1.0 mmol), and dialkyl acetylenedicarboxylate (1.0 mmol).
-
Catalyst and Solvent: Add trypsin from porcine pancreas (PPT, 20 mg) and ethanol (5 mL).
-
Reaction Conditions: Place the mixture on a shaker at 160 rpm and 45 °C for 7 hours.
-
Monitoring: Monitor the reaction to completion using TLC.
-
Work-up and Isolation: The product can be isolated and purified using standard chromatographic techniques.
Organocatalysis: Metal-Free and Environmentally Benign
Organocatalysis has emerged as a powerful tool in organic synthesis, offering a metal-free alternative to traditional catalytic methods. These catalysts are often derived from naturally occurring substances, making them more environmentally friendly.
Silica-Supported Tungstosilisic Acid
A green and efficient method for the synthesis of substituted Hantzsch thiazole derivatives utilizes silica-supported tungstosilisic acid (SiW·SiO₂) as a reusable solid acid catalyst.[13] This approach can be performed under conventional heating or ultrasonic irradiation, providing good to excellent yields.
-
Reaction Mixture: Combine 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol), thiourea (1 mmol), a substituted benzaldehyde (1 mmol), and SiW·SiO₂ (15 mol%) in a 1:1 ethanol/water mixture (5 mL).
-
Reaction Conditions (Conventional Heating): Reflux the mixture with stirring at 65 °C for 2–3.5 hours.
-
Reaction Conditions (Ultrasonic Irradiation): Subject the mixture to ultrasonic activation at room temperature for 1.5–2 hours.
-
Catalyst and Product Isolation: Filter the solid, which consists of the product and the catalyst. Dissolve the solid in acetone and filter to remove the insoluble SiW·SiO₂ catalyst.
-
Purification: Evaporate the acetone from the filtrate to obtain the pure product. The catalyst can be washed, dried, and reused.
Comparative Performance Data
To facilitate a direct comparison of the discussed catalytic methods, the following table summarizes key performance metrics based on published experimental data.
| Catalytic Method | Catalyst | Reaction Conditions | Reaction Time | Yield (%) | Key Advantages | Reference(s) |
| Metal-Catalyzed | NiFe₂O₄ Nanoparticles | 75 °C, EtOH:H₂O (1:1) | 45-60 min | Up to 90% | Magnetically recoverable, reusable, green solvent | [6][7] |
| Biocatalyzed | Chitosan Hydrogel (PIBTU-CS) | 40 °C, Ethanol, Ultrasound (40 kHz) | 30-60 min | High | Biocatalyst, mild conditions, rapid, reusable | [8] |
| Biocatalyzed | Trypsin (PPT) | 45 °C, Ethanol | 7 h | Up to 94% | Chemoenzymatic, one-pot, mild conditions | [11][12] |
| Organocatalyzed | Silica-Supported Tungstosilisic Acid | 65 °C (heating) or RT (ultrasound) | 1.5-3.5 h | 79-90% | Reusable solid acid, green conditions | [13] |
Conclusion and Future Outlook
The synthesis of thiazoles continues to evolve, driven by the principles of efficiency, sustainability, and green chemistry. While the classic Hantzsch synthesis provides a solid foundation, catalytic methods offer significant improvements in terms of reaction conditions, yields, and environmental impact.
-
Metal-catalyzed methods , particularly with recoverable and reusable nanocatalysts like NiFe₂O₄, offer high efficiency and practicality for large-scale synthesis.
-
Biocatalysis represents the frontier of green synthesis, with enzymes and functionalized biopolymers providing highly selective and mild reaction pathways. The combination of biocatalysts with enabling technologies like ultrasound is a particularly promising avenue for future development.
-
Organocatalysis provides a valuable metal-free alternative, with solid-supported catalysts offering ease of handling and recyclability.
The choice of the optimal catalytic method will ultimately depend on the specific requirements of the target molecule, desired scale of synthesis, and available resources. As our understanding of catalytic mechanisms deepens and new catalytic systems are developed, the toolkit for the synthetic chemist will undoubtedly continue to expand, enabling the more efficient and sustainable production of vital thiazole-containing compounds.
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A Senior Application Scientist's Guide to Spectroscopic Data Analysis for the Structural Confirmation of Thiazole Derivatives
For researchers and professionals in the field of drug discovery and development, the thiazole scaffold is a cornerstone of medicinal chemistry, appearing in numerous pharmacologically active agents.[1][2] The unambiguous structural confirmation of newly synthesized thiazole derivatives is a non-negotiable prerequisite for advancing these compounds through the development pipeline. Mischaracterization can lead to flawed structure-activity relationship (SAR) studies, wasted resources, and irreproducible biological data.
This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques employed to elucidate and confirm the structures of thiazole derivatives. Moving beyond a simple recitation of methods, we will explore the causality behind experimental choices, offering field-proven insights to ensure every protocol is a self-validating system. Our approach integrates data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy to build an unshakeable structural hypothesis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint
NMR spectroscopy is the most powerful technique for determining the carbon-hydrogen framework of an organic molecule.[3][4] For thiazole derivatives, it provides definitive information on the substitution pattern of the heterocyclic ring and the connectivity of its substituents.
Expertise & Experience: Why NMR is Foundational
NMR's strength lies in its ability to map out the precise electronic environment of each proton (¹H) and carbon (¹³C) nucleus. The chemical shift (δ) indicates the type of proton or carbon, the integration (in ¹H NMR) reveals the relative number of protons, and spin-spin coupling provides direct evidence of neighboring, non-equivalent nuclei.[5] For thiazoles, this allows us to distinguish between, for instance, a 2,4-disubstituted and a 2,5-disubstituted isomer—a critical distinction that other methods cannot easily make.
Comparative NMR Data for Thiazole Derivatives
The electronic properties of the thiazole ring, influenced by the electronegative nitrogen and sulfur atoms, result in characteristic chemical shifts. Substituents can significantly alter these values, providing further structural clues.
Table 1: Typical ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for the Thiazole Ring
| Nucleus | Unsubstituted Thiazole (in CDCl₃) | Typical Range for Derivatives | Key Influences on Chemical Shift |
| ¹H NMR | |||
| H-2 | ~8.8 ppm | 8.5 - 9.0 ppm | Often absent in derivatives as C-2 is a common substitution site. |
| H-4 | ~7.9 ppm | 7.0 - 8.5 ppm | Shift is sensitive to the substituent at C-5. Electron-withdrawing groups at C-5 cause a downfield shift. |
| H-5 | ~7.4 ppm | 7.1 - 8.0 ppm | Shift is sensitive to the substituent at C-4. A proton at this position often appears as a singlet in 2,4-disubstituted thiazoles.[2] |
| ¹³C NMR | |||
| C-2 | ~153 ppm | 150 - 175 ppm | Highly sensitive to substitution. Can be shifted significantly downfield (e.g., >170 ppm) when part of a thiazolidinone system.[1] |
| C-4 | ~144 ppm | 140 - 160 ppm | Affected by substituents at C-5 and C-2. |
| C-5 | ~115 ppm | 110 - 140 ppm | Experiences a significant downfield shift when substituted with electron-withdrawing groups. |
Note: Chemical shifts are highly dependent on the solvent and the specific nature of the substituents.[6]
Trustworthiness: A Self-Validating NMR Protocol
This protocol ensures robust and reproducible data for a typical small-molecule thiazole derivative.
Experimental Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation:
-
Accurately weigh 5-25 mg of the thiazole derivative for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean vial.[7]
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Causality: Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum.[7] DMSO-d₆ is often chosen for its ability to dissolve a wide range of polar compounds and for visualizing exchangeable protons (e.g., -OH, -NH).
-
Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of cotton wool in a Pasteur pipette into a clean NMR tube. Causality: Solid particles will degrade the spectral resolution by interfering with the magnetic field homogeneity (shimming).[7]
-
Cap the NMR tube and label it clearly.
-
-
Instrument Setup & Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
If the structure is not immediately obvious, perform 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation) to establish connectivity.[3]
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard like TMS.
-
Integrate the signals in the ¹H spectrum to determine the relative proton ratios.[8]
-
Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to assign signals to specific protons and carbons in the proposed structure.[8]
-
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
MS provides the molecular weight of the compound and, through fragmentation analysis, offers corroborating evidence for the proposed structure.[4]
Expertise & Experience: Choosing the Right Ionization
For most thiazole derivatives, which often possess some degree of polarity, Electrospray Ionization (ESI) is the preferred method. It is a "soft" ionization technique that typically yields a prominent protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻, giving a clear indication of the molecular weight.[9] Electron Impact (EI) is a "harder" technique that can provide rich fragmentation data, which is useful for structural confirmation but may sometimes result in a weak or absent molecular ion peak.[10]
Comparative MS Data: Characteristic Fragmentation
The thiazole ring exhibits specific fragmentation patterns that can be diagnostic.
Table 2: Common Fragmentation Pathways for Thiazole Derivatives in Mass Spectrometry
| Fragmentation Process | Description | Significance |
| Cleavage of Substituents | The initial fragmentation often involves the loss of side chains attached to the thiazole ring. | Helps identify the nature of the substituents. |
| Ring Cleavage | The thiazole ring itself can fragment. A common pathway involves the cleavage of the C-S and C-N bonds. | The resulting fragment ions are characteristic of the thiazole core.[11] |
| Loss of Small Molecules | For specific derivatives, neutral losses like HCN, CH₂S, or substituent-related molecules are observed. | Provides further evidence for the ring structure and its substituents.[10][12] |
| M+2 Peak | For compounds containing chlorine or bromine, the presence of a characteristic M+2 isotopic peak is a definitive indicator.[2] | Confirms the presence and number of these halogen atoms. |
Note: Fragmentation is highly dependent on the ionization method and the overall molecular structure.[13]
Trustworthiness: A Self-Validating MS Protocol
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation:
-
Prepare a stock solution of the purified compound at approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).[14]
-
Dilute this stock solution to a final concentration of 1-10 µg/mL using a mixture of solvents compatible with ESI, typically including water, methanol, or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation for positive ion mode. Causality: High concentrations can cause signal suppression and contaminate the instrument. Formic acid aids in the formation of [M+H]⁺ ions.[14]
-
Ensure no inorganic salts are present, as they are incompatible with ESI.[14]
-
-
Instrument Setup & Data Acquisition:
-
Infuse the sample solution directly into the ESI source or use an LC-MS system.
-
Set the mass spectrometer to scan a relevant mass range (e.g., m/z 100-1000).
-
Acquire data in both positive and negative ion modes to capture all possible ionized species.
-
For structural confirmation, perform tandem MS (MS/MS) by selecting the molecular ion peak and fragmenting it to observe its daughter ions.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺, [M-H]⁻, or [M+Na]⁺) and confirm that its mass corresponds to the calculated molecular weight of the proposed structure.
-
Analyze the fragmentation pattern from the MS/MS spectrum and correlate the observed fragments with the expected bond cleavages in the molecule.
-
FT-IR Spectroscopy: The Functional Group Fingerprint
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[15][16]
Expertise & Experience: The Power of ATR
For routine analysis of solid powders or liquid films, Attenuated Total Reflectance (ATR) is the sampling method of choice.[17] It requires minimal to no sample preparation and provides high-quality spectra. The IR beam interacts only with the surface layer of the sample, making it a very convenient technique.[18][19]
Comparative IR Data: Key Vibrational Bands
The thiazole ring and associated functional groups have characteristic absorption frequencies.
Table 3: Characteristic FT-IR Absorption Frequencies for Thiazole Derivatives
| Wavenumber (cm⁻¹) | Vibrational Mode | Significance |
| 3100 - 3000 | Aromatic C-H Stretch | Indicates the presence of the thiazole ring protons. |
| 1680 - 1450 | C=N and C=C Stretching | These are characteristic skeletal vibrations of the thiazole ring. A band around 1496 cm⁻¹ is often assigned to the C=N stretch.[20][21] |
| ~1700 | C=O Stretch | A strong absorption in this region is a clear indicator of a carbonyl group (e.g., amide, ester, ketone) attached to the thiazole.[2] |
| 1175 - 1100 | C-H In-Plane Bending | Out-of-plane deformations of the aromatic C-H groups on the five-membered thiazole ring can also be observed.[20] |
| 800 - 600 | C-S Stretch | The C-S bond vibration is typically weak and can be difficult to assign definitively but falls in this region. |
Source: Data compiled from multiple spectroscopic studies.[2][20][21]
Trustworthiness: A Self-Validating FT-IR Protocol
Experimental Protocol: ATR-FTIR Analysis
-
Sample Preparation:
-
Ensure the ATR crystal surface is clean by wiping it with a soft tissue dampened with a volatile solvent like isopropanol.
-
Place a small amount of the solid or liquid sample directly onto the crystal.[19]
-
For solid samples, lower the press arm to ensure firm and even contact between the sample and the crystal. Causality: Good contact is essential for the evanescent wave to penetrate the sample and produce a strong signal.[19]
-
-
Instrument Setup & Data Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal. Causality: This is crucial to subtract the absorbance from atmospheric CO₂ and water vapor, as well as any intrinsic absorbance from the crystal itself.
-
Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
The software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.
-
Identify the characteristic absorption bands and correlate them with the functional groups expected in the proposed structure.
-
UV-Vis Spectroscopy: Probing the Electronic System
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems.[22]
Expertise & Experience: A Tool for Conjugation
The thiazole ring is an aromatic system. Substituents that extend this conjugation (e.g., phenyl rings, α,β-unsaturated carbonyls) will cause a bathochromic (red) shift to a longer wavelength (λmax) of the π→π* absorption band.[3][23] This technique is less useful for detailed structural elucidation than NMR but serves as an excellent method to confirm the presence and extent of conjugation in the chromophore. The solvent can also influence the λmax, a phenomenon known as solvatochromism.[23]
Comparative UV-Vis Data
Table 4: Typical Electronic Transitions for Thiazole Derivatives
| Transition | Typical λmax Range (nm) | Description |
| π → π | 230 - 350 nm | An intense absorption resulting from the promotion of an electron from a π bonding orbital to a π antibonding orbital. The λmax is highly sensitive to conjugation.[3] |
| n → π | > 300 nm | A weaker absorption resulting from the promotion of a non-bonding electron (e.g., from N or S) to a π antibonding orbital. Often appears as a shoulder on the main π→π* band.[23] |
Note: The λmax and molar absorptivity (ε) are dependent on the specific structure and the solvent used.[23][24]
Trustworthiness: A Self-Validating UV-Vis Protocol
Experimental Protocol: UV-Vis Analysis
-
Sample Preparation:
-
Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile). The concentration should be chosen to give a maximum absorbance between 0.5 and 1.5.
-
Use a matched pair of quartz cuvettes, one for the sample and one for a solvent blank. Causality: Quartz is transparent in the UV region, unlike glass or plastic. Using a matched pair minimizes differences in absorbance due to the cuvettes themselves.
-
-
Instrument Setup & Data Acquisition:
-
Place the cuvette with the solvent blank in the spectrophotometer and record a baseline spectrum.
-
Replace the blank with the sample cuvette.
-
Scan the desired wavelength range (e.g., 200-600 nm) to obtain the absorption spectrum.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax).
-
Compare the observed λmax with expected values based on the proposed structure. An extended conjugated system should show a higher λmax compared to a non-conjugated analogue.
-
Integrated Analysis: From Data to Definitive Structure
No single technique provides the complete picture. The true power of spectroscopic analysis lies in the integration of all available data. A logical workflow ensures that information from each technique is used to build upon and validate the others.
This workflow demonstrates a logical progression:
-
MS provides the molecular formula, our starting point.
-
FT-IR quickly confirms the presence of key functional groups (e.g., C=O, NH₂).
-
NMR provides the detailed architectural map, allowing us to piece together the fragments identified by MS and FT-IR.
-
UV-Vis validates the electronic nature of the molecule, confirming the expected conjugation.
By systematically comparing the experimental data from each technique against the proposed structure, a researcher can build a multi-layered, self-validating case for the correct chemical identity of a new thiazole derivative, ensuring the integrity and success of subsequent research and development efforts.
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A Senior Application Scientist's Guide to the Biological Evaluation of Novel Thiazole Derivatives Against Resistant Bacterial Strains
Introduction: The Pressing Need for Novel Antibacterials and the Promise of Thiazole Derivatives
The rise of multidrug-resistant (MDR) bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE), poses a significant and escalating threat to global public health. The relentless evolution of resistance mechanisms necessitates a continuous search for new chemical entities with novel modes of action. Among the diverse heterocyclic compounds explored in medicinal chemistry, the thiazole scaffold has emerged as a privileged structure, demonstrating a broad spectrum of biological activities, including potent antibacterial effects. This guide provides a comprehensive comparison of novel thiazole derivatives with established antimicrobial agents, supported by experimental data and detailed protocols to empower researchers in the rational design and evaluation of this promising class of antibacterial candidates.
Comparative Analysis of Antibacterial Potency
A critical initial step in evaluating any new antimicrobial agent is to determine its intrinsic potency against a panel of clinically relevant resistant bacterial strains. The minimum inhibitory concentration (MIC), the lowest concentration of a drug that prevents visible growth of a microorganism, remains the gold standard for this assessment.
Rationale for Strain Selection
The choice of bacterial strains is paramount for a meaningful evaluation. Strains should be selected based on their clinical relevance, prevalence, and known resistance mechanisms. For instance, MRSA strains like USA300 and USA1000 are frequently implicated in community- and hospital-acquired infections, respectively, and often exhibit resistance to multiple antibiotic classes. The inclusion of VRE, particularly Enterococcus faecium and Enterococcus faecalis, is crucial due to their intrinsic and acquired resistance to last-resort antibiotics like vancomycin. Utilizing a diverse panel of clinical isolates with well-characterized resistance profiles provides a robust assessment of the potential clinical utility of a novel compound.
Comparative MIC Data
The following table summarizes the in vitro antibacterial activity of a series of novel phenylthiazole derivatives in comparison to vancomycin, a standard-of-care antibiotic for serious Gram-positive infections. The data is extracted from a study by Mohammad et al., which provides a direct and objective comparison under standardized laboratory conditions.
| Compound | MRSA (NRS 1) MIC (µg/mL) | MRSA (NRS 70) MIC (µg/mL) | VRSA (NRS 119) MIC (µg/mL) | VRSA (VRS1) MIC (µg/mL) |
| Novel Thiazole 1a (Lead) | 1.4 | 2.8 | 1.4 | 2.8 |
| Novel Thiazole 7 | 0.8 | 1.4 | 0.8 | 1.4 |
| Novel Thiazole 8 | 0.4 | 0.8 | 0.4 | 0.8 |
| Novel Thiazole 12 | 0.4 | 0.8 | 0.4 | 0.8 |
| Vancomycin | 0.8 | 1.6 | >128 | >128 |
| Linezolid | 0.25 - 2 | 0.25 - 2 | 0.25 - 2 | 0.25 - 2 |
Data for Novel Thiazole derivatives and Vancomycin are adapted from Mohammad et al. Representative MIC range for Linezolid is included for broader context, based on multiple sources.
As the data illustrates, several of the novel thiazole derivatives (notably 8 and 12) exhibit superior or comparable potency to vancomycin against MRSA strains. Crucially, these derivatives maintain potent activity against vancomycin-resistant S. aureus (VRSA) strains, highlighting their potential to address a critical unmet medical need.
Experimental Protocols: A Practical Guide for Researchers
To ensure scientific rigor and reproducibility, the following detailed protocols are provided for key in vitro assays. These protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and common practices in antimicrobial drug discovery.
Workflow for Evaluating Novel Thiazole Derivatives
Caption: A streamlined workflow for the comprehensive biological evaluation of novel thiazole derivatives.
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol adheres to the principles outlined by the Clinical and Laboratory Standards Institute (CLSI) document M07.
1. Preparation of Materials:
- Thiazole Derivatives: Prepare stock solutions in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
- Bacterial Strains: Subculture the test strains (e.g., MRSA, VRE) on appropriate agar plates to obtain fresh, isolated colonies.
- Media: Use cation-adjusted Mueller-Hinton Broth (CAMHB) for non-fastidious bacteria.
- 96-Well Plates: Use sterile, clear, flat-bottom 96-well microtiter plates.
2. Inoculum Preparation:
- Select 3-5 well-isolated colonies of the test organism and suspend them in sterile saline.
- Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
- Dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Serial Dilution of Compounds:
- In the 96-well plate, perform a two-fold serial dilution of the thiazole derivatives and comparator drugs in CAMHB to achieve a range of desired concentrations.
- Include a growth control (no drug) and a sterility control (no bacteria) on each plate.
4. Inoculation and Incubation:
- Inoculate each well (except the sterility control) with the prepared bacterial suspension. The final volume in each well should be 100 µL.
- Incubate the plates at 35-37°C for 16-20 hours in ambient air.
5. Determination of MIC:
- The MIC is the lowest concentration of the compound at which there is no visible growth of the organism.
Protocol 2: MTT Assay for Cytotoxicity Assessment
This assay determines the effect of the thiazole derivatives on the viability of mammalian cells, providing an early indication of their potential toxicity.
1. Cell Culture:
- Culture a suitable mammalian cell line (e.g., HeLa, HEK293, or a relevant cell line for the intended therapeutic area) in appropriate media and conditions.
- Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
2. Compound Treatment:
- Prepare serial dilutions of the thiazole derivatives in cell culture medium.
- Remove the old medium from the cells and add the medium containing the test compounds.
- Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).
- Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
3. MTT Addition and Incubation:
- Prepare a stock solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in PBS.
- Add the MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
4. Solubilization and Absorbance Measurement:
- Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
- Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
5. Data Analysis:
- Calculate the percentage of cell viability relative to the vehicle control.
- Determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Elucidating the Mechanism of Action: Beyond Inhibition
Understanding how a novel antibacterial agent kills bacteria is crucial for its development. This knowledge can inform strategies to overcome resistance and predict potential side effects.
Investigating Cell Membrane Integrity
A common mechanism of action for antimicrobial compounds is the disruption of the bacterial cell membrane. The propidium iodide (PI) uptake assay is a straightforward method to assess membrane damage. PI is a fluorescent intercalating agent that cannot cross the membrane of live cells but can enter cells with compromised membranes, where it binds to DNA and fluoresces.
Caption: The principle of the propidium iodide uptake assay for assessing bacterial membrane integrity.
Targeting Essential Bacterial Enzymes: DNA Gyrase
DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication and is a validated target for antibiotics like fluoroquinolones. Inhibition of this enzyme leads to bacterial cell death.
Protocol 3: DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.
1. Reaction Setup:
- Prepare a reaction mixture containing relaxed plasmid DNA (e.g., pBR322), DNA gyrase, ATP, and an appropriate buffer.
- Add serial dilutions of the thiazole derivative or a known DNA gyrase inhibitor (e.g., ciprofloxacin) to the reaction tubes.
2. Incubation:
- Incubate the reactions at 37°C for a specified time (e.g., 1 hour) to allow the supercoiling reaction to proceed.
3. Agarose Gel Electrophoresis:
- Stop the reaction and run the samples on an agarose gel.
- Supercoiled and relaxed DNA will migrate at different rates, allowing for visualization of the inhibition of the supercoiling activity.
4. Visualization and Analysis:
- Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light.
- A decrease in the amount of supercoiled DNA in the presence of the test compound indicates inhibition of DNA gyrase.
Conclusion and Future Directions
The novel thiazole derivatives presented in this guide demonstrate significant promise as a new class of antibacterial agents to combat resistant pathogens. Their potent activity against MRSA and VRSA, coupled with favorable preliminary safety profiles, warrants further investigation. The provided protocols offer a robust framework for the comprehensive evaluation of these and other novel antimicrobial candidates. Future research should focus on in vivo efficacy studies, pharmacokinetic and pharmacodynamic profiling, and the elucidation of precise molecular targets to advance the most promising compounds towards clinical development. The continued exploration of the chemical space around the thiazole scaffold holds the potential to deliver the next generation of life-saving antibiotics.
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A Researcher's Guide to Assessing the Selectivity of Thiazole-Based Chemotherapeutic Agents
The thiazole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous compounds with significant therapeutic potential.[1][2][3] In oncology, thiazole derivatives have emerged as a promising class of chemotherapeutic agents due to their ability to interact with various biological targets crucial for cancer cell survival and proliferation.[4][5][6][7][8] However, a critical determinant of a viable anticancer drug is its selectivity – the ability to preferentially target and eliminate cancer cells while sparing healthy, non-malignant cells. This guide provides an in-depth comparison of the selectivity of prominent thiazole-based agents, supported by experimental data and detailed protocols for researchers in drug development.
The Imperative of Selectivity in Cancer Chemotherapy
The systemic toxicity and adverse side effects of many conventional anticancer drugs stem from their lack of selectivity.[4][5] An ideal chemotherapeutic agent should exhibit a wide therapeutic window, meaning it is highly potent against cancer cells at concentrations that have minimal impact on normal cells. The thiazole ring, with its unique electronic and structural features, offers a versatile platform for designing compounds with improved selectivity.[6]
Comparative Analysis of Thiazole-Based Agents
Several thiazole-containing drugs have been approved for clinical use or are in advanced stages of development. Their selectivity profiles are a key aspect of their clinical utility.
Clinically Established Thiazole-Based Drugs:
-
Dasatinib: A potent multi-targeted tyrosine kinase inhibitor, Dasatinib is primarily used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[9][10] Its primary target is the BCR-ABL kinase, an abnormal protein driving the proliferation of leukemia cells.[9][10] Dasatinib also inhibits other kinases like the SRC family, c-KIT, and PDGFRβ.[9][10] This multi-targeted nature contributes to its efficacy but also presents challenges in terms of selectivity and potential off-target effects.[11][12]
-
Ixabepilone: An epothilone B analog, Ixabepilone is a microtubule-stabilizing agent used in the treatment of metastatic breast cancer.[13][14][15] It binds to β-tubulin subunits, leading to mitotic arrest and apoptosis.[16][17] Notably, Ixabepilone has shown efficacy in taxane-resistant tumors, which can be attributed to its distinct binding site on tubulin and its ability to overcome certain drug resistance mechanisms.[14][15]
-
Tiazofurin: This agent acts as an inhibitor of inosine 5'-phosphate dehydrogenase (IMPDH), a rate-limiting enzyme in the biosynthesis of guanosine triphosphate (GTP).[18][19][20] Cancer cells often exhibit increased IMPDH activity, making it a sensitive target for chemotherapy.[18][19] Tiazofurin's selective action is linked to the elevated dependence of cancer cells on de novo GTP synthesis.[18][21][22]
Emerging Thiazole Derivatives:
Recent research has focused on developing novel thiazole derivatives with enhanced selectivity. These compounds often target specific signaling pathways that are dysregulated in cancer cells. For instance, some derivatives have been designed to inhibit tubulin polymerization, induce apoptosis through caspase activation, and cause cell cycle arrest at the G2/M or G1/S phase.[1][4][23] Molecular docking studies have helped in identifying compounds with high binding affinity to key cancer-related proteins like EGFR, HER2, and DHFR.[24][25][26][27] One study highlighted a naphthalene-azine-thiazole derivative with significant cytotoxic activity against an ovarian cancer cell line (OVCAR-4) and a high selectivity index compared to a normal ovarian cell line (OCE1).[28]
Quantitative Assessment of Selectivity
The selectivity of a chemotherapeutic agent is often quantified by comparing its half-maximal inhibitory concentration (IC50) against cancer cell lines versus normal, non-cancerous cell lines. A higher selectivity index (SI), calculated as the ratio of the IC50 in normal cells to the IC50 in cancer cells, indicates a more favorable selectivity profile.
| Thiazole-Based Agent | Cancer Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) | Selectivity Index (SI) |
| Compound 4c | MCF-7 (Breast) | 2.57 ± 0.16 | - | - | - |
| HepG2 (Liver) | 7.26 ± 0.44 | ||||
| Compound 6a | OVCAR-4 (Ovarian) | 1.569 ± 0.06 | OCE1 (Ovarian) | 31.89 ± 1.19 | 19.1 |
| Compound 15 | - | 1.83 ± 0.1 | - | - | - |
| Compound 16 | - | 2.37 ± 0.1 | - | - | - |
Note: The data presented is a compilation from various studies and direct comparison should be made with caution due to differing experimental conditions.[23][24][28]
Experimental Protocols for Assessing Selectivity
To ensure the trustworthiness and reproducibility of selectivity assessments, standardized and well-validated experimental protocols are essential.
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[29]
Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[29] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.[30][31]
-
Compound Treatment: Treat the cells with a range of concentrations of the thiazole-based agent and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[30][32]
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.[30]
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[33][34][35]
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[34][35][36] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be fluorescently labeled to detect apoptotic cells.[33][34] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.[33][34][35]
Step-by-Step Protocol:
-
Cell Treatment: Treat cells with the thiazole compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.[33][36][37]
-
Resuspension: Resuspend the cells in 1X Binding Buffer.[33][37]
-
Staining: Add fluorochrome-conjugated Annexin V and PI to the cell suspension.[33][37]
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.[33][37]
-
Analysis: Analyze the stained cells by flow cytometry.[36][37]
Cell Cycle Analysis: Propidium Iodide (PI) Staining
This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, and G2/M).[38][39][40]
Principle: PI is a fluorescent dye that stoichiometrically binds to DNA.[38] The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell, allowing for the differentiation of cells in various cell cycle phases.[38]
Step-by-Step Protocol:
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.[39][41][42]
-
Washing: Wash the fixed cells with PBS.[41]
-
RNase Treatment: Treat the cells with RNase A to eliminate RNA, ensuring that PI only stains DNA.[38][39][41]
-
PI Staining: Add PI staining solution to the cells.[39][41][42]
-
Incubation: Incubate the cells in the dark.
-
Analysis: Analyze the DNA content by flow cytometry.[39]
Mechanisms of Selective Action
The selectivity of thiazole-based chemotherapeutics can be attributed to several mechanisms:
-
Targeting Cancer-Specific Pathways: Many thiazole derivatives are designed to inhibit proteins or enzymes that are overexpressed or hyperactivated in cancer cells, such as specific tyrosine kinases or components of the PI3K/Akt/mTOR signaling pathway.[4][5]
-
Exploiting Cancer Cell Metabolism: The increased metabolic rate and reliance on specific metabolic pathways in cancer cells can be exploited. Tiazofurin's targeting of IMPDH is a prime example of this strategy.[18]
-
Inducing Apoptosis: Thiazole compounds can selectively trigger programmed cell death in cancer cells by activating pro-apoptotic proteins and down-regulating anti-apoptotic factors.[1][4]
Conclusion and Future Perspectives
The thiazole scaffold continues to be a rich source of novel chemotherapeutic agents. The key to translating these promising compounds into effective clinical therapies lies in a thorough and rigorous assessment of their selectivity. By employing the standardized protocols and understanding the underlying mechanisms of selective action detailed in this guide, researchers can more effectively identify and optimize thiazole derivatives with a high therapeutic index. Future efforts should focus on leveraging advanced techniques like proteomics and genomics to identify novel cancer-specific targets for the next generation of highly selective thiazole-based drugs.
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A Senior Application Scientist's Guide to Comparative Docking Analyses of Thiazole Derivatives
Introduction: The Thiazole Scaffold and In Silico Drug Design
The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry.[1][2] This "privileged scaffold" is present in numerous FDA-approved drugs, including the antibiotic Penicillin, the antiretroviral Ritonavir, and the anticancer agent Dasatinib.[3][4][5] The versatility of the thiazole moiety allows it to interact with a wide array of biological targets, leading to diverse pharmacological activities such as anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][3][5][6][7]
In modern drug discovery, computational techniques like molecular docking are indispensable for accelerating the identification and optimization of lead compounds.[8][9] Molecular docking predicts the preferred orientation of a ligand (e.g., a thiazole derivative) when bound to the active site of a target protein.[10][11] The primary output of this process is a "docking score," a numerical value that estimates the binding affinity between the ligand and the protein.[12][13] Generally, a more negative docking score (often expressed in kcal/mol) indicates a stronger, more favorable binding interaction.[12][13] This guide provides a comparative analysis of docking scores for various thiazole derivatives against key protein targets, supported by experimental data and a detailed methodological framework.
Understanding the Docking Score: A Measure of Binding Affinity
The docking score is a critical metric in computational drug design, serving as a quantitative prediction of a ligand's binding affinity for a target protein.[13] It is calculated by a scoring function, which evaluates various factors contributing to the stability of the protein-ligand complex. These factors include:
-
Electrostatic Interactions: Attractions or repulsions between charged atoms.
-
Van der Waals Forces: Weak, short-range intermolecular forces.
-
Hydrogen Bonding: A crucial interaction for binding specificity and affinity.
-
Hydrophobic Interactions: The tendency of nonpolar groups to cluster together.
It is crucial to understand that docking scores are not absolute measures of binding energy but are invaluable for ranking and comparing potential drug candidates within the same study.[11][14] The choice of docking software (e.g., AutoDock, Glide, GOLD, Molegro Virtual Docker) and its specific scoring function can influence the resulting scores; therefore, comparisons are most meaningful when performed under consistent computational conditions.[10][15]
Comparative Docking Performance of Thiazole Derivatives
The following tables summarize the docking performance of various thiazole derivatives against a range of biological targets implicated in cancer, microbial infections, inflammation, and neurodegenerative diseases. These data, collated from multiple studies, highlight the potential of the thiazole scaffold in designing targeted inhibitors.
Table 1: Thiazole Derivatives as Anticancer Agents
| Thiazole Derivative Class | Target Protein | PDB ID | Docking Software | Docking Score (kcal/mol) | Key Interactions & Findings | Reference(s) |
| Thiazole-based Ligands | Tyrosine Kinase | 1t46 | Not Specified | -10.40 | Complex 1 showed the highest inhibition potential. | [16] |
| Thiazole-Benzimidazole Hybrids | Colon Cancer Target | 6MTU | Not Specified | More favorable than Doxorubicin | Compound 16b exhibited the strongest cytotoxic effect and formed stable H-bonds and π-type interactions. | [17] |
| 2,4-Disubstituted Thiazoles | Tubulin (Colchicine site) | Not Specified | MOE | -13.88 to -14.50 | Binding energies were higher than the reference drug Combretastatin A-4 (-13.42 kcal/mol). | [18] |
| Imidazo[2,1-b]thiazole Conjugates | Glypican-3 (GPC-3) | Not Specified | PyRx | -10.30 | Derivative 12 showed the best binding affinity, indicating potential for treating hepatocellular carcinoma. | [19] |
| Arylazothiazole Derivatives | Rho6 Protein | Not Specified | MOE | -9.9 | Compounds with electron-donating groups showed higher docking scores. | [20][21] |
| Thiazole Scaffold Molecules | hLDHA Enzyme | 1I10 | Not Specified | -9.8 | An ortho-NO2 group enhanced binding affinity through hydrogen bonding with Gln 99. | [22] |
Table 2: Thiazole Derivatives as Antimicrobial Agents
| Thiazole Derivative Class | Target Protein | PDB ID | Docking Software | Docking Score (kcal/mol) | Key Interactions & Findings | Reference(s) |
| Heteroaryl Thiazoles | E. coli MurB | Not Specified | MOE | -7.02 to -9.96 | Inhibition of MurB was identified as the most probable mechanism of antibacterial action. | [23] |
| Imidazo[2,1-b]thiazoles | Thymidylate kinase | 3UWO | MOE 2015.10 | -7.177 | Compound ITC-3 showed the best score, correlating with its antifungal activity. | [24] |
| N-substituted Thiazoles | FabH | 3iL9 | Molegro Virtual Docker | -102.612 to -144.236 (MolDock Score) | Several derivatives showed excellent scores and hydrogen bonding (4-10 bonds) compared to the standard. | [25] |
| Dihydrothiazole Derivatives | E. coli PBP4 | 2EXB | Not Specified | -5.2 | Weak binding energy was observed, suggesting modest antibacterial potential for this specific derivative. | [26] |
Table 3: Thiazole Derivatives in Other Therapeutic Areas
| Therapeutic Area | Thiazole Derivative Class | Target Protein | PDB ID | Docking Software | Docking Score (kcal/mol) | Key Interactions & Findings | Reference(s) |
| Anti-Inflammatory | Thiazoline-2-thione | Bovine Serum Albumin (BSA) | Not Specified | Not Specified | -5.274 | Exhibited stronger binding affinity than the reference drug Aspirin (-4.641 kcal/mol). | [6] |
| Anti-Inflammatory | Thiazole-Thiazolidinone | Cyclooxygenase-1 (COX-1) | Not Specified | Not Specified | Not Specified | The docking study identified Arg 120 as a key residue for the observed selective COX-1 inhibitory activity. | [7] |
| Alzheimer's Disease | Thiazole-Sulfonamide | Acetylcholinesterase (AChE) | 1Acl | AutoDock Vina | Not Specified | Analog 1 showed excellent potency, supported by key interactions with catalytic residues in docking. | [5] |
| Alzheimer's Disease | Pyrazoline-Thiazoles | Butyrylcholinesterase (BChE) | 4BDS | Not Specified | -5.555 | Compound 3g showed the highest activity, correlating experimental and modeling studies. | [27] |
Experimental Workflow: A Protocol for Molecular Docking
To ensure scientific integrity and reproducibility, a standardized workflow is essential. The following protocol outlines the key steps in a typical molecular docking study. The causality behind each step is explained to provide a deeper understanding of the process.
Step 1: Ligand Preparation
-
Action: Draw the 2D structure of the thiazole derivatives using chemical drawing software (e.g., ChemDraw). Convert the 2D structures to 3D structures.
-
Causality: A correct 3D conformation is the starting point for docking. This step ensures the initial stereochemistry and bond lengths are accurate.
-
Action: Perform energy minimization on the 3D ligand structures using a force field (e.g., MMFF94). Assign partial charges (e.g., Gasteiger charges).
-
Causality: Energy minimization finds the most stable, low-energy conformation of the ligand. Correct charge assignment is critical for accurately calculating electrostatic interactions, a major component of the docking score.
Step 2: Target Protein Preparation
-
Action: Download the 3D crystal structure of the target protein from a repository like the Protein Data Bank (PDB).
-
Causality: An experimentally determined, high-resolution protein structure provides the accurate atomic coordinates of the binding site required for a reliable docking simulation.
-
Action: Prepare the protein by removing water molecules, co-ligands, and co-factors. Add polar hydrogen atoms and assign atomic charges.
-
Causality: Water molecules and original ligands are typically removed to make the binding site accessible to the new ligands being tested. Adding hydrogens is crucial as they are often not resolved in crystal structures but are vital for forming hydrogen bonds.
Step 3: Active Site Identification and Grid Generation
-
Action: Define the binding site (active site) of the target protein. This can be based on the location of the co-crystallized ligand in the original PDB file or through literature review.
-
Causality: The docking algorithm needs a defined search space to efficiently explore possible ligand poses. Focusing the search on the known active site increases the computational speed and the likelihood of finding a biologically relevant binding mode.
-
Action: Generate a grid box that encompasses the entire defined active site.
-
Causality: The grid box pre-calculates the potential energy of interaction for different atom types at various points within the active site. This significantly speeds up the subsequent docking calculations, as the program can quickly look up these values instead of recalculating them for every new ligand pose.
Step 4: Docking Simulation
-
Action: Run the docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) to place the prepared ligands into the prepared receptor's grid box. The algorithm will explore various conformations and orientations of the ligand.
-
Causality: The search algorithm systematically explores the vast conformational space to find the binding poses with the most favorable interaction energies, as determined by the scoring function.
Step 5: Analysis of Results
-
Action: Analyze the output, which typically includes the docking scores and the predicted binding poses for each ligand. Rank the compounds based on their scores.
-
Causality: The primary quantitative output allows for a direct comparison of the binding affinities of different thiazole derivatives.
-
Action: Visualize the top-ranked poses in a molecular graphics program. Examine the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.
-
Causality: Visualization provides crucial qualitative insights. It validates the docking score by showing why a particular ligand binds strongly. Identifying key interacting amino acid residues is fundamental for understanding the structure-activity relationship (SAR) and for guiding future lead optimization efforts.
Visualizing the Process
Diagrams are essential for conceptualizing complex workflows and molecular interactions.
Caption: A generalized workflow for a molecular docking experiment.
Caption: Ligand-protein binding interactions in the active site.
Conclusion and Future Perspectives
The comparative analysis of docking scores consistently demonstrates that thiazole derivatives are a highly promising scaffold for designing potent inhibitors against a multitude of protein targets. The data reveal that modifications to the core thiazole ring can significantly influence binding affinity, a key insight for structure-based drug design. For instance, the addition of electron-donating or withdrawing groups, or the hybridization with other heterocyclic systems, can tune the binding mode and potency of these compounds.[17][20][21]
While molecular docking is a powerful predictive tool, it is the first step in a long pipeline.[9] The insights gained from these in silico studies must be validated through in vitro and in vivo experiments. Future research should focus on integrating docking simulations with more advanced computational methods like molecular dynamics (MD) simulations to assess the stability of the predicted binding poses over time. By combining robust computational screening with empirical validation, the full therapeutic potential of the versatile thiazole scaffold can be realized, paving the way for the next generation of targeted therapies.
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PubMed Central. (n.d.). Synthesis, DFT Studies, Molecular Docking and Biological Activity Evaluation of Thiazole-Sulfonamide Derivatives as Potent Alzheimer's Inhibitors. Retrieved January 17, 2026, from [Link]
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BioCode. (2022). How Molecular Docking Helps in Drug Discovery?. Retrieved January 17, 2026, from [Link]
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World Journal of Advanced Research and Reviews. (n.d.). In-silico molecular docking study of some n-substituted thiazoles derivatives as FabH inhibitors. Retrieved January 17, 2026, from [Link]
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Semantic Scholar. (2020). Synthesis, Molecular Docking Screening and Anti-Proliferative Potency Evaluation of Some New Imidazo[2,1-b]Thiazole Linked Thiadiazole Conjugates. Retrieved January 17, 2026, from [Link]
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NIH. (n.d.). Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids. Retrieved January 17, 2026, from [Link]
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A Senior Application Scientist's Guide to the Proper Disposal of 4-(4-Bromophenyl)-2,5-dimethylthiazole
Executive Summary: This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 4-(4-Bromophenyl)-2,5-dimethylthiazole. As a brominated heterocyclic compound, it requires management as a regulated hazardous waste, specifically within the halogenated organic waste stream. Adherence to these procedures is critical not only for regulatory compliance with standards set by the Environmental Protection Agency (EPA) but also for ensuring the safety of laboratory personnel and protecting the environment. The core principle of this protocol is meticulous segregation to prevent chemical incompatibilities and to facilitate proper final treatment, which typically involves high-temperature incineration.
Hazard Profile and Risk Rationale
Before handling any chemical for disposal, understanding its hazard profile is paramount. 4-(4-Bromophenyl)-2,5-dimethylthiazole presents a multi-faceted risk profile that dictates its disposal pathway.
-
Chemical Classification: It is a halogenated organic compound due to the presence of a bromine atom.[1] Halogenated wastes are treated separately from non-halogenated streams, often because they can produce corrosive byproducts like hydrobromic acid during incineration if not handled in specialized facilities and can be more costly to dispose of.[2][3]
-
Toxicological Profile: While specific toxicity data for this exact molecule is limited, the thiazole moiety and its derivatives are known to be biologically active.[4] Some thiazole-containing drugs can form reactive metabolites that lead to toxicity.[5] Safety data for analogous compounds indicate that it should be handled as a substance that is harmful if swallowed and can cause skin, eye, and respiratory irritation.[6][7]
-
Environmental Hazard: Like many synthetic organic compounds, improper disposal can lead to environmental contamination. It must not be discharged into drains or the environment.[6][8]
This profile necessitates that 4-(4-Bromophenyl)-2,5-dimethylthiazole is never disposed of via sanitary sewers or mixed with general laboratory trash. The only acceptable route is through a designated hazardous waste stream.
Core Disposal Principles: Segregation and Containment
The logic behind modern chemical waste management hinges on two pillars: segregation and containment. This ensures safety during accumulation and efficiency in the final disposal process.
-
Segregation by Hazard Class: The single most critical step is to segregate halogenated organic waste from all other waste streams, including non-halogenated organics, acids, bases, and oxidizers.[1][9] Co-mingling can lead to dangerous reactions and complicates the disposal process. Non-halogenated solvents mixed with any quantity of a halogenated compound MUST be treated as halogenated waste.[10]
-
Dedicated Containment: Waste must be collected in containers made of compatible materials (e.g., polyethylene) that will not react with or be degraded by the chemical.[3] The container must be kept securely capped at all times, except when waste is actively being added, to prevent the release of vapors.[2][9]
-
Regulatory Framework: The entire process is governed by regulations such as the Resource Conservation and Recovery Act (RCRA) enforced by the EPA.[11] Academic institutions may operate under the flexible, lab-specific Subpart K regulations, which still mandate professional waste determination and regular removal.[12][13]
Detailed Step-by-Step Disposal Protocol
Follow this workflow meticulously for all waste containing 4-(4-Bromophenyl)-2,5-dimethylthiazole, whether in solid form or dissolved in a solvent.
Step 1: Don Personal Protective Equipment (PPE) Before handling the waste, ensure you are wearing appropriate PPE.
-
Minimum PPE: Safety goggles, a lab coat, and nitrile gloves are mandatory.[14] Always consult the glove manufacturer's compatibility chart for the specific solvents being used.[3]
-
Enhanced Precautions: All handling of the waste, especially if it involves transferring liquids or generating dust, must be conducted inside a certified chemical fume hood to prevent inhalation of vapors or particulates.[3][14]
Step 2: Characterize and Segregate the Waste
-
Identify the waste stream. Any material, solution, or contaminated item (e.g., weighing paper, gloves) containing 4-(4-Bromophenyl)-2,5-dimethylthiazole is classified as Halogenated Organic Waste .[1]
-
Do not mix this waste with non-halogenated solvents, aqueous waste, acids, or bases.[1][9]
Step 3: Select and Label the Waste Container
-
Obtain an appropriate hazardous waste container from your institution's Environmental Health & Safety (EH&S) department. This is typically a polyethylene carboy or bottle.[2][3]
-
Affix a "Hazardous Waste" tag to the container before adding any waste.[2]
-
On the label, clearly write "Halogenated Organic Waste." List all chemical constituents by their full name, including "4-(4-Bromophenyl)-2,5-dimethylthiazole" and any solvents. Provide an estimated percentage or volume for each component.[1]
Step 4: Accumulate Waste in the Laboratory
-
Carefully transfer the waste into the labeled container inside a chemical fume hood.
-
Do not fill the container beyond 90% capacity to allow for vapor expansion.[11]
-
Securely close the container cap immediately after adding waste.[2][10]
Step 5: Store in a Satellite Accumulation Area (SAA)
-
Store the sealed waste container in a designated SAA within the laboratory.[9] This area should be clearly marked, located at or near the point of generation, and under the direct supervision of laboratory personnel.[9][11]
-
Ensure the container is stored in secondary containment (e.g., a plastic tub) to mitigate spills.[3]
-
Store it away from incompatible materials, direct sunlight, and heat sources.[3]
Step 6: Arrange for Final Disposal
-
Once the container is full (or has been in the SAA for the maximum allowed time, often one year for partially filled containers), submit a chemical waste pickup request to your institution's EH&S department.[9]
-
EH&S professionals will then transport the waste to a central accumulation area before it is sent to a licensed hazardous waste disposal facility for final treatment.[11]
Summary of Disposal Parameters
| Parameter | Guideline | Rationale & Reference |
| Chemical Name | 4-(4-Bromophenyl)-2,5-dimethylthiazole | IUPAC naming convention.[15] |
| CAS Number | 397283-49-7 | Unique chemical identifier.[15] |
| Waste Classification | Halogenated Organic Hazardous Waste | Contains bromine, a halogen.[1][2] |
| Primary Disposal Route | Segregated collection for licensed incineration. | Required for halogenated compounds.[1] |
| Incompatible Materials | Non-halogenated organics, acids, bases, strong oxidizers. | Prevents dangerous chemical reactions.[3][9] |
| Container Type | Labeled, sealed, high-density polyethylene (HDPE) or similar compatible plastic. | Prevents corrosion and leaks.[3] |
| Drain Disposal | Strictly Forbidden | Potential toxicity and environmental harm.[10][14] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of 4-(4-Bromophenyl)-2,5-dimethylthiazole.
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A Senior Application Scientist's Guide to Personal Protective Equipment for 4-(4-Bromophenyl)-2,5-dimethylthiazole
Welcome to a comprehensive operational guide for the safe handling of 4-(4-Bromophenyl)-2,5-dimethylthiazole (CAS No. 397283-49-7).[1][2] In our commitment to fostering a culture of safety and excellence, this document moves beyond a simple checklist. It provides the rationale behind each safety protocol, empowering you, our fellow researchers, to make informed decisions that ensure both personal safety and experimental integrity. The nature of this brominated aromatic thiazole derivative necessitates a cautious and well-planned approach.
Hazard Identification: Understanding the Compound
4-(4-Bromophenyl)-2,5-dimethylthiazole is a solid organic compound.[1] While specific toxicological data for this exact compound is not extensively documented in readily available literature, we must infer its potential hazards based on its structural components: a thiazole ring, a brominated aromatic group, and dimethyl functional groups.
The Globally Harmonized System (GHS) provides a framework for classifying chemical hazards. Based on data for structurally similar compounds, such as other bromophenyl-thiazole derivatives and halogenated organics, we can anticipate the following potential hazards.[3][4][5]
| Hazard Class | Potential Classification & Rationale | GHS Pictogram |
| Acute Toxicity (Oral) | Harmful if swallowed. Many small organic molecules can exhibit oral toxicity.[6] | |
| Skin Irritation | Causes skin irritation. Aromatic and heterocyclic compounds can defat the skin or cause direct irritation upon prolonged contact.[3][7] | |
| Eye Irritation/Damage | Causes serious eye irritation or damage. Fine chemical powders can be abrasive and chemical contact can lead to severe irritation.[3] | |
| Target Organ Toxicity | May cause respiratory irritation. Inhalation of fine dusts or aerosols can irritate the respiratory tract.[3][7] | |
| Environmental Hazard | Halogenated organic compounds are often persistent in the environment and can be toxic to aquatic life.[8] |
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is not a one-size-fits-all approach; it is dictated by the specific experimental context, including the quantity of the chemical, its physical state (solid or in solution), and the potential for aerosol generation.
Eye and Face Protection
Direct contact with the eyes can cause serious damage.[3] Therefore, robust eye protection is non-negotiable.
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are required for all work involving this compound.
-
Recommended for Splash Hazard: When handling solutions or performing tasks with a risk of splashing (e.g., transfers, heating), upgrade to splash-proof chemical goggles.
-
Maximum Protection: For large-scale operations or tasks with a high potential for splashing, a full-face shield should be worn in conjunction with chemical goggles.[9][10]
Skin and Body Protection
Preventing dermal exposure is critical, as brominated aromatic compounds can cause skin irritation and may be absorbed through the skin.[3][11]
-
Lab Coat: A standard, flame-resistant lab coat must be worn and fully buttoned.
-
Gloves: Chemical-resistant gloves are mandatory. Nitrile gloves are a suitable choice for incidental contact. Always check the manufacturer's specifications for breakthrough time and ensure gloves are inspected for tears or holes before each use. For prolonged contact or immersion, heavier nitrile gloves or double-gloving is recommended. Contaminated gloves should be removed and disposed of properly, followed by thorough hand washing.[7]
-
Clothing and Footwear: Full-length pants and closed-toe shoes are required at all times in the laboratory.[12]
Respiratory Protection
The primary respiratory risk when handling the solid form is the inhalation of fine dust particles.
-
Engineering Controls: All weighing and handling of the solid compound must be performed within a certified chemical fume hood to minimize inhalation exposure.[12]
-
Respirator Use: If engineering controls are insufficient to maintain exposure below acceptable limits, or during a large spill clean-up, respiratory protection is required. A NIOSH-approved respirator with a P95 or P100 particulate filter is appropriate for the solid form.[13][14] If handling volatile solutions, an organic vapor cartridge may also be necessary. All respirator use must be in accordance with a formal respiratory protection program, including fit-testing and training.[15]
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting appropriate PPE based on the nature of the task.
Caption: PPE selection workflow based on task-specific risks.
Operational and Disposal Plans
Standard Operating Procedure: Weighing and Solution Preparation
-
Preparation: Don all required PPE as determined by the workflow above (minimum: lab coat, safety glasses, nitrile gloves).
-
Engineering Control: Ensure the chemical fume hood is operational with a certified face velocity.
-
Handling Solid: Perform all manipulations of the solid compound well within the fume hood. Use a spatula to carefully transfer the desired amount from the stock bottle to a tared weigh boat or beaker. Avoid creating airborne dust.
-
Dissolving: Add the solvent to the beaker containing the solid. Use a magnetic stir bar or gentle swirling to aid dissolution. Keep the container covered as much as possible.
-
Cleanup: Wipe down the spatula and any surfaces inside the fume hood with a solvent-moistened towel. Dispose of the towel and any contaminated items (e.g., weigh boat, gloves) in the designated halogenated waste container.[12]
-
Post-Handling: After completing the task, remove gloves and wash hands thoroughly with soap and water.[9]
Emergency Protocol: Minor Spill Response
This protocol applies to small spills (<100 mL or a few grams) that can be safely managed by trained laboratory personnel. For major spills, evacuate the area and contact emergency services.[16][17]
-
Alert: Immediately alert personnel in the immediate vicinity.[18]
-
Isolate: Restrict access to the spill area. If the material is volatile or dusty, close the fume hood sash and ensure ventilation is adequate.[16]
-
Protect: Don additional PPE as needed, including a second pair of gloves, chemical splash goggles, and potentially a respirator.[15][18]
-
Contain & Clean:
-
For Solids: Gently cover the spill with an absorbent material like vermiculite or sand to prevent dust from becoming airborne.[18] Carefully sweep the material into a dustpan.
-
For Liquids: Cover the spill with an appropriate absorbent (vermiculite, sand, or chemical spill pillows).[18] Start from the outside of the spill and work inward.
-
-
Collect: Using non-sparking tools, carefully collect the absorbed material and place it into a clearly labeled, sealable container for hazardous waste.[18][19]
-
Decontaminate: Clean the spill area with soap and water or an appropriate solvent. All cleaning materials must be disposed of as hazardous waste.[18]
-
Report: Report the incident to your supervisor and the Environmental Health & Safety (EHS) office.[17]
Disposal Plan
As a brominated organic compound, all waste containing 4-(4-Bromophenyl)-2,5-dimethylthiazole must be treated as hazardous halogenated waste.[12][20]
-
Segregation is Key: Never mix halogenated waste with non-halogenated organic waste.[12][20] Doing so complicates the disposal process and significantly increases costs.
-
Waste Containers:
-
Solid Waste: Contaminated gloves, weigh boats, paper towels, and absorbent materials should be placed in a designated, sealed, and clearly labeled "Halogenated Organic Solid Waste" container.[12]
-
Liquid Waste: Unused solutions and contaminated solvents must be collected in a compatible, sealed, and clearly labeled "Halogenated Organic Liquid Waste" container.[20]
-
-
Disposal: All waste containers must be handled and disposed of through your institution's official hazardous waste management program.[7][21] Do not pour any amount down the drain.[12]
By adhering to these detailed protocols, you contribute to a safer research environment for yourself and your colleagues, ensuring that our innovative work is built on a foundation of responsibility and scientific integrity.
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Scribd. (n.d.). Lab Safety for Bromination of Arenes. Retrieved from [Link]
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Plasma Science and Fusion Center, MIT. (n.d.). PSFC Halogenated Solvents. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
